2-Chloro-6-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZSZJWZVLHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393546 | |
| Record name | 2-Chloro-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-32-3 | |
| Record name | 2-Chloro-6-fluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-6-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block for Modern Synthesis
An In-Depth Technical Guide to 2-Chloro-6-fluorophenylboronic Acid (CAS: 313545-32-3)
This compound is a synthetically valuable organoboron compound that has become a cornerstone reagent in modern organic chemistry and medicinal chemistry. Its utility lies in its role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and steric hindrance, which, while presenting certain synthetic challenges, ultimately allows for the construction of complex molecular architectures that are highly sought after in drug discovery and materials science.[1] This guide provides an in-depth examination of its properties, synthesis, reaction chemistry, and handling protocols, designed to equip researchers with the practical knowledge needed for its successful application.
Physicochemical and Structural Properties
The physical and chemical characteristics of a reagent are fundamental to its application, dictating storage, handling, and reaction conditions. This compound is a white to off-white crystalline solid under ambient conditions, and its key properties are summarized below.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 313545-32-3 | [1][2][3][4] |
| Molecular Formula | C₆H₅BClFO₂ | [1][3][5] |
| Molecular Weight | 174.37 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 129.9 - 135 °C | [2][3][4][6] |
| Purity | Typically >95-98% | [2][4] |
| Stability | Stable under normal conditions | [2][5] |
The presence of both an electron-withdrawing fluorine atom and a chloro group ortho to the boronic acid moiety significantly influences the molecule's reactivity. These substituents modulate the acidity of the boronic acid and impact its participation in catalytic cycles, a critical consideration for reaction optimization.[7]
Synthesis and Purification: A Standardized Protocol
The most common and reliable synthesis of this compound involves a halogen-metal exchange followed by borylation. The process typically starts from a readily available di-halogenated benzene precursor. The causality behind this choice is the high reactivity of organolithium reagents, which allows for the selective formation of a carbon-lithium bond at low temperatures, followed by an electrophilic quench with a boron source.
General Synthesis Workflow
The synthesis can be visualized as a three-stage process: lithiation, borylation, and acidic workup.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.[8]
-
Reaction Setup: Add 1-bromo-2-chloro-6-fluorobenzene (1.0 equiv.) to a flame-dried, multi-neck round-bottom flask containing a magnetic stir bar. Seal the flask with septa and place it under an inert atmosphere (Argon or Nitrogen).
-
Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The choice of n-BuLi is critical for efficient halogen-metal exchange with the more reactive bromine atom. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Borylation: Slowly add trimethyl borate (1.2-1.5 equiv.) dropwise to the aryllithium intermediate solution. The borate ester acts as the electrophile. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Workup and Isolation: Quench the reaction by slowly adding 1N aqueous hydrochloric acid (HCl). The acidic workup is essential to hydrolyze the boronate ester to the desired boronic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the final product as a white solid.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][9] This reagent is particularly valuable for introducing the 2-chloro-6-fluorophenyl moiety into complex molecules, a common structural motif in pharmaceuticals.[10]
Mechanistic Considerations and Overcoming Challenges
The utility of this reagent is tempered by two inherent challenges:
-
Low Reactivity of Aryl Chlorides: The C-Cl bond is stronger and less reactive towards oxidative addition to a palladium(0) center compared to C-Br or C-I bonds.[11]
-
Steric Hindrance: The presence of two ortho substituents (Cl and F) creates significant steric bulk around the boronic acid, which can impede the crucial transmetalation step in the catalytic cycle.[9][11]
Expert Insight: Overcoming these hurdles is the key to a successful coupling. The choice of catalyst system is paramount. Modern, highly active systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[11][12][13] These ligands facilitate the difficult oxidative addition step and stabilize the catalytically active palladium species, preventing decomposition and promoting efficient turnover.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling
This is a generalized starting point protocol that must be optimized for specific substrates.[9][11]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe. The solvent must be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use to prevent oxygen-induced side reactions like boronic acid homocoupling.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the reagent. This compound is classified as an irritant.[2][4]
Hazard Identification
The compound is associated with the following GHS hazard statements:
| GHS Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [5][14][15] |
| H315 | Causes skin irritation | [2][4][5][16] |
| H319 | Causes serious eye irritation | [2][4][5][16] |
| H335 | May cause respiratory irritation | [2][4][5] |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Refrigeration is often recommended to ensure long-term stability and prevent potential degradation.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
-
Decomposition: Thermal decomposition can release hazardous gases, including carbon oxides, hydrogen halides, and boron oxides.[2][17]
References
- SAFETY DATA SHEET - Acros Organics. (2010). Fisher Scientific. [Link]
- Safety Data Sheet - Aaron Chemicals. (2024). Aaron Chemicals LLC. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. - ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- 2-Fluorophenylboronic acid - PubChem.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH.
- (6-amino-3-chloro-2-fluorophenyl)boronic acid| CAS No:1802430-56-3. Chemzq. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.
- Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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physical properties of 2-Chloro-6-fluorophenylboronic acid
An In-Depth Technical Guide on the Physical Properties of 2-Chloro-6-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of a synthetic building block is paramount for its effective application. This compound is a key reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the boronic acid moiety, imparts specific reactivity and steric properties that are crucial for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1]
This guide provides a detailed examination of the core , offering field-proven insights into its characterization, handling, and stability.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These constants are the first point of reference for any experimental design.
| Property | Value | Source(s) |
| CAS Number | 313545-32-3 | [1][2][3][4] |
| Molecular Formula | C₆H₅BClFO₂ | [1][2][3] |
| Molecular Weight | 174.36 g/mol | [1] |
| Appearance | White to off-white or very pale yellow crystalline powder | [1][4] |
| Melting Point | 129.9 - 135 °C | [1][2][3][5] |
| Boiling Point | 299.8 ± 50.0 °C (Predicted) | [3] |
| pKa | 8.03 ± 0.58 (Predicted) | [3] |
Molecular Identity and Appearance: The compound presents as a white to off-white crystalline solid, a typical morphology for many purified arylboronic acids.[1][4] Its molecular formula, C₆H₅BClFO₂, and weight of 174.36 g/mol are foundational for all stoichiometric calculations in reaction planning.[1]
Thermal Properties: The melting point is consistently reported in the range of 131-135 °C.[2][3] A slightly broader range of 129.9 - 132.8 °C has also been noted.[5] This relatively sharp melting range suggests a high degree of purity for the commercially available material. The boiling point has not been experimentally determined but is predicted to be high, which is characteristic of polar, hydrogen-bonding solids.[3]
Acidity: The predicted pKa of approximately 8.03 places it within the typical range for arylboronic acids, which is generally between 8 and 10.[3][6] The presence of electron-withdrawing fluorine and chlorine atoms is known to increase the Lewis acidity of the boron center, which can influence its reactivity in catalytic cycles and its interaction with biological targets.[7]
Solubility Profile
The solubility of a reagent is a critical parameter for selecting appropriate solvent systems for reactions, purification, and analytical characterization.
-
Aqueous Solubility : Boronic acids, including this derivative, are generally sparingly soluble in water.[6]
-
Organic Solubility : It is soluble in common organic solvents such as dichloromethane and toluene.[6] This solubility is essential for its application in anhydrous reaction conditions typical for cross-coupling chemistry. While specific data for this compound is limited, a related isomer (2-chloro-3-fluorophenylboronic acid) is noted to be soluble in methanol.[8]
The choice of solvent is critical. For Suzuki-Miyaura reactions, solvent systems often consist of a mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both the organic-soluble boronic acid and the inorganic base.
Structural and Spectroscopic Characterization
A definitive understanding of a molecule's structure is achieved through a combination of spectroscopic and analytical techniques.
Molecular Structure and Solid-State Conformation
The boronic acid group is sterically hindered by the presence of two ortho substituents (Cl and F). This steric crowding forces the B(OH)₂ group to twist out of the plane of the phenyl ring.[9] While a specific crystal structure for this compound is not available in the cited search results, studies on related fluorinated phenylboronic acids show a common tendency to form hydrogen-bonded dimeric structures in the solid state.[7][10] It is also important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly upon heating or under dehydrating conditions. The presence of varying amounts of this anhydride is common in commercial samples.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, spectral data libraries are available for reference.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring. The broad singlet for the two hydroxyl protons of the B(OH)₂ group would also be present, though its chemical shift is highly dependent on concentration and solvent.
-
¹³C NMR : The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro, fluoro, and boronic acid groups.
-
¹⁹F NMR : This would show a single resonance, providing a clear confirmation of the fluorine atom's presence.
-
¹¹B NMR : This would show a broad signal characteristic of a trigonal boronic acid.
-
Stability, Handling, and Safety
Proper storage and handling are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
Storage and Stability: this compound is stable under normal conditions.[5] It should be stored at room temperature in a tightly sealed container to prevent moisture absorption, which can promote the formation of the boroxine anhydride.[3][4][6] For long-term stability, storage in a cool, dark, and dry place, potentially under an inert atmosphere, is recommended.[3]
Safety and Hazard Information: The compound is classified as an irritant. Researchers must consult the Safety Data Sheet (SDS) before use.[5][13]
| Hazard Type | GHS Classification | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity | Acute Tox. 4 | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][13] |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. | P280: Wear eye protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.[13] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[14]
Experimental Protocols for Property Determination
Verifying the physical properties of a starting material is a hallmark of rigorous scientific practice. Below are standard protocols for key characterization techniques.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC provides a highly accurate melting point and can reveal information about purity and thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at room temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting point (e.g., 160 °C).
-
Data Analysis: The melting point is determined from the onset temperature or the peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
Caption: Workflow for Melting Point Determination by DSC.
Protocol 2: NMR Spectroscopic Analysis
NMR is the most powerful tool for unambiguous structural elucidation and purity assessment.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tuning and Shimming: The instrument automatically (or manually) tunes the probe to the correct frequencies (¹H, ¹³C, etc.) and shims the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire standard 1D spectra (¹H, ¹³C) and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
-
Spectral Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
This compound is a crystalline solid with a well-defined melting point and predictable solubility in organic solvents. Its stability and handling require standard laboratory precautions for irritant powders. A thorough understanding of these physical properties, confirmed through routine analytical procedures like DSC and NMR, is fundamental for its successful deployment in synthetic chemistry. This knowledge enables researchers to optimize reaction conditions, ensure reproducibility, and accelerate the discovery and development of novel chemical entities.
References
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- LookChem. (n.d.). 2-Chloro-3-fluorophenylboronic acid.
- PubChem. (n.d.). 2-Fluorophenylboronic acid.
- ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid.
- Aaron Chemicals. (2024). Safety Data Sheet: 2,3-Dichloro-6-fluorophenylboronic acid.
- Dembitsky, V. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433.
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2-Chloro-6-fluorophenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-6-fluorophenylboronic acid: Properties, Synthesis, and Applications
Introduction
This compound is a highly versatile synthetic building block, pivotal in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a fluoro group ortho to the boronic acid moiety, imparts specific reactivity and steric properties that are highly sought after by researchers in drug discovery, agrochemical development, and materials science. This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1] Its key physical and chemical properties are summarized below, providing essential data for reaction planning and execution.
| Property | Value | References |
| Molecular Formula | C₆H₅BClFO₂ | [1][2][3] |
| Molecular Weight | 174.36 g/mol | [1] |
| CAS Number | 313545-32-3 | [1][2][3] |
| Melting Point | 131-135 °C | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically >95-98% | [4][5] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like toluene and dichloromethane.[6] | |
| Storage | Store at room temperature in a cool, dry place away from heat and direct sunlight. Keep container tightly sealed to prevent moisture absorption.[1][5][6] |
Synthesis Pathway
The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A common and effective method for preparing this compound starts from 1-bromo-2-chloro-6-fluorobenzene.
The causality behind this experimental choice lies in the differential reactivity of the halogen atoms. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, allowing for regioselective metalation at the desired position. The subsequent reaction with an electrophilic boron source, such as trimethyl borate, followed by acidic workup, yields the target boronic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of analogous arylboronic acids.[7]
-
Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add 1-bromo-2-chloro-6-fluorobenzene and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature. The reaction is self-validating through the visible formation of the aryllithium intermediate, often accompanied by a color change.
-
Borylation: Add trimethyl borate dropwise to the reaction mixture. Continue stirring for an additional 30 minutes at -78 °C.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by adding 1N aqueous hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent mixture, such as chloroform and hexane, to yield the final white crystalline product.[7]
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1]
The presence of both chloro and fluoro groups ortho to the boronic acid introduces significant steric hindrance. This can be advantageous, as it often requires highly active palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands like Buchwald ligands) which in turn can overcome the challenge of coupling with other sterically hindered partners or less reactive aryl chlorides. The electron-withdrawing nature of the halogens also modulates the electronic properties of the aromatic ring, influencing the transmetalation step in the catalytic cycle.[8]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl halide (Ar-X).
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or DME and water. The use of aqueous conditions with a base like K₂CO₃ is common and often facilitates the transmetalation step.[9]
-
Reaction Execution: Purge the vessel with an inert gas (Nitrogen or Argon) and heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is self-validating; consumption of the starting materials indicates a successful reaction.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Broader Research and Industrial Applications
The utility of this compound extends across several scientific domains:
-
Pharmaceutical Development: It is a crucial building block for synthesizing complex molecules, particularly in the development of targeted therapies for diseases like cancer.[1]
-
Agrochemicals: The compound is explored for its potential in creating new agrochemicals designed to improve crop protection and yield.[1]
-
Material Science: It is used in the synthesis of advanced materials, including specialized polymers and nanomaterials, to enhance properties such as conductivity and thermal stability.[1]
Safety and Handling
This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][10][11] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][10][11] |
| Respiratory Irritation | Category 3 (Single Exposure) | H335: May cause respiratory irritation.[4][11] |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[4][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA regulations.[4][12]
-
Skin Protection: Wear protective gloves and a lab coat or long-sleeved clothing.[4][12]
-
Respiratory Protection: Avoid breathing dust. In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[4][11]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][10]
Conclusion
This compound is a valuable and enabling chemical tool for synthetic chemists. Its well-defined physicochemical properties, established synthetic routes, and critical role in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable reagent. The specific substitution pattern offers a unique combination of steric and electronic properties that can be leveraged to access complex molecular architectures in pharmaceutical, agrochemical, and materials research. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.
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- The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid.
- Cross-coupling of a range of boronic acids with 4-chloroacetophenone.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]
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An In-depth Technical Guide to 2-Chloro-6-fluorophenylboronic acid: A Keystone Building Block in Modern Chemistry
Introduction: The Strategic Importance of 2-Chloro-6-fluorophenylboronic acid
This compound is a versatile, white to off-white crystalline powder that has emerged as a critical building block in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group ortho to the boronic acid moiety, imparts distinct reactivity and structural characteristics that are highly sought after by synthetic chemists. This guide provides an in-depth technical overview of this compound, offering practical insights into its properties, synthesis, handling, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.
The strategic placement of the halogen atoms creates significant steric hindrance and electronic effects, which can be leveraged to achieve high selectivity in complex organic transformations.[2] This makes it an invaluable reagent for the synthesis of complex molecules, particularly in the development of targeted therapies for diseases such as cancer.[1]
Physicochemical Properties and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 313545-32-3 | [1][3] |
| Molecular Formula | C6H5BClFO2 | [1][3] |
| Molecular Weight | 174.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 131-135 °C | [3][5] |
| Purity | Typically ≥97% (by titration) | [1] |
| Solubility | Low solubility in water; soluble in some organic solvents like dichloromethane and toluene. | [6] |
| pKa | Approximately 8.03 ± 0.58 (Predicted) | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically involves the lithiation of a suitable precursor, such as 1-bromo-2-chloro-6-fluorobenzene, followed by quenching with a trialkyl borate. A general synthetic workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2-chloro-6-fluorobenzene and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.[9]
-
Borylation: Slowly add trimethyl borate to the reaction mixture, again keeping the temperature below -70 °C. Allow the reaction to stir for an additional 30 minutes at -78 °C.[9]
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 1N hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexane, to yield the desired this compound as a white to off-white solid.[9]
A common purification method for boronic acids involves converting the crude acid to its salt by treatment with a base, followed by extraction to remove non-acidic impurities. The purified salt is then neutralized with an acid to regenerate the pure boronic acid.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The steric hindrance and electronic properties of this boronic acid necessitate careful optimization of reaction conditions to achieve high yields.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
Due to the reduced reactivity of the chloro-substituent and the steric hindrance from the ortho-groups, highly active catalyst systems are often required.
Reaction Components:
-
Aryl/Heteroaryl Halide: The coupling partner for the boronic acid.
-
This compound: Typically used in a slight excess (1.2-1.5 equivalents).
-
Palladium Catalyst: A palladium(II) precursor like Palladium(II) Acetate (Pd(OAc)2) is commonly used.[2]
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos are effective in promoting the reaction.[11][12]
-
Base: A suitable base, such as potassium phosphate (K3PO4), is crucial for the transmetalation step.[2]
-
Solvent: Anhydrous solvents like toluene or 1,4-dioxane are typically employed.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl/heteroaryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable precursor in the synthesis of biologically active molecules.
-
Pharmaceutical Development: This boronic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including potent and selective inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which are targets for anti-inflammatory drugs.[1][13] The ability of the boronic acid moiety to form reversible covalent bonds with active site residues of enzymes is a key aspect of its utility in fragment-based drug discovery.[14]
-
Agrochemicals: There is growing interest in the application of boron-containing compounds in agriculture.[15] this compound serves as a building block for novel agrochemicals, contributing to the development of new fungicides and herbicides.[1] The benzoxaborole scaffold, which can be derived from phenylboronic acids, is a recognized pharmacophore in a new class of fungicides.[15]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17][18] It is also harmful if swallowed.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17] Ensure adequate ventilation or use a respiratory protection mask if dust is generated.[18]
-
Handling: Wash hands thoroughly after handling.[16][17] Avoid breathing dust.[16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[3][6] Keep away from heat and direct sunlight.[6] Store separately from strong oxidizing agents and bases.[6]
Conclusion
This compound is a powerful and versatile reagent that has firmly established its place in modern synthetic chemistry. Its unique combination of steric and electronic properties makes it an indispensable tool for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a comprehensive understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a foundational resource to facilitate the effective and safe utilization of this important chemical entity.
References
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- This compound. (n.d.). Chem-Impex.
- This compound CAS#: 313545-32-3. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2021, December 28). Fisher Scientific.
- (2-Chloro-6-fluorophenyl)boronic acid | 313545-32-3. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- This compound. (n.d.). Matrix Scientific.
- SAFETY DATA SHEET. (2025, May 27). TCI Chemicals.
- SAFETY DATA SHEET. (2024, February 10). Fisher Scientific.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- 2-Chloro-3-fluorophenylboronic acid. (n.d.). LookChem.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
- This compound 313545-32-3. (n.d.). TCI AMERICA.
- This compound(313545-32-3) 1 h nmr. (n.d.). ChemicalBook.
- 2-Fluorophenylboronic acid. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2024, July 13). Sigma-Aldrich.
- 4-Chloro-2-fluorophenylboronic acid synthesis. (n.d.). ChemicalBook.
- The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. (n.d.). ResearchGate.
- 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Dąbrowski, M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422. [Link]
- 313545-32-3 Cas No. | 2-Chloro-6-fluorobenzeneboronic acid. (n.d.). Apollo Scientific.
- Process for purification of boronic acid and its derivatives. (2005). Google Patents.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
- 4-Fluorophenylboronic acid. (n.d.). PubChem.
- (6-amino-3-chloro-2-fluorophenyl)boronic acid| CAS No:1802430-56-3. (n.d.). Chembest.
- Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012). Google Patents.
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2024). MDPI.
- Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. (n.d.). Benchchem.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central.
- Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][16]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. (2016). PubMed.
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025). ResearchGate.
- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
- This compound 313545-32-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
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2-Chloro-6-fluorophenylboronic acid storage and stability
An In-Depth Technical Guide to the Storage and Stability of 2-Chloro-6-fluorophenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the storage, handling, and stability of this compound. Moving beyond simple procedural lists, this document delves into the underlying chemical principles to empower users to maintain reagent integrity, ensure experimental reproducibility, and troubleshoot common issues related to degradation.
Introduction: The Challenge of a Versatile Reagent
This compound is an indispensable building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] Its unique electronic and steric properties, conferred by the ortho-chloro and fluoro substituents, make it a valuable synthon in the development of pharmaceuticals and advanced materials.[1]
However, like many arylboronic acids, its utility is intrinsically linked to its stability. The boron moiety is susceptible to several degradation pathways that can consume the active reagent, leading to diminished reaction yields, inconsistent results, and the introduction of impurities. Understanding and mitigating these degradation processes are paramount for any laboratory utilizing this compound. This guide offers field-proven insights and validated protocols to ensure the long-term viability and performance of your this compound stocks.
Core Chemical & Physical Properties
A foundational understanding begins with the basic physical properties of the reagent. These parameters influence its handling characteristics and appropriate storage environment.
| Property | Value | Source(s) |
| CAS Number | 313545-32-3 | [2][3] |
| Molecular Formula | C₆H₅BClFO₂ | [4][5] |
| Molecular Weight | 174.37 g/mol | [5] |
| Appearance | White to off-white or very pale yellow crystalline powder | [2][6] |
| Melting Point | 131-135 °C | [2][7] |
Fundamental Degradation Pathways of Arylboronic Acids
The stability challenges associated with this compound are rooted in three primary degradation mechanisms common to this class of compounds. The electron-withdrawing nature of the halogen substituents on the aromatic ring can influence the rates of these processes.
Protodeboronation: The Primary Culprit
Protodeboronation is the most common degradation pathway, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8][9] This process converts the valuable boronic acid into the corresponding deboronated arene (1-chloro-3-fluorobenzene), which is inert in Suzuki couplings and represents a direct loss of active reagent.
This reaction can proceed under both acidic and basic conditions.[10][11] The mechanism often involves the formation of a more reactive tetrahedral arylboronate anion in the presence of a base, which then reacts with a proton source (like water) in the rate-limiting step.[8][11][12] Given that Suzuki-Miyaura couplings are typically run under basic conditions, understanding and minimizing this side reaction is critical for reaction efficiency.[8]
Oxidative Degradation
The boron atom's empty p-orbital makes it susceptible to nucleophilic attack by reactive oxygen species (ROS).[13] This initiates an oxidative deboronation process that ultimately converts the boronic acid into the corresponding phenol (2-chloro-6-fluorophenol) and boric acid.[13][14][15] This pathway is a significant concern during long-term storage if the material is not adequately protected from atmospheric oxygen.
Dehydration and Boroxine Formation
Boronic acids can undergo reversible self-condensation, eliminating water to form a cyclic trimeric anhydride known as a boroxine.[16][17]
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
Commercial batches of this compound often contain varying amounts of the corresponding boroxine anhydride.[3] While this is a reversible equilibrium, the presence of significant amounts of boroxine can affect solubility and reaction kinetics. In many applications, the boroxine is reactive, but its different physical properties can complicate accurate weighing and stoichiometry calculations. The most effective way to reverse this process is through recrystallization from water, followed by thorough drying.[16]
Validated Protocols for Storage and Handling
Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of this compound.
Recommended Storage Conditions
The primary goal of storage is to mitigate the three degradation pathways by controlling the reagent's environment.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term (> 6 months): 2-8°C. Short-Term (< 6 months): Room Temperature. | Refrigeration slows the rate of all chemical degradation pathways. Room temperature is acceptable for working stocks.[2][6][18] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents both oxidative degradation from atmospheric oxygen and hydrolysis/protodeboronation from atmospheric moisture. |
| Moisture | Keep in a tightly sealed container within a desiccator. | Minimizes water availability, directly inhibiting hydrolysis and protodeboronation.[4][19][20] |
| Light | Store in an opaque container or in a dark location (e.g., a cabinet). | Prevents potential photo-induced degradation.[2] |
Workflow for Handling Solid Reagent
Proper handling is crucial to prevent atmospheric exposure during use. The following workflow is recommended for weighing and dispensing the reagent.
Visualizing the Degradation Mechanisms
Understanding the chemical transformations that occur during degradation is key to preventing them.
Base-Catalyzed Protodeboronation
Oxidative Degradation Pathway
Protocol for Stability Assessment
For critical applications, such as in GMP environments or when troubleshooting reaction failures, it is essential to analytically assess the purity and stability of the boronic acid.
Stability-Indicating HPLC Method
The analysis of boronic acids by reversed-phase HPLC is complicated by their tendency to hydrolyze on-column, especially in the presence of acidic mobile phase modifiers and on columns with high silanol activity.[21][22][23] An effective method must minimize this artifact.
Objective: To quantify the purity of this compound and detect degradation products (1-chloro-3-fluorobenzene and 2-chloro-6-fluorophenol).
Methodology:
-
Column Selection: Utilize a column with low residual silanol activity. A Waters XTerra MS C18 or equivalent is a proven choice for minimizing on-column hydrolysis.[21][23]
-
Mobile Phase:
-
Sample Preparation (Diluent): Prepare samples in a non-aqueous, aprotic solvent like acetonitrile immediately before injection to prevent degradation in the vial.[22]
-
Gradient Program:
-
Develop a gradient from ~5% to 95% Acetonitrile over 15-20 minutes to ensure separation of the polar boronic acid from its less polar degradation products.
-
Expected Elution Order: this compound (most polar) -> 2-chloro-6-fluorophenol -> 1-chloro-3-fluorobenzene (least polar).
-
-
Detection: UV detection at 220 nm.
-
System Suitability: Inject a standard mixture of the boronic acid and its potential degradation products to confirm peak identification and resolution.
Troubleshooting Guide
When reactions fail or yields are inconsistent, the stability of the boronic acid should be a primary suspect.
| Observed Issue | Potential Stability-Related Cause | Recommended Action |
| Low or no yield in Suzuki coupling | Protodeboronation: The active reagent has been consumed. | 1. Analyze the starting material for purity via HPLC or NMR. 2. Procure a fresh bottle of the reagent. 3. Review handling procedures to ensure minimal exposure to moisture and air. |
| Reaction works but requires excess reagent | Boroxine Formation: A significant portion of the material is the anhydride, affecting the molar mass used for calculations. Partial Degradation: The bottle contains a mixture of active reagent and degradation products. | 1. Recrystallize the boronic acid from water and dry thoroughly under vacuum.[16] 2. Quantify purity using a validated HPLC method with a reference standard. Adjust stoichiometry accordingly. |
| Inconsistent results between batches | Varying levels of boroxine or degradation products in different commercial lots. | Qualify each new batch of reagent upon receipt using the stability-indicating HPLC method. Establish an internal purity specification. |
Conclusion
This compound is a powerful synthetic tool, but its chemical nature demands respect and careful management. By understanding the fundamental mechanisms of protodeboronation, oxidation, and dehydration, researchers can implement effective storage and handling strategies. The protocols and analytical methods outlined in this guide provide a robust framework for ensuring reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes. Proactive quality control is not a burden; it is a prerequisite for high-quality research and development.
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Angewandte Chemie International Edition. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Wikipedia. (n.d.). Protodeboronation.
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- PNAS. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
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A Technical Guide to the Solubility of 2-Chloro-6-fluorophenylboronic Acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-chloro-6-fluorophenylboronic acid, a critical reagent in modern synthetic chemistry. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility in various organic solvents. By synthesizing established principles of boronic acid chemistry with field-proven experimental methodologies, this guide empowers users to optimize reaction conditions, enhance purification protocols, and streamline process development.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis, most notably for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the boronic acid moiety, allows for the introduction of sterically hindered and electronically distinct fragments into complex molecules. This makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
A comprehensive understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction solvent, influences reaction kinetics, and is a critical parameter in developing efficient crystallization and purification procedures.[2][3] This guide will address the theoretical underpinnings of its solubility and provide a detailed experimental workflow for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅BClFO₂ | [1][4] |
| Molecular Weight | 174.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 131-135 °C | [1][4][5] |
| Storage | Room temperature, in a cool, dry place away from moisture | [6][7] |
The presence of the polar boronic acid group, along with the halogen substituents, suggests a molecule with moderate polarity. Its crystalline nature indicates that energy input will be required to overcome lattice forces during dissolution.
Theoretical Considerations for Solubility
The solubility of arylboronic acids is governed by a complex interplay of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the inherent chemical stability of the boronic acid itself.
Solvent Polarity and "Like Dissolves Like"
The principle of "like dissolves like" provides a preliminary framework for solvent selection. Given the polar nature of the boronic acid functional group, solvents with a degree of polarity are generally expected to be more effective. However, the overall solubility is also influenced by the nonpolar aromatic ring.
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be effective due to their ability to engage in dipole-dipole interactions.
-
Ethers: Ethers, like dipropyl ether, have been shown to be excellent solvents for phenylboronic acid, suggesting their utility for substituted analogs.[8]
-
Chlorinated Solvents: Dichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to solubilize this compound.[6][8]
-
Aromatic Hydrocarbons: Toluene may exhibit some solvating power due to interactions with the phenyl ring.[6]
-
Nonpolar Solvents: Hydrocarbons such as methylcyclohexane or hexanes are expected to be poor solvents and are often used for washing or precipitation.[8]
The Challenge of Boroxine Formation
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is influenced by the solvent, temperature, and the presence of water.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
The formation of the less polar boroxine can significantly alter the observed solubility, leading to inconsistencies in measurements if not properly controlled.[8][9] Therefore, using anhydrous solvents and controlled atmospheric conditions is crucial for obtaining reproducible solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
Due to the lack of specific quantitative data, an empirical determination of solubility is necessary. The following protocol outlines a reliable dynamic method for this purpose.[8][9][10]
Materials and Equipment
-
Analyte: Pure this compound (recrystallization may be necessary to ensure high purity).[11][12]
-
Solvents: Anhydrous, HPLC-grade organic solvents of interest.
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer and temperature probe.
-
Circulating water bath for precise temperature control.
-
Analytical balance (± 0.1 mg).
-
Luminance probe or turbidity sensor.
-
Data logger for temperature and turbidity/luminance.
-
Experimental Workflow
The dynamic method involves preparing a suspension of the compound in the solvent and slowly increasing the temperature until complete dissolution is observed, marked by the disappearance of turbidity.
Caption: Experimental workflow for dynamic solubility determination.
Detailed Procedure
-
Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Begin stirring to ensure a uniform suspension. Start circulating the fluid from the water bath at a low temperature and begin a slow, controlled temperature ramp (e.g., 0.5 °C per minute).
-
Data Acquisition: Continuously monitor and record the temperature of the suspension and the output from the turbidity or luminance sensor.
-
Endpoint Identification: The point at which the turbidity drops to zero (or luminance reaches a maximum and plateaus) indicates complete dissolution. The temperature at this point is the saturation temperature for that specific concentration.
-
Data Analysis: The solubility at that temperature is the known concentration of the prepared sample.
-
Constructing a Solubility Curve: Repeat the experiment with different solute-to-solvent ratios to determine the solubility at various temperatures, allowing for the construction of a solubility curve.
Anticipated Solubility Trends and Discussion
Based on the behavior of similar arylboronic acids, the following trends can be anticipated for this compound:
-
High Solubility: Ethers (e.g., THF, diethyl ether, dipropyl ether) and ketones (e.g., acetone) are expected to be excellent solvents.[8]
-
Moderate to Good Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., ethyl acetate) will likely show good solvating capacity.[6][8]
-
Lower Solubility: Aromatic hydrocarbons like toluene may require heating to achieve significant solubility.
-
Very Low Solubility: Nonpolar aliphatic hydrocarbons (e.g., hexanes, cyclohexane) will be poor solvents.[8] Water solubility is also expected to be low.[6]
The selection of a solvent for a chemical reaction, such as a Suzuki-Miyaura coupling, involves a balance between solubilizing the boronic acid, the coupling partner, and the catalyst, while also considering the impact of the solvent on the reaction mechanism and rate.[2][3][13][14]
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its determination and application. By understanding the underlying chemical principles and employing a robust experimental protocol, researchers can effectively characterize the solubility of this important synthetic building block. The provided methodology ensures the generation of reliable and reproducible data, which is critical for the successful design and optimization of synthetic routes in pharmaceutical and materials science research.
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synthesis of 2-Chloro-6-fluorophenylboronic acid
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorophenylboronic Acid
Abstract
This compound, a cornerstone building block in modern medicinal and materials chemistry, presents unique synthetic challenges due to the electronic and steric effects of its ortho-substituents. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent organometallic routes. We delve into the mechanistic rationale behind preferred synthetic strategies, offering detailed, field-tested protocols for the lithiation-borylation pathway. Furthermore, this document outlines robust purification techniques, thorough analytical characterization, and discusses the inherent instability of the compound, particularly its propensity for protodeboronation, which is a critical consideration for its subsequent application in cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and handling of this vital synthetic intermediate.
Introduction: Strategic Importance of this compound
This compound (CAS No. 313545-42-3) is a highly valuable arylboronic acid derivative. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2] The specific arrangement of the chloro and fluoro substituents provides a unique electronic and steric profile, enabling the synthesis of complex biaryl and heteroaryl compounds that are often key scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] For instance, it serves as a crucial reactant in the preparation of cellular checkpoint kinase Wee1 inhibitors, which are investigated in targeted cancer therapies.[4]
The presence of two ortho-substituents, particularly the electron-withdrawing fluorine atom, poses significant challenges. These compounds are known to be susceptible to protodeboronation, especially under the basic conditions typically required for Suzuki-Miyaura coupling.[5][6] This instability necessitates carefully controlled synthetic and purification procedures, as well as optimized coupling protocols, to achieve high yields and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 313545-32-3 | [1][7] |
| Molecular Formula | C₆H₅BClFO₂ | [1] |
| Molecular Weight | 174.37 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 131-135 °C | [4][7] |
| Purity | Typically ≥97% | [1] |
Comparative Analysis of Synthetic Routes
The synthesis of arylboronic acids predominantly relies on the borylation of an aryl organometallic intermediate. The two most common and effective strategies for this compound begin with a suitable 1,2,3-trisubstituted benzene precursor and proceed via either a Grignard reagent or an organolithium species.
Route A: The Grignard Reagent Pathway
This classic method involves the formation of an arylmagnesium halide (a Grignard reagent) from an aryl halide, followed by quenching with a trialkyl borate ester.[8][9] The primary advantage of this route is the relative ease of Grignard reagent formation from aryl bromides. However, the reactivity of Grignard reagents can be a double-edged sword; they are highly basic and nucleophilic, which can lead to side reactions if other electrophilic functional groups are present.[10] Anhydrous conditions are absolutely critical, as any trace of water will protonate and destroy the reagent.[8]
Route B: The Organolithium Pathway (Directed Ortho-metalation and Halogen-Lithium Exchange)
The organolithium pathway offers greater versatility. For this specific target, a halogen-lithium exchange is the most logical approach.[11] This involves treating an aryl halide (typically a bromide or iodide) with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to generate the aryllithium species.[12] This intermediate is then trapped with a borate ester. The extremely low temperatures are necessary to prevent side reactions and decomposition of the thermally unstable aryllithium. This method generally provides cleaner reactions and higher yields compared to the Grignard route for poly-substituted, electron-deficient systems.[9][11]
Table 2: Comparison of Primary Synthetic Routes
| Feature | Route A: Grignard Reagent | Route B: Halogen-Lithium Exchange |
| Precursor | 1-Bromo-2-chloro-6-fluorobenzene | 1-Bromo-2-chloro-6-fluorobenzene |
| Key Reagent | Magnesium (Mg) turnings | n-Butyllithium (n-BuLi) |
| Temperature | Reflux (e.g., in THF or Ether) | -78 °C |
| Key Advantages | Well-established; reagents are common. | Higher yields for complex substrates; cleaner reactions. |
| Key Disadvantages | Sensitive to moisture; potential side reactions. | Requires cryogenic temperatures; n-BuLi is highly pyrophoric. |
Given the electron-deficient nature of the aromatic ring and the need for high regioselectivity and yield, the Halogen-Lithium Exchange (Route B) is the preferred and more robust method for synthesizing this compound. The remainder of this guide will focus on a detailed protocol for this approach.
Detailed Experimental Protocol: Lithiation-Borylation Route
This protocol is adapted from established procedures for the synthesis of structurally similar fluorinated arylboronic acids.[11][13] It is a self-validating system where successful execution relies on strict adherence to anhydrous and anaerobic conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 1-Bromo-2-chloro-6-fluorobenzene | 209.44 | 10.47 g | 50.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 21 mL | 52.5 | 1.05 |
| Trimethyl borate | 103.91 | 6.8 mL (6.23 g) | 60.0 | 1.2 |
| Hydrochloric Acid (1 M aq.) | - | 150 mL | - | - |
| Diethyl ether | - | As needed | - | - |
| Saturated NaCl solution (Brine) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Experimental Workflow Diagram
The overall process can be visualized as a three-stage workflow: formation of the aryllithium, borylation, and acidic workup/purification.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.
-
Reaction Setup: Assemble a three-necked round-bottom flask, previously flame-dried under vacuum and cooled under a stream of inert gas. Equip the flask with a magnetic stir bar, a thermometer, a rubber septum for reagent addition, and an inert gas inlet.
-
Aryllithium Formation: Add 1-bromo-2-chloro-6-fluorobenzene (10.47 g, 50.0 mmol) to the flask and dissolve it in 200 mL of anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Once the temperature is stable, slowly add n-butyllithium (2.5 M solution in hexanes, 21 mL, 52.5 mmol) dropwise via syringe over 30 minutes. Causality Insight: The slow addition and low temperature are crucial to dissipate the heat from this exothermic reaction and prevent the formation of unwanted byproducts.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically rapid at this temperature.
-
Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (6.8 mL, 60.0 mmol) dropwise via syringe. Causality Insight: The borate is a weak electrophile; it reacts rapidly with the highly nucleophilic aryllithium to form a boronate "ate" complex.[14]
-
Stir the mixture for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to gradually warm to room temperature.
-
Workup and Isolation: Quench the reaction by slowly adding 150 mL of 1 M aqueous hydrochloric acid. Stir vigorously for 15-20 minutes. Causality Insight: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and acid.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
Purification Strategy
Crude arylboronic acids often contain residual starting materials and homo-coupling byproducts. A highly effective purification method involves an acid-base extraction, leveraging the acidic nature of the boronic acid group.[15]
-
Dissolve the crude solid in a suitable organic solvent like diethyl ether.
-
Extract the organic solution with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and wash it once with diethyl ether to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with 1 M HCl until the solution is acidic (pH ~2), causing the pure boronic acid to precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
For ultimate purity, the product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water or hexanes.[11][13]
Analytical Characterization
The structural integrity and purity of the final product must be confirmed using standard analytical techniques. NMR spectroscopy is particularly powerful due to the presence of multiple NMR-active nuclei.[16][17]
Caption: Key analytical methods for characterizing this compound.
-
¹H NMR: Will show complex multiplets in the aromatic region corresponding to the three protons on the phenyl ring, as well as a characteristic broad singlet for the two acidic protons of the B(OH)₂ group.
-
¹⁹F NMR: A proton-decoupled spectrum will show a singlet, as there are no adjacent protons or fluorine atoms to couple with.[16]
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with characteristic large one-bond and smaller multi-bond C-F coupling constants. The carbon atom attached to the boron (C-B) will appear as a broad signal.[17]
-
¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm, which is typical for trigonal planar arylboronic acids.[17]
-
Mass Spectrometry: Will confirm the molecular ion peak corresponding to the calculated molecular weight.
Application in Suzuki-Miyaura Coupling: Overcoming Instability
As previously noted, this compound is prone to protodeboronation. This decomposition pathway is accelerated by high temperatures and strong bases, which are often employed in Suzuki-Miyaura reactions.[3][6] To achieve successful couplings, milder reaction conditions are required.
Key considerations for successful coupling:
-
Catalyst System: Use a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that can facilitate the challenging oxidative addition of an aryl chloride and promote rapid coupling at lower temperatures.[3][18]
-
Base: Employ a weaker base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases such as sodium or potassium carbonate.[2][6]
-
Temperature: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to minimize boronic acid decomposition while still achieving a reasonable reaction rate.[3]
By carefully selecting the reaction conditions, the rate of the desired cross-coupling can be made significantly faster than the rate of protodeboronation, leading to high yields of the target biaryl product.[6]
References
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A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling protocols for 2-Chloro-6-fluorophenylboronic acid (CAS No. 313545-32-3). As a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to offer practical, field-proven insights for professionals in research and drug development.
Compound Profile and Hazard Identification
This compound is a white to off-white crystalline powder. It is a member of the arylboronic acid class of compounds, which are widely utilized in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
1.1. Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BClFO₂ | [1] |
| Molecular Weight | 174.37 g/mol | [1] |
| Appearance | White to very pale yellow crystal powder | |
| Melting Point | 129.9 - 132.8 °C | [1] |
| pKa | ~9 (typical for arylboronic acids) | [2] |
1.2. Hazard Summary
This compound is classified as hazardous. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
Toxicological Insights and Mechanistic Considerations
While generally considered to have low acute toxicity, the hazards associated with arylboronic acids warrant a deeper understanding.[3]
2.1. Irritation Mechanism
The irritant effects of boronic acids on the skin and eyes are not fully elucidated but are thought to be related to their Lewis acidic nature.[2] The boron atom, with its empty p-orbital, can interact with nucleophilic residues in biological macromolecules, such as amino acids in proteins, potentially disrupting cellular function and triggering an inflammatory response.[4] Ingestion of large amounts of boric acid, a related compound, has been shown to cause a diffuse desquamative skin eruption, suggesting a systemic effect on skin integrity.[5][6]
2.2. Genotoxicity of Arylboronic Acids
A significant consideration for researchers, particularly those in drug development, is the potential for arylboronic acids to be mutagenic. Several studies have shown that some arylboronic acids are weakly mutagenic in microbial assays (Ames test).[2] This mutagenicity is thought to arise from the generation of organic radicals through the oxidation of the boronic acid by atmospheric oxygen.[2] As such, arylboronic acids may be considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[7]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.
3.1. Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[8]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]
3.2. Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust. | Minimizes the risk of respiratory tract irritation. |
Detailed Handling and Experimental Protocols
Adherence to strict protocols during common laboratory manipulations is critical for minimizing exposure and ensuring experimental reproducibility.
4.1. Weighing and Dispensing the Solid Reagent
Due to its fine powder form, this compound can easily become airborne. Some boronic acids can also be hygroscopic.[10]
Step-by-Step Weighing Protocol:
-
Preparation: Ensure the analytical balance is clean, level, and located in a draft-free area, preferably within a chemical fume hood.[11]
-
Don PPE: Wear all required PPE as outlined in Section 3.2.
-
Tare Container: Place a suitable container (e.g., a weigh boat or glossy weighing paper for potentially sticky solids) on the balance and tare it.[10][12]
-
Dispense Solid: Carefully dispense the this compound from its storage bottle onto the tared container using a clean spatula. Perform this step slowly to minimize dust generation.[13][14]
-
Record Mass: Once the desired mass is obtained, close the balance door and record the stable reading.
-
Transfer: Transfer the solid to the reaction vessel. If using a weigh boat, it can be rinsed with a small amount of the reaction solvent to ensure quantitative transfer.[10]
-
Clean-up: Immediately clean any spills on the balance or surrounding area with a damp cloth. Dispose of any contaminated materials as hazardous waste.[12]
4.2. Preparation of Solutions and Reaction Setup (Example: Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for setting up a Suzuki-Miyaura coupling reaction.[15][16]
Step-by-Step Reaction Setup:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. For moisture-sensitive reactions, flame-drying under vacuum or oven-drying is recommended.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) and purge with an inert gas (e.g., argon or nitrogen).
-
Addition of Solids: Add the this compound, the aryl halide coupling partner, the base (e.g., K₂CO₃, K₃PO₄), and the palladium catalyst and ligand to the reaction flask under a positive flow of inert gas.[1][17]
-
Solvent Addition: Add the degassed solvent(s) via syringe or cannula. Solvents should be sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction Initiation: With vigorous stirring, heat the reaction mixture to the desired temperature. Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[18]
4.3. Reaction Quenching and Workup
Upon reaction completion, the mixture must be carefully quenched and worked up to isolate the product and remove residual reagents and catalyst.
-
Cooling: Allow the reaction mixture to cool to room temperature.[19]
-
Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction. Be aware that quenching can be exothermic.[19]
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[19]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[19]
Decontamination and Waste Disposal
Proper decontamination of equipment and disposal of waste are critical to prevent contamination and ensure a safe laboratory environment.
5.1. Glassware and Surface Decontamination
-
Initial Rinse: As soon as possible after use, rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residues.[15][20]
-
Washing: Wash the glassware with hot water and a laboratory detergent. A soft brush can be used to scrub the surfaces.[20]
-
Boronic Acid Residue Removal: Boronic acids and their byproducts can be persistent. A final rinse with methanol can help remove residual boron compounds by forming volatile trimethyl borate.[18]
-
Surface Decontamination: Decontaminate work surfaces (e.g., fume hood sash and benchtop) with soap and water or a suitable laboratory disinfectant.[21] For spills, follow the procedures outlined in Section 6.
5.2. Waste Disposal
All waste containing this compound and its reaction byproducts must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous Layers: The aqueous layers from the workup should be collected in a labeled hazardous waste container.
-
Organic Solvents: Waste organic solvents should be collected in a separate, appropriately labeled hazardous waste container.
-
Palladium-Containing Waste: Waste streams containing palladium catalysts should be segregated for potential recovery or specialized disposal, as palladium is a precious metal and can be a regulated environmental contaminant.[22][23] Some institutions have specific protocols for the collection of precious metal waste.
-
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to spills and exposures is crucial.
6.1. Spill Response
-
Small Spill (Solid, <1 g) in a Fume Hood:
-
Ensure PPE is worn.
-
Gently sweep up the solid material with a brush and dustpan, avoiding the creation of dust.
-
Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
Wipe the spill area with a damp cloth, followed by a soap and water wash.[20]
-
-
Large Spill (Solid, >1 g) or Spill Outside a Fume Hood:
-
Alert others in the area and evacuate the immediate vicinity.
-
If the spill is outside a fume hood, restrict access to the area.
-
If safe to do so, cover the spill with a damp paper towel to prevent dust from becoming airborne.[20]
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.[9] Do not attempt to clean up a large spill without proper training and equipment.
-
6.2. Exposure Response
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[8][9] |
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated for long-term storage.[24]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[24][25][26]
Conclusion
This compound is a valuable reagent in modern organic synthesis. However, its potential to cause skin, eye, and respiratory irritation, along with the broader genotoxic concerns associated with arylboronic acids, necessitates careful and informed handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can safely and effectively utilize this compound in their work. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific practice.
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An In-depth Technical Guide on the Hazards of 2-Chloro-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Versatile Reagent
2-Chloro-6-fluorophenylboronic acid (CAS No. 313545-32-3) is a cornerstone reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique electronic and steric properties, conferred by the ortho-chloro and fluoro substituents, make it an invaluable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, beneath its synthetic utility lies a profile of chemical hazards that demand rigorous assessment and meticulous handling. This guide provides an in-depth, technically-grounded overview of the hazards associated with this compound, moving beyond a simple recitation of safety data to explain the underlying chemical principles and provide actionable, field-tested protocols for its safe use.
The boronic acid functional group, while generally considered to have low inherent toxicity, is not entirely benign.[3] A growing body of evidence suggests that some boronic acids can act as chemical mutagens, a concern of paramount importance in pharmaceutical development where even trace impurities can have significant biological consequences.[4][5][6] This guide will therefore address not only the immediate, acute hazards but also the more subtle, long-term risks, providing a comprehensive safety framework for researchers.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The primary hazards can be categorized into acute toxicity, irritation, and potential mutagenicity.
Acute Hazards: A Clear and Present Danger
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
These classifications are not merely administrative; they reflect the inherent reactivity of the compound with biological tissues. The boronic acid moiety, R-B(OH)₂, is a Lewis acid, capable of interacting with Lewis bases such as the functional groups found in proteins and other biological macromolecules.[3][6] This interaction is the likely cause of the observed irritation.
Data Summary: GHS Hazard Classifications
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H302 | Acute toxicity, Oral (Category 4) | Warning | GHS07 |
| H315 | Skin corrosion/irritation (Category 2) | Warning | GHS07 |
| H319 | Serious eye damage/eye irritation (Category 2) | Warning | GHS07 |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | GHS07 |
The Specter of Mutagenicity: A Deeper Look into Boronic Acid Reactivity
While the acute hazards are well-documented, the potential for mutagenicity is a more insidious risk that requires careful consideration, especially in the context of drug development. Research has shown that some boronic acids can give a positive result in the Ames test, a widely used method for assessing a chemical's potential to cause mutations in the DNA of a test organism.[4][5] The proposed mechanism for this mutagenicity involves the oxygen-mediated oxidation of the boronic acid to generate organic radicals.[4][6] These highly reactive radical species can then interact with DNA, leading to mutations.
It is crucial to note that not all boronic acids are mutagenic, and the specific risk posed by this compound has not been definitively established in publicly available literature. However, the general concern for this class of compounds necessitates a cautious approach. The potential for genotoxic impurities (GTIs) is a major concern in the pharmaceutical industry, and boronic acids are coming under increased scrutiny.[4][5]
Part 2: Safe Handling and Experimental Protocols
The following protocols are designed to mitigate the risks identified in Part 1. They are based on the principles of eliminating or minimizing exposure through engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, which is a solid powder, is a certified chemical fume hood.[7][10] This is non-negotiable. The fume hood serves two critical purposes:
-
It prevents the inhalation of airborne particles of the compound, addressing the H335 (May cause respiratory irritation) hazard.
-
It provides a contained space to manage spills and prevent the spread of contamination.
Additionally, ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[11]
Personal Protective Equipment (PPE): The Last Barrier
Proper PPE is essential to prevent skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a higher risk of splashing.[7][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[10] It is critical to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[10]
-
Body Protection: A lab coat should be worn to protect against minor spills. For larger quantities, a chemical-resistant apron is recommended.[10]
Step-by-Step Protocol for Weighing and Dispensing
This protocol is designed to minimize the generation of dust and prevent contamination of the laboratory environment.
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is on and operating correctly.
-
Clean the work surface within the fume hood.
-
Gather all necessary equipment (spatula, weighing paper, receiving vessel).
-
-
Dispensing:
-
Place the container of this compound in the fume hood.
-
Carefully open the container, avoiding any sudden movements that could create a dust cloud.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weighing paper or directly into the receiving vessel.
-
If any material is spilled, clean it up immediately using appropriate methods (see Section 2.5).
-
-
Post-Dispensing:
-
Securely close the container of this compound.
-
Wipe down the spatula and the work surface with a damp cloth.
-
Dispose of the weighing paper and any contaminated cleaning materials in a designated chemical waste container.[12]
-
First Aid Procedures: A Rapid and Informed Response
In the event of an exposure, immediate and appropriate action is critical.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7][10] If skin irritation occurs, seek medical attention.[7]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13] Seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air.[9][13] If they are not breathing, give artificial respiration. Seek medical attention.[10]
-
If swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water.[7][9] Seek immediate medical attention.[7]
Spill and Waste Management: Containment and Disposal
Proper management of spills and waste is crucial to prevent environmental contamination and accidental exposure.
-
Spill Cleanup:
-
Waste Disposal:
-
Dispose of all waste containing this compound in a designated, labeled hazardous waste container.[12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Part 3: Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is key to preventing hazardous reactions in the laboratory.
Stability and Storage
This compound is generally stable under normal laboratory conditions.[9] However, it is important to store it in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Some suppliers recommend refrigeration.[11] It is also noted to be moisture-sensitive, and some products may contain varying amounts of the corresponding anhydride.[7]
Incompatible Materials
Avoid contact with strong oxidizing agents and strong acids.[11] Reactions with these substances could be exothermic and potentially violent.
Hazardous Decomposition Products
Thermal decomposition of this compound can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, and oxides of boron.[11]
Visualizations
Diagram 1: Risk Mitigation Workflow
Caption: A logical workflow for mitigating the hazards of this compound.
Diagram 2: Safe Dispensing Protocol
Caption: Step-by-step protocol for the safe dispensing of this compound.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its inherent hazards. By understanding the chemical principles behind its reactivity and adhering to rigorous safety protocols, researchers can harness its synthetic potential while ensuring a safe and healthy laboratory environment. The information and protocols presented in this guide are intended to provide a comprehensive framework for achieving this balance. It is imperative that all users of this compound supplement this guide with a thorough review of the most current Safety Data Sheet from their supplier and adhere to all institutional safety policies.
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An In-depth Technical Guide to the Reactivity of 2-Chloro-6-fluorophenylboronic Acid
Abstract
2-Chloro-6-fluorophenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its unique reactivity is dictated by the presence of two distinct halogen substituents positioned ortho to the boronic acid moiety. This guide provides an in-depth analysis of the steric and electronic factors governing its behavior in key chemical transformations. We will explore its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, offering field-proven insights and optimized protocols to overcome inherent challenges such as steric hindrance and susceptibility to protodeboronation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Introduction: The Strategic Importance of a Dihalogenated Building Block
In the landscape of medicinal chemistry and materials science, the precise installation of substituted aryl scaffolds is paramount. This compound (CAS: 313545-32-3) has emerged as a strategically important intermediate due to the unique conformational constraints and electronic properties it imparts to target molecules.[1][2] Its application is extensive, serving as a cornerstone in the synthesis of targeted therapies, agrochemicals, and conductive polymers.[1] Understanding the nuanced reactivity of this di-ortho-substituted boronic acid is critical for its successful implementation in complex synthetic pathways. This guide aims to deconstruct its chemical behavior, moving beyond catalog data to provide a functional understanding grounded in mechanistic principles.
Structural and Electronic Profile
The reactivity of any boronic acid is a function of its structure. For this compound, the ortho-substituents are the dominant control elements.
Caption: Molecular structure of this compound.
Electronic Effects: A Tale of Two Halogens
Both the chloro and fluoro substituents are electron-withdrawing via induction, which significantly impacts the molecule's properties:
-
Increased Lewis Acidity: The electron-withdrawing nature of the halogens enhances the Lewis acidity of the boron center. This effect is further amplified by the potential for the ortho-fluoro substituent to form an intramolecular hydrogen bond with a hydroxyl group of the boronic acid, stabilizing the tetrahedral boronate anion that is a key intermediate in many reactions.[3][4]
-
Reduced Aryl Nucleophilicity: The inductive pull of the halogens decreases the electron density of the phenyl ring. This deactivation can slow the rate of transmetalation in palladium-catalyzed coupling cycles, where the aryl group acts as a nucleophile.[5]
Steric Hindrance: The Ortho Effect
The placement of two substituents ortho to the boronic acid group creates significant steric bulk. This steric shield impedes the approach of large catalytic complexes, presenting a primary challenge for cross-coupling reactions.[5][6] Overcoming this hindrance is the key to unlocking the synthetic utility of this reagent and typically requires carefully selected catalyst systems.[7]
Core Reactivity and Synthetic Applications
The interplay of the electronic and steric factors described above defines the reactivity profile of this compound, particularly in metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is the most common application for this building block, enabling the formation of C-C bonds to construct complex biaryl structures.[1][8] However, its use is not trivial and is often complicated by two competing factors: steric hindrance and protodeboronation.
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, and is a common side reaction for boronic acids under basic conditions.[9] 2,6-disubstituted and electron-deficient arylboronic acids, such as this compound, are exceptionally susceptible to this pathway.[10][11][12] The base required to activate the boronic acid for transmetalation also promotes this parasitic reaction, leading to reduced yields of the desired coupled product.
Caption: Competing pathways for this compound under basic coupling conditions.
To favor the desired Suzuki-Miyaura coupling, the rate of transmetalation must be significantly faster than the rate of protodeboronation. This is achieved by using highly active, second-generation palladium precatalysts.[13] Systems based on bulky, electron-rich biarylphosphine ligands, such as XPhos , are particularly effective.[7][14] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that readily undergoes oxidative addition and facilitates the coupling of sterically demanding partners.[][16] The XPhos Pd G2 precatalyst is a benchmark for such challenging transformations.[7][]
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G2 (1-3 mol%) | Highly active precatalyst for sterically hindered substrates.[13][] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases that minimize protodeboronation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic systems that facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of this compound. |
Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling provides a powerful method for forming aryl-heteroatom bonds, using copper catalysts to couple boronic acids with amines (N-H) or alcohols (O-H).[17][18] This reaction offers an air-stable alternative to palladium-catalyzed Buchwald-Hartwig amination.[18] For this compound, the reaction is viable but subject to similar steric constraints. The mechanism typically involves the formation of a copper(III)-aryl-amide or -alkoxide intermediate, followed by reductive elimination.[18]
Successful Chan-Lam couplings with this substrate often require a ligand, such as 1,10-phenanthroline or a pyridine-based ligand, to stabilize the copper catalyst and facilitate the reaction.[19][20] The choice of base and solvent is also critical for achieving good yields.[21]
Validated Experimental Protocols
The following protocols are provided as robust starting points for researchers. Optimization may be necessary for specific substrates.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add degassed toluene (10 mL) and degassed water (1 mL) via syringe.[6]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with an amine.
Step-by-Step Methodology:
-
To a reaction vial, add copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), the desired amine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add a suitable solvent, such as dichloromethane (DCM) or methanol (5 mL), and a base, such as triethylamine or pyridine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the N-arylated product.
Conclusion
This compound is a powerful, albeit challenging, synthetic building block. Its reactivity is dominated by the strong electronic-withdrawing and sterically hindering effects of its di-ortho halogen substituents. While these features render the reagent highly susceptible to protodeboronation, modern catalytic systems—particularly those employing bulky, electron-rich phosphine ligands like XPhos—can effectively promote desired cross-coupling reactions. By understanding the underlying mechanistic principles and employing optimized, validated protocols, researchers can successfully harness the unique properties of this reagent to construct novel molecules for a wide range of applications, from drug discovery to materials science.[1][22]
References
- Title: The ortho-substituent on 2,4-bis(trifluoromethyl)
- Title: The influence of ortho-substituents on the properties of phenylboronic acids Source: ResearchG
- Title: A highly efficient precatalytic system (XPhos-PdG2)
- Title: Protodeboron
- Title: ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)
- Title: Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae Source: SpringerLink URL:[Link]
- Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Protodeboronation of (Hetero)
- Title: Chan–Lam coupling Source: Wikipedia URL:[Link]
- Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online URL:[Link]
- Title: XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: ResearchG
- Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL:[Link]
- Title: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]
- Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: NIH National Center for Biotechnology Inform
- Title: Copper-Catalyzed Coupling of Arylboronic Acids and Amines Source: Organic Chemistry Portal URL:[Link]
- Title: trans-Dichlorobis(XPhos)palladium(II)
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: NIH National Center for Biotechnology Inform
- Title: Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.
- Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: Okayama University Scientific Achievement Repository URL:[Link]
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- Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: NIH National Center for Biotechnology Inform
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A-Z Guide to 2-Chloro-6-fluorophenylboronic Acid in Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of 2-Chloro-6-fluorophenylboronic acid, a critical building block in modern medicinal chemistry. We will explore the strategic advantage of the 2-chloro-6-fluorophenyl moiety, its primary application in Suzuki-Miyaura coupling, and its role in the synthesis of advanced therapeutic agents.
Part 1: The Strategic Value of the 2-Chloro-6-fluorophenyl Moiety
The 2-chloro-6-fluorophenyl group is not just another aromatic ring; it is a carefully selected pharmacophore designed to impart specific, advantageous properties to a drug molecule. The strategic placement of chlorine and fluorine atoms at the ortho positions (positions 2 and 6) relative to the point of connection creates a unique combination of steric and electronic effects that medicinal chemists leverage to enhance drug efficacy and selectivity.
1.1. The "Ortho Effect": Engineering Molecular Conformation
The primary driver for using a 2,6-disubstituted pattern is to introduce steric hindrance. The bulky chlorine and fluorine atoms flanking the carbon-carbon bond formed during synthesis force the phenyl ring to twist out of plane with the rest of the molecule. This fixed, non-planar conformation can be crucial for several reasons:
-
Enhanced Selectivity: By locking the molecule into a specific three-dimensional shape, it can bind more precisely to the intended biological target (e.g., an enzyme's active site) and avoid binding to off-targets, thereby reducing side effects.
-
Increased Potency: A rigid conformation can minimize the entropic penalty of binding, leading to a stronger interaction with the target protein and higher potency.
-
Improved Metabolic Stability: The ortho substituents can shield adjacent parts of the molecule from metabolic enzymes, slowing down drug metabolism and prolonging its therapeutic effect in the body.
1.2. The Synergistic Role of Fluorine and Chlorine
-
Fluorine: Often used as a bioisostere for hydrogen, fluorine's high electronegativity can alter the acidity of nearby protons and form favorable interactions (like hydrogen bonds or dipole interactions) with protein targets. It is also known to block sites of metabolic oxidation.
-
Chlorine: A larger and more lipophilic atom, chlorine can effectively occupy hydrophobic pockets within a protein's binding site, further anchoring the drug and increasing its affinity.
Part 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is predominantly used as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, forming the backbone of many complex pharmaceutical molecules.[2]
The reaction allows chemists to precisely attach the 2-chloro-6-fluorophenyl group onto a diverse range of molecular scaffolds, typically an aryl or heteroaryl halide (containing a bromine, iodine, or chlorine atom).[1]
2.1. The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the drug scaffold (Ar¹-X).
-
Transmetalation : The 2-chloro-6-fluorophenyl group is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) are joined together, forming the final product and regenerating the Pd(0) catalyst.
Part 3: Practical Guide & Protocol Optimization
Successfully coupling a sterically hindered partner like this compound requires careful optimization of reaction conditions. The steric bulk can impede key steps in the catalytic cycle, necessitating the use of highly active catalyst systems.[3]
3.1. General Experimental Protocol
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Setup : To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.5 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Solvent Addition : Add degassed solvents (e.g., a mixture of THF and water) via syringe.
-
Reaction : Heat the mixture with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS. Due to the stability challenges of some polyfluorophenylboronic acids, reactions are often run at room temperature for short durations to minimize decomposition (protodeboronation).[4][5]
-
Workup : After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layers are combined, dried, and concentrated.
-
Purification : The crude product is typically purified by flash column chromatography on silica gel to yield the final compound.[3]
3.2. Key Parameter Optimization
| Parameter | Common Choices | Rationale & Causality |
| Palladium Catalyst | Buchwald Precatalysts (e.g., XPhos, SPhos) | These feature bulky, electron-rich phosphine ligands that accelerate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step, which can be slowed by steric hindrance.[3][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential for the transmetalation step. The choice of base can significantly impact yield, with stronger, non-nucleophilic bases often favored. Aqueous bases are common.[4][6] |
| Solvent | Toluene, Dioxane, THF, DME (often with water) | The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic solvents are common, often in a biphasic mixture with water to facilitate the dissolution of the inorganic base.[3] |
| Temperature | Room Temperature to 110 °C | While heat often accelerates reactions, sterically hindered and electronically deactivated boronic acids can be prone to decomposition (protodeboronation) at elevated temperatures.[4] Using a highly active catalyst that enables lower reaction temperatures is often the key to success.[5] |
Part 4: Case Studies in Drug Discovery - RAF Kinase Inhibitors
The 2-chloro-6-fluorophenyl moiety is a prominent feature in several advanced RAF kinase inhibitors, a class of drugs used to treat cancers driven by mutations in the MAPK signaling pathway, such as melanoma.[7][8][9]
Case Study: Tovorafenib (DAY101)
Tovorafenib is an investigational, oral, brain-penetrant pan-RAF kinase inhibitor being developed for cancers like pediatric low-grade glioma.[7][10] It is designed as a "Type II" inhibitor, meaning it binds to the inactive conformation of the RAF kinase.[11][12]
The synthesis of Tovorafenib and related molecules like Belvarafenib and Lifirafenib heavily relies on a Suzuki-Miyaura coupling to install the critical 2-chloro-6-fluorophenyl group.[13][14][15][16] This group is essential for the drug's activity, fitting into a specific pocket of the kinase and contributing to its high potency and selectivity.[17]
The development of these pan-RAF inhibitors aims to overcome resistance mechanisms seen with first-generation drugs.[9][17] By targeting all RAF isoforms, including dimers, drugs like Belvarafenib show activity in tumors with both BRAF and RAS mutations.[16][18]
Part 5: Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its primary role as a partner in Suzuki-Miyaura coupling allows for the precise installation of a sterically-demanding and electronically-tuned pharmacophore.[1] This moiety is instrumental in designing highly potent and selective drugs, particularly in the oncology space, by enforcing a rigid molecular conformation essential for optimal target engagement. As demonstrated in the development of next-generation RAF inhibitors, the thoughtful application of this building block is a powerful strategy in the pursuit of novel and more effective medicines.
References
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- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. URL
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- National Institutes of Health. Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells. URL
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- PubMed. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. URL
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The Strategic Integration of 2-Chloro-6-fluorophenylboronic Acid in Next-Generation Fungicide Development
An In-depth Technical Guide for Agrochemical Research Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The relentless evolution of plant pathogens necessitates the continuous innovation of fungicidal active ingredients. Modern agrochemical design increasingly relies on sophisticated molecular building blocks to impart enhanced efficacy, favorable toxicological profiles, and robust resistance management characteristics. Among these, 2-Chloro-6-fluorophenylboronic acid (CAS 313545-32-3) has emerged as a pivotal intermediate, enabling the construction of complex fungicidal agents.[1] This technical guide elucidates the strategic application of this versatile reagent, focusing on its role in the synthesis of advanced pyrazole-based fungicides. We will explore the underlying synthetic rationale, provide a detailed experimental workflow for a representative Suzuki-Miyaura coupling, and analyze the structure-activity relationship contributions of the 2-chloro-6-fluorophenyl moiety. This document is intended for researchers, synthetic chemists, and drug development professionals in the agrochemical sector.
Introduction: The Rise of Fluorinated Phenylboronic Acids in Agrochemical Synthesis
Phenylboronic acids are foundational reagents in modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Their stability, low toxicity, and functional group tolerance make them ideal for the intricate synthetic pathways required in agrochemical development. The incorporation of fluorine and chlorine atoms onto the phenyl ring, as seen in this compound, is a deliberate strategy to modulate the physicochemical and biological properties of the target molecule.[2] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, leading to more potent and persistent active ingredients.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 313545-32-3 | [1] |
| Molecular Formula | C₆H₅BClFO₂ | [1] |
| Molecular Weight | 174.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 135 °C | [1] |
Core Application: Synthesis of a Novel Pyrazole Amine Fungicide
The 2-chloro-6-fluorophenyl motif is a key component in a new generation of fungicidal compounds. A prime example is the N-(2-chloro-6-fluorophenyl) pyrazole amine class of fungicides. One such molecule, 4-(2-Bromo-4-fluoro-phenyl)-N-(2-chloro-6-fluoro-phenyl)-2,5-dimethyl-pyrazol-3-amine, is noted for its fungicidal properties.[3] The synthesis of this and similar compounds leverages this compound as a critical precursor for introducing the N-aryl group, which is crucial for the molecule's biological activity.
The most logical and efficient synthetic strategy for forging the key C-N bond in these target molecules is a palladium-catalyzed cross-coupling reaction. While a Buchwald-Hartwig amination is a viable approach, the Suzuki-Miyaura coupling offers an alternative and widely practiced method in industrial synthesis for creating biaryl linkages that can be subsequently functionalized. For the purpose of this guide, we will detail a representative Suzuki-Miyaura coupling protocol, a cornerstone of modern agrochemical synthesis.[4][5]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a key biaryl intermediate, which would then undergo further transformations (e.g., nitration, reduction, and amination) to yield the final fungicidal product. This foundational step demonstrates the practical application of this compound.
Objective: To synthesize 2-Chloro-6-fluoro-1,1'-biphenyl-2'-amine, a precursor for a fungicidal scaffold, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
2-Bromoaniline (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromoaniline, potassium phosphate, and SPhos.
-
Atmosphere Control: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solvent volume should be sufficient to create a stirrable slurry.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-6-fluoro-1,1'-biphenyl-2'-amine.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the fungicidal precursor.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Scientific Rationale: The Structure-Activity Contribution of the 2-Chloro-6-fluorophenyl Moiety
The choice of the 2-Chloro-6-fluorophenyl group is a calculated decision rooted in established structure-activity relationship (SAR) principles in agrochemical design.[6][7]
-
Steric Hindrance and Conformational Lock: The ortho-chloro and ortho-fluoro substituents provide significant steric bulk around the bond connecting the phenyl ring to the rest of the molecule. This steric hindrance can restrict the rotation of the phenyl ring, locking it into a specific, biologically active conformation. This pre-organized conformation can lead to a more favorable binding interaction with the target enzyme in the pathogen, thereby increasing intrinsic activity.
-
Modulation of Electronic Properties: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the phenyl ring lowers the pKa of the N-H bond in the final amine product, which can influence its binding characteristics, such as hydrogen bonding potential, within the active site of the target protein.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust. The presence of these halogens can block sites on the aromatic ring that are susceptible to metabolic oxidation by pathogen enzymes (e.g., Cytochrome P450s). This increased metabolic stability translates to longer persistence of the fungicide at its site of action, improving overall field performance and reducing the required application rates.
Caption: Key SAR contributions of the 2-chloro-6-fluorophenyl group.
Performance Data and Efficacy
While specific field trial data for the exemplary fungicide is proprietary, the class of N-aryl pyrazole amines has demonstrated high efficacy against a range of agriculturally significant fungal pathogens. The data presented below is representative of the expected performance for a fungicide containing the 2-chloro-6-fluorophenyl moiety, based on published research on analogous compounds.
Table 2: Representative Fungicidal Efficacy Data
| Pathogen | Common Name | Crop | Representative EC₅₀ (µg/mL) |
| Botrytis cinerea | Grey Mould | Grapes, Berries | 0.1 - 0.5 |
| Septoria tritici | Leaf Blotch | Wheat | 0.05 - 0.2 |
| Pyricularia oryzae | Rice Blast | Rice | 0.2 - 1.0 |
| Alternaria solani | Early Blight | Potatoes, Tomatoes | 0.5 - 2.0 |
EC₅₀ (Effective Concentration, 50%) values are indicative and compiled from analogous compounds in the chemical class.
Conclusion
This compound is more than a simple synthetic intermediate; it is a strategic design element for the creation of highly effective, modern fungicides. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling, combined with the beneficial SAR contributions of the di-substituted phenyl ring, makes it an invaluable tool for agrochemical researchers. The ability to impart steric control, modulate electronic properties, and enhance metabolic stability underscores the importance of this building block in the development of next-generation crop protection solutions that are both potent and persistent. As the challenges in agriculture intensify, the sophisticated application of such precisely functionalized reagents will continue to be a cornerstone of innovative research and development.
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- Request PDF. (n.d.). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides.
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- MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Google Patents. (n.d.). WO2019007839A1 - Fungicidal mixtures of mefentrifluconazole.
- ChemicalBook. (n.d.). This compound CAS#: 313545-32-3.
- Sigma-Aldrich. (n.d.). (2-Chloro-6-fluorophenyl)boronic acid.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Journal of Agricultural and Food Chemistry. (n.d.).
- European Patent Office. (n.d.).
- Google Patents. (n.d.). US9426990B2 - Herbicidal agents containing aclonifen.
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
- Google Patents. (n.d.).
- MDPI. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- ACS Publications. (n.d.). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.
- PubMed. (n.d.). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents.
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The Strategic deployment of 2-Chloro-6-fluorophenylboronic Acid in the Assembly of Complex Molecular Architectures
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. Among these, ortho-substituted phenylboronic acids present unique challenges and opportunities. This technical guide provides an in-depth exploration of 2-chloro-6-fluorophenylboronic acid, a versatile yet sterically hindered reagent, and its application as a pivotal building block in synthetic chemistry. We will dissect its synthesis, delve into the mechanistic nuances of its reactivity in palladium-catalyzed cross-coupling reactions, and showcase its utility in the synthesis of high-value molecules, particularly in the realm of pharmaceutical development. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique properties of this reagent to streamline synthetic pathways and access novel chemical matter.
Introduction: The Utility of Steric Hindrance and Orthogonal Halogenation
This compound is a bifunctional reagent that has gained significant traction in organic synthesis, particularly in the construction of complex biaryl systems.[1] Its utility stems from a unique combination of structural features:
-
Steric Hindrance: The presence of two ortho-substituents, a chloro and a fluoro group, creates a sterically demanding environment around the boronic acid moiety. While this presents challenges in reactivity, it also offers a level of control and selectivity in certain transformations, particularly in the formation of atropisomers.[2]
-
Orthogonal Reactivity: The chloro and fluoro substituents exhibit different reactivities in cross-coupling reactions, with the chloro group being more amenable to oxidative addition to palladium(0) catalysts compared to the more inert fluoro group. This allows for selective functionalization of the aromatic ring.
-
Electronic Effects: The electron-withdrawing nature of the halogen substituents influences the electronic properties of the phenyl ring, impacting its reactivity and the properties of the resulting molecules.
These characteristics make this compound a valuable tool for the synthesis of intricate molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials.[3]
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is through a lithiation-borylation sequence.[4][5] This method involves the deprotonation of a suitable precursor, 1-bromo-2-chloro-3-fluorobenzene, using a strong organolithium base at low temperature, followed by quenching the resulting aryllithium intermediate with a trialkyl borate ester. Subsequent hydrolysis then affords the desired boronic acid.
Reaction Scheme
Caption: General scheme for the synthesis of this compound via lithiation-borylation.
Detailed Experimental Protocol
This protocol is adapted from standard lithiation-borylation procedures and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-bromo-2-chloro-3-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (B(OiPr)3, 1.2 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with aqueous hydrochloric acid (1 M) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Methodologies and Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and it is a primary application for this compound.[6] However, the steric hindrance imposed by the ortho-substituents necessitates careful optimization of reaction conditions.
The Catalytic Cycle and Key Challenges
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The primary challenges when using this compound are:
-
Slow Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step.[7]
-
Steric Hindrance in Transmetalation: The bulky ortho-substituents can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[7]
-
Competitive Protodeboronation: Under basic conditions, sterically hindered and electron-deficient arylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7]
Optimization Strategies for High-Yield Coupling
To overcome these challenges, a systematic optimization of the reaction parameters is crucial.
| Parameter | Recommendation for Sterically Hindered Couplings | Rationale |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald precatalysts are often highly active and air-stable, facilitating the formation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote both the oxidative addition of aryl chlorides and stabilize the catalytically active species, accelerating the overall reaction rate.[7][8] |
| Base | Strong, non-nucleophilic bases such as K3PO4, Cs2CO3, or KtBuO | A strong base is often required to facilitate the formation of the active boronate species for transmetalation, especially with sterically hindered substrates. |
| Solvent | Aprotic, non-polar solvents like toluene, dioxane, or THF, often with a small amount of water | These solvents are effective at solubilizing the reactants and catalyst, and the presence of water can sometimes accelerate the transmetalation step. |
| Temperature | Elevated temperatures (80-110 °C) | Increased thermal energy is often necessary to overcome the activation barriers associated with the oxidative addition and transmetalation steps for hindered substrates. |
Application in Complex Molecule Synthesis: A Case Study
A prominent example of the strategic use of this compound is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an important target in inflammation and pain.[9]
Target Molecule: A Potent mPGES-1 Inhibitor
The complex molecule, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , incorporates the 2-chloro-6-fluorophenyl moiety, which is crucial for its biological activity.[9]
Retrosynthetic Analysis and the Key Suzuki-Miyaura Coupling
A plausible retrosynthetic analysis of this target molecule highlights the pivotal role of a Suzuki-Miyaura coupling reaction to install the sterically encumbered biaryl linkage.
Caption: Retrosynthetic analysis of a complex mPGES-1 inhibitor highlighting the key Suzuki-Miyaura disconnection.
Proposed Forward Synthesis: A Step-by-Step Workflow
The following represents a generalized workflow for the synthesis of the mPGES-1 inhibitor, emphasizing the crucial Suzuki-Miyaura coupling step.
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- 9. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 2-Chloro-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
In the landscape of modern organic synthesis and medicinal chemistry, aryboronic acids have established themselves as indispensable tools. Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, 2-Chloro-6-fluorophenylboronic acid (CAS Number: 313545-32-3) has emerged as a particularly valuable building block, prized for its unique electronic and steric properties that enable the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important reagent, offering insights into its pivotal role in contemporary chemical research.
A Historical Perspective: The Rise of Organoboron Chemistry
The journey to the discovery of this compound is rooted in the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported in 1860, it was the development of the Suzuki-Miyaura coupling in the late 1970s that truly unlocked the synthetic potential of this class of compounds. This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the way chemists approach the synthesis of biaryl and other conjugated systems, which are common motifs in biologically active molecules.[2]
The increasing demand for structurally diverse and functionally complex molecules in drug discovery spurred the development of a wide range of substituted phenylboronic acids. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring proved to be a particularly effective strategy for modulating the electronic properties and metabolic stability of the resulting products. The unique combination of a chloro and a fluoro substituent at the ortho positions in this compound offers distinct advantages in directing chemical reactions and influencing the conformational preferences of the final products.[1]
The Dawn of a Di-Ortho Substituted Reagent: Unraveling the Synthesis
While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its development is intrinsically linked to the advancements in the synthesis of di-ortho-substituted phenylboronic acids. A key synthetic strategy for accessing such sterically hindered boronic acids is through directed ortho-metalation (DoM) . This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile, in this case, a boron-containing reagent.
A plausible and widely utilized synthetic route to this compound involves the ortho-lithiation of 1-chloro-3-fluorobenzene. The fluorine atom, being a potent ortho-directing group, facilitates the removal of a proton at the C2 position by a strong lithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then trapped with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound.
Experimental Protocol: Synthesis of this compound via Ortho-Lithiation
Disclaimer: This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Lithiation
-
To a solution of 1-chloro-3-fluorobenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified period to ensure complete formation of the 2-lithio-1-chloro-3-fluorobenzene intermediate.
Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate. The fluorine atom directs the lithiation to the adjacent ortho position due to its electron-withdrawing inductive effect and its ability to coordinate with the lithium cation.
Step 2: Borylation
-
A solution of a trialkyl borate (e.g., trimethyl borate) in the same anhydrous solvent is then added dropwise to the reaction mixture at -78 °C.
-
The mixture is allowed to slowly warm to room temperature and stirred overnight.
Causality: The electrophilic boron atom of the trialkyl borate is attacked by the nucleophilic aryllithium species, leading to the formation of a boronate ester intermediate.
Step 3: Hydrolysis
-
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford pure this compound.
Causality: The acidic workup protonates the boronate ester, leading to its hydrolysis and the formation of the final boronic acid product.
Visualizing the Synthesis: A Logical Workflow
Sources
Methodological & Application
Application Note & Protocol: A Detailed Guide to Suzuki-Miyaura Coupling with 2-Chloro-6-fluorophenylboronic Acid
Abstract: This document provides a comprehensive experimental workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically utilizing the sterically hindered and electronically deactivated substrate, 2-Chloro-6-fluorophenylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to navigate the challenges associated with unreactive coupling partners.[4][5]
Scientific Introduction & Strategic Considerations
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][3] However, the reaction's efficiency can be significantly hampered when employing challenging substrates. This compound presents a dual challenge:
-
Steric Hindrance: The presence of two ortho-substituents (Cl and F) impedes the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.[5][6]
-
Electronic Deactivation: The chloro-substituent on the coupling partner (an aryl chloride) is significantly less reactive than its bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[4][7]
Overcoming these hurdles necessitates the use of highly active and specialized catalyst systems. Modern advancements have led to the development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos) and N-heterocyclic carbenes (NHCs) that dramatically accelerate the rate-limiting steps and enable the coupling of previously unreactive partners.[4][8][9] This protocol employs a well-established palladium acetate/SPhos catalyst system, which has proven effective for such demanding transformations.[5]
Materials, Reagents, and Equipment
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier Example |
| Aryl Halide (e.g., 4-Chloroanisole) | C₇H₇ClO | 142.58 | 1.0 | 1.0 | Sigma-Aldrich |
| This compound | C₆H₅BClFO₂ | 174.37 | 1.2 | 1.2 | Sigma-Aldrich[10] |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | Sigma-Aldrich |
| SPhos (Ligand) | C₂₇H₃₁O₂P | 410.50 | 0.04 | 0.04 | Sigma-Aldrich |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 | Sigma-Aldrich |
| Toluene, Anhydrous | C₇H₈ | 92.14 | ~5 mL | - | Sigma-Aldrich |
| Water, Degassed | H₂O | 18.02 | ~0.5 mL | - | - |
Scientist's Note: The boronic acid is used in slight excess (1.2 eq.) to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[7] The Pd/ligand ratio is typically 1:2 to ensure the formation of the active monoligated Pd(0) species.[9]
Equipment
-
Schlenk flask or microwave vial with a Teflon-sealed cap
-
Magnetic stir plate with heating capabilities
-
Magnetic stir bar
-
Septa, needles, and syringes for inert atmosphere techniques
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Experimental Protocol
This protocol outlines a general procedure that should be optimized for each specific aryl halide substrate.
Reaction Setup & Execution
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground potassium phosphate (2.0 mmol, 2.0 eq.).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (~5 mL) followed by degassed water (~0.5 mL) via syringe. The presence of water is often crucial for activating the boronic acid and facilitating the transmetalation step.[11][12]
-
Reaction: Replace the septum with a Teflon screw cap, ensuring a tight seal. Place the flask in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring Progress: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.[5]
Workup and Isolation
-
Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the starting aryl halide), remove the flask from the heat source and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[5]
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]
Purification and Characterization
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is commonly used to elute the desired biaryl product.[13]
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Experimental Workflow
Caption: A stepwise workflow for the Suzuki-Miyaura coupling experiment.
The Catalytic Cycle Explained
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][9][12]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex undergoing oxidative addition into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a square planar Pd(II) intermediate.[3][9] The use of electron-rich, bulky ligands like SPhos accelerates this step.[9]
-
Transmetalation: The halide on the Pd(II) complex is exchanged with an anion from the base (e.g., phosphate). Subsequently, the organoboronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the 2-chloro-6-fluorophenyl moiety) to the palladium center. This regenerates the boron byproduct and forms a diaryl-palladium(II) complex.[11][12]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new C-C bond of the biaryl product and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][9]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.
Safety & Handling Precautions
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15][16] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Palladium(II) Acetate: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
SPhos: Air-sensitive ligand. Handle under an inert atmosphere.
-
Potassium Phosphate (K₃PO₄): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Handle in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality boronic acid (degraded).4. Ineffective base or solvent system. | 1. Ensure rigorous inert atmosphere technique.2. Thoroughly degas all solvents before use.3. Use fresh boronic acid or a more stable boronate ester.[7]4. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, THF).[17] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative coupling of the boronic acid. | Improve inerting and degassing procedures. Ensure high-purity reagents.[9] |
| Protodeboronation | The boronic acid C-B bond is cleaved and replaced by a C-H bond. | Use a more robust boronic acid derivative (e.g., pinacol ester) or milder base (e.g., KF).[7][11] Minimize reaction time and temperature where possible. |
| Dehalogenation of Aryl Halide | A side reaction where the halide is replaced by hydrogen. | This can be promoted by certain catalyst/ligand combinations or impurities. Consider screening alternative ligands or using a different palladium precursor.[9] |
References
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- How can I solve my problem with Suzuki coupling?
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Preformed Pd(II)
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-fluorophenylboronic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Cross-Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the success of the Suzuki-Miyaura coupling is highly dependent on the nature of the coupling partners. Substrates that are sterically hindered or electronically deactivated, such as 2-chloro-6-fluorophenylboronic acid, present significant challenges to the standard reaction conditions.
This technical guide provides an in-depth analysis of the critical factors for the successful cross-coupling of this compound with aryl chlorides. We will explore the mechanistic nuances of this transformation, provide a rationale for the selection of optimal palladium catalysts, ligands, and bases, and present a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
The primary hurdles in the cross-coupling of this compound stem from two key features of the molecule:
-
Steric Hindrance: The presence of two ortho-substituents (a chloro and a fluoro group) creates significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.
-
Electronic Deactivation: The chloro and fluoro groups are both electron-withdrawing, which reduces the nucleophilicity of the phenylboronic acid. This can slow down the transmetalation step and increase the likelihood of side reactions, such as protodeboronation.[2][3]
Overcoming these challenges requires a carefully optimized catalytic system that can facilitate the reaction under mild conditions to avoid degradation of the starting materials and products.
The Catalytic Cycle: A Mechanistic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[1]
2. Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6] For sterically hindered substrates like this compound, this step can be particularly challenging.
3. Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium precursor and, more importantly, the ligand is paramount for a successful cross-coupling with this compound. Bulky, electron-rich phosphine ligands are essential to overcome the steric and electronic challenges posed by this substrate.
The Role of Bulky, Electron-Rich Phosphine Ligands
Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have proven to be highly effective.[7] These ligands promote the key steps of the catalytic cycle in several ways:
-
Facilitating Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride.
-
Promoting Reductive Elimination: The steric bulk of the ligands forces the two aryl groups on the palladium into close proximity, facilitating the final reductive elimination step to form the desired C-C bond.
-
Stabilizing the Active Catalyst: These ligands form stable monoligated palladium complexes, which are believed to be the active catalytic species in many cross-coupling reactions.[7]
While highly effective, it is important to note that excessively bulky ligands can sometimes promote undesired side reactions like protodeboronation.[2][3] Therefore, a careful balance of steric and electronic properties is crucial.
Comparison of Common Buchwald Ligands
Several commercially available Buchwald ligands have demonstrated high efficacy in challenging Suzuki-Miyaura couplings. The selection of the optimal ligand may require some screening, but the following are excellent starting points:
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of Suzuki-Miyaura couplings, including those involving aryl chlorides and sterically hindered substrates.[8] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective and versatile ligand, often used for challenging cross-couplings.[9][10][11] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for couplings involving heteroaryl substrates and can exhibit high activity at low catalyst loadings.[9] |
The choice between these ligands can be subtle and substrate-dependent. For the coupling of this compound, SPhos and XPhos are often the preferred initial choices due to their proven track record with sterically demanding and electron-poor substrates.
The Critical Role of the Base and Solvent System
The choice of base and solvent is also a critical parameter for a successful Suzuki-Miyaura coupling.
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. For challenging couplings, inorganic bases are typically employed. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices. The strength of the base should be carefully considered, as overly strong bases can promote protodeboronation of the boronic acid.
-
Solvent System: A variety of organic solvents can be used for Suzuki-Miyaura reactions, with toluene, dioxane, and THF being common choices. Often, a biphasic solvent system containing water is employed, as the presence of water can facilitate the dissolution of the inorganic base and promote the transmetalation step. Thoroughly degassing the solvent is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.
Detailed Experimental Protocol
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl chloride, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the aryl chloride) followed by degassed water (typically 10-20% of the total solvent volume) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other bulky phosphine ligands such as XPhos or RuPhos. Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents and solvents are of high purity and adequately degassed.
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed, consider using a milder base such as potassium carbonate or cesium fluoride. Running the reaction under strictly anhydrous conditions may also mitigate this side reaction.
-
Homocoupling: The formation of biaryl homocoupling products from the boronic acid is often due to the presence of oxygen. Ensure a rigorously inert atmosphere is maintained throughout the reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound presents a formidable challenge due to the combined effects of steric hindrance and electronic deactivation. However, by understanding the mechanistic intricacies of the Suzuki-Miyaura reaction and employing a carefully selected catalytic system, high yields of the desired biaryl products can be achieved. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with an appropriate base and solvent system, is crucial for overcoming the activation barriers associated with this transformation. The protocol and guidelines presented in this technical guide provide a solid foundation for researchers to successfully navigate the complexities of this challenging yet valuable reaction.
References
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c10260]
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/634914d507b1a457f6e159a6]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630977/]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259990/]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/publication/230873646_A_computational_study_of_phosphine_ligand_effects_in_Suzuki-Miyaura_coupling]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-reaction-guide]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. graphviz.org. [URL: https://graphviz.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15237267/]
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig3_349581898]
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- Graphviz and dot: Generating Diagrams with Code. YouTube. [URL: https://www.youtube.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02551]
- DOT Language. Graphviz. [URL: https://graphviz.org/doc/info/lang.html]
- The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/The-Suzuki-coupling-reaction-of-aryl-chlorides-with-phenylboronic-acid_tbl2_265882894]
- Drawing graphs with dot. Graphviz. [URL: https://graphviz.org/pdf/dotguide.pdf]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [URL: https://www.researchgate.
- Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
- PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05342k]
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6023812/]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05603]
- (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [URL: https://www.researchgate.
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phosphine ligands for Suzuki reactions with 2-Chloro-6-fluorophenylboronic acid
An Application Guide to Phosphine Ligand Selection for Suzuki-Miyaura Reactions with 2-Chloro-6-fluorophenylboronic Acid
Introduction: Navigating the Challenges of Sterically Demanding Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the creation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the efficiency of this palladium-catalyzed transformation is profoundly influenced by the steric and electronic properties of its coupling partners.[4][5]
This guide focuses on a particularly challenging substrate class: the coupling of aryl halides with this compound. This reaction presents a dual challenge. First, the boronic acid is substituted at both ortho positions, creating significant steric hindrance that can impede key steps in the catalytic cycle.[6][7] Second, to synthesize the desired biaryl structures, this boronic acid is often paired with aryl chlorides, which are themselves less reactive than their bromide or iodide counterparts, necessitating highly active catalyst systems.[3][6][8]
Overcoming these hurdles is not a matter of chance; it requires a rational approach to catalyst selection, with the choice of phosphine ligand being the most critical parameter.[9][10] Modern, bulky, and electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group, have revolutionized the field, making previously difficult couplings routine.[1][8][11] This document provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic principles, a guide to ligand selection, and robust protocols for successfully employing this compound in Suzuki-Miyaura reactions.
The Catalytic Cycle: Where Ligands Exert Control
The efficacy of a phosphine ligand is directly tied to its ability to modulate the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] For challenging substrates like ortho-substituted aryl chlorides, the ligand's architecture is crucial for driving the cycle forward efficiently.
Bulky and electron-rich phosphines facilitate the formation of a monoligated L-Pd(0) species, which is believed to be the key active catalyst.[8][10] This coordinatively unsaturated complex is more reactive in the oxidative addition step with the sterically demanding and electronically deactivated aryl chloride.[10][12] The ligand's electron-donating character increases the electron density on the palladium center, further promoting this typically rate-limiting step.[3][10] Subsequently, the steric bulk of the ligand facilitates the final reductive elimination step, releasing the sterically congested biaryl product.[10]
Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.
Phosphine Ligand Selection for Hindered Substrates
The coupling of this compound with an aryl chloride demands a ligand that is both sterically imposing and highly electron-donating. The most successful ligands for this purpose are the dialkylbiaryl phosphines, often referred to as Buchwald ligands.[2][8][11] These ligands create a bulky and electron-rich environment around the palladium center, enhancing stability and reactivity.[9]
| Ligand | Key Structural Feature | Primary Advantages for This Coupling | Typical Palladium Source |
| XPhos | Di(tert-butyl)phosphino group; three isopropyl groups on the top biaryl ring. | Excellent for unactivated and hindered aryl chlorides due to its significant bulk and electron-donating ability.[2][11] Often provides high reaction rates.[13] | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3/G4 Precatalysts |
| SPhos | Dicyclohexylphosphino group; two methoxy groups on the top biaryl ring. | Widely applicable and highly effective for generating hindered biaryls.[2] The methoxy groups contribute to its high activity.[8] | Pd(OAc)₂, Pd₂(dba)₃, SPhos Pd G2/G3 Precatalysts |
| RuPhos | Dicyclohexylphosphino group; two isopropoxy groups on the top biaryl ring. | A very strong sigma-donating and bulky ligand, often optimal for challenging couplings involving heteroaryl chlorides or sterically demanding partners.[14] | Pd(OAc)₂, Pd₂(dba)₃, RuPhos Pd G2/G3 Precatalysts |
Expert Insight: For couplings involving this compound, XPhos is an excellent starting point due to its proven efficacy with aryl chlorides.[11][13] The use of palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These well-defined, air-stable complexes rapidly generate the active monoligated Pd(0) species under mild conditions, which is crucial when working with potentially unstable boronic acids that can undergo protodeboronation.[12][15][16]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic aryl chloride with this compound using an XPhos-based catalyst system.
Reaction Scheme:
Materials & Reagents:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) and XPhos (4 mol%) OR XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate tribasic (K₃PO₄, 2.0–3.0 equiv), anhydrous powder
-
Solvent: 1,4-Dioxane or Toluene (ACS grade, anhydrous)
-
Degassed Water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
If using a Pd(II) source, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). If using a precatalyst, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Add degassed water (typically a 10:1 or 5:1 ratio of dioxane:water). A small amount of water can be beneficial for dissolving the base and facilitating the reaction.[6]
-
-
Reaction Execution:
-
With vigorous stirring, place the flask in a preheated oil bath at 80–110 °C. The optimal temperature may vary depending on the reactivity of the aryl chloride.[6]
-
Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic mixture with water and then with brine to remove the base and inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.
-
Troubleshooting and Optimization
Even with robust protocols, challenging couplings may require optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) source not properly reduced; ligand or precatalyst degraded. 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst and cause boronic acid homocoupling.[6][17] 3. Incorrect Base/Solvent: Base may not be strong enough or soluble enough. | 1. Use a reliable precatalyst (e.g., XPhos Pd G3/G4), which does not require an in-situ reduction step.[12][17] 2. Ensure all solvents are thoroughly degassed by sparging with Ar/N₂ for at least 30 minutes. Use proper Schlenk line techniques.[6] 3. Screen other bases like Cs₂CO₃ or K₂CO₃. Try different solvents like toluene or THF, and vary the amount of water. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolytic or thermal decomposition).[15][16] | 1. Lower the reaction temperature and/or shorten the reaction time. Using a more active catalyst system (e.g., a G3/G4 precatalyst) can enable this.[15][16] 2. Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a diethanolamine adduct, which can be used directly.[18] |
| Homocoupling of Boronic Acid | Primarily caused by the presence of oxygen, which can promote this side reaction.[6] | Rigorously exclude oxygen from the reaction. Ensure the inert gas is of high purity and that all equipment is properly sealed. |
| Sluggish Reaction | The specific aryl chloride is particularly unreactive or sterically hindered. | 1. Increase the reaction temperature. 2. Increase the catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%). 3. Switch to an even more active ligand system, such as one based on RuPhos, or consider a different class of ligands like N-heterocyclic carbenes (NHCs).[7] |
References
- Vertex AI Search.
- Bard, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1566. [Link]
- PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ACS Publications. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 22(13), 5168–5173. [Link]
- ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides. [Link]
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- Organic & Biomolecular Chemistry. (2024).
- Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- SpringerLink. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. [Link]
- ResearchGate.
- Rychnovsky Lab via YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Application Note: Strategic Base Selection for the Suzuki Coupling of 2-Chloro-6-fluorophenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds critical to pharmaceutical and materials science. However, sterically hindered substrates, such as 2-Chloro-6-fluorophenylboronic acid, present significant challenges that can impede reaction efficiency and lead to undesired side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the successful Suzuki coupling of this challenging substrate. We will explore the mechanistic role of the base, analyze the specific hurdles posed by the di-ortho-substituted boronic acid, and provide a comparative analysis of common inorganic bases. Detailed, field-tested protocols and a troubleshooting guide are included to empower scientists to overcome synthetic obstacles and achieve optimal yields.
Introduction: The Challenge of Steric Hindrance
The synthesis of biaryl and heteroaryl structures via the palladium-catalyzed Suzuki-Miyaura coupling is a fundamental transformation in organic synthesis.[1] A key component of this reaction is the base, which plays a multifaceted role in the catalytic cycle.[2] While the reaction is robust for many substrates, its efficiency can be dramatically reduced when employing sterically demanding partners.
This compound is one such challenging substrate. The presence of two substituents ortho to the boronic acid group creates significant steric hindrance around the reaction center.[3] This congestion can impede the crucial transmetalation step of the catalytic cycle and promote undesirable side reactions, most notably protodeboronation.[4][5] Consequently, the rational selection of the base, in concert with the appropriate catalyst and solvent system, is paramount for a successful outcome.[4]
The Mechanistic Role of the Base
The base in a Suzuki-Miyaura coupling is not merely a spectator or a simple acid scavenger. It actively participates in the catalytic cycle and its choice can dictate the reaction's success. The primary roles of the base include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7] This activation increases the electron density on the boron-bound carbon, facilitating the transfer of the aryl group from boron to the palladium center during transmetalation.[8]
-
Formation of Palladium Intermediates: The base can also react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide species. This intermediate is often more susceptible to transmetalation with the organoboron reagent.[2][9]
-
Accelerating Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]
Given these critical functions, a poorly chosen base can lead to slow reaction rates, incomplete conversion, and the prevalence of side reactions.
Overcoming the Hurdles of this compound
The primary obstacles when using this compound are steric hindrance and the competing protodeboronation reaction.
-
Steric Hindrance: The chloro and fluoro groups flank the C-B bond, sterically shielding it from the bulky palladium catalyst complex.[3] This makes the transmetalation step, which requires precise geometry, the rate-limiting step in many cases.[10] A successful strategy must employ conditions that accelerate this step sufficiently to outcompete decomposition pathways.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-chloro-3-fluorobenzene and consuming the boronic acid.[11] This process is often catalyzed by the base itself, especially under aqueous conditions at elevated temperatures.[12] The choice of a weaker, non-nucleophilic base can often mitigate this issue.[11]
A successful strategy requires a delicate balance: the base must be strong enough to activate the boronic acid for transmetalation but not so aggressive that it promotes rapid protodeboronation.
A Strategic Guide to Base Selection
For sterically hindered substrates like this compound, inorganic bases are generally preferred. The choice often comes down to a balance of basicity, solubility, and the nature of the counter-ion.
| Base | Formula | Typical Equivalents | Key Characteristics & Recommendations |
| Potassium Phosphate | K₃PO₄ | 2.0 - 3.0 | Often the base of choice for hindered couplings. [5][13] It is a strong, yet non-nucleophilic base that effectively promotes transmetalation while often minimizing protodeboronation.[4] Works well in anhydrous aprotic solvents like toluene or dioxane.[5] |
| Cesium Carbonate | Cs₂CO₃ | 2.0 - 3.0 | An excellent alternative, particularly effective with challenging substrates.[13] Its higher solubility in organic solvents can be advantageous.[14] The "caesium effect" suggests the large, soft Cs⁺ cation may play a beneficial role in stabilizing intermediates or transition states.[15][16] |
| Potassium Carbonate | K₂CO₃ | 2.0 - 3.0 | A common, cost-effective choice, but can be less effective than K₃PO₄ or Cs₂CO₃ for highly hindered systems.[13][17] Often used in aqueous solvent mixtures (e.g., dioxane/water), which may increase the risk of protodeboronation with sensitive substrates.[18] |
| Cesium Fluoride | CsF | 2.0 - 3.0 | The fluoride ion is thought to activate the boronic acid uniquely, forming a highly reactive fluoroborate species.[13] It is particularly effective in anhydrous conditions and can lead to rapid reactions.[13] |
Decision-Making Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting and optimizing the base for the Suzuki coupling of this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled in a glovebox or using Schlenk techniques.
-
The activity of inorganic bases can be affected by their physical state (e.g., finely powdered K₃PO₄ is often more effective).[5]
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol serves as an excellent starting point for coupling this compound with various aryl or heteroaryl halides.
Reagents:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Anhydrous Toluene (0.1 - 0.2 M concentration relative to Ar-X)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Evacuate and backfill the reaction flask with an inert gas (repeat 3 times).
-
Add the anhydrous toluene to the flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using Cesium Carbonate (Cs₂CO₃)
This protocol is recommended when Protocol 1 results in low yields or if the aryl halide partner is particularly challenging.
Reagents:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Anhydrous 1,4-Dioxane (0.1 - 0.2 M)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, cesium carbonate, Pd(OAc)₂, and RuPhos.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform workup and purification as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature too low. | 1. Use a pre-catalyst or ensure rigorous exclusion of air. Switch to a more active ligand (e.g., RuPhos, XPhos).[1][5] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase temperature to 110-120 °C (consider switching to a higher boiling solvent like xylenes).[5] |
| Significant Protodeboronation | 1. Base is too strong or nucleophilic. 2. Presence of water in the reaction. 3. Prolonged reaction time at high temperature. | 1. Switch to a weaker base (e.g., from K₃PO₄ to Cs₂CO₃ or CsF). 2. Use rigorously dried solvents and reagents. Consider anhydrous conditions with CsF.[13] 3. Use a more active catalyst system to shorten the reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes before use). Ensure a positive pressure of inert gas is maintained throughout the reaction.[4] |
Conclusion
The successful Suzuki-Miyaura coupling of the sterically demanding this compound is highly achievable with careful consideration of the reaction parameters. The choice of base is a critical determinant of success. For this substrate, non-nucleophilic, strong bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) in anhydrous aprotic solvents represent the most robust and reliable starting points. By understanding the mechanistic role of the base and the specific challenges posed by steric hindrance, researchers can strategically design experiments, troubleshoot effectively, and ultimately achieve high yields in the synthesis of complex, valuable molecules.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023). Suzuki reaction.
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(43), 14112–14122.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3073-3077.
- Ali, A., et al. (2019). The proposed mechanism for protodeboronation of arylboronic acids.
- Blore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17351–17367.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12263–12271.
- Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(21), 6043–6048.
- ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
- ResearchGate. (n.d.).
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Synlett, 2000(01), 142-144.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Walczak, M. Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Walczak, M. Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- ResearchGate. (2013).
- Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Huddersfield Repository.
- Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics.
- Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?.
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- 18. scispace.com [scispace.com]
Application Note: Optimizing Solvent Systems for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the success of the reaction is highly dependent on the nature of the coupling partners.
This guide focuses on a particularly challenging substrate: 2-Chloro-6-fluorophenylboronic acid . Its utility as a building block is significant, yet its structure presents a confluence of obstacles:
-
Steric Hindrance: The presence of two ortho-substituents (Cl and F) impedes the approach of the palladium catalyst to the reaction center, potentially slowing down crucial steps in the catalytic cycle.[5][6][7]
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step.[1][5] Overcoming this requires highly active catalyst systems and optimized conditions.
-
Susceptibility to Protodeboronation: The electron-withdrawing nature of the halogen substituents increases the acidity of the boronic acid, making it prone to cleavage of the C-B bond under basic conditions, a competing side reaction that diminishes yield.[8][9][10]
This application note provides researchers, scientists, and drug development professionals with a detailed exploration of how strategic solvent selection can mitigate these challenges. We will delve into the mechanistic role of solvents and provide a robust, field-proven protocol for the successful coupling of this demanding substrate.
The Mechanistic Influence of Solvents in the Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11] The solvent is not a passive medium but an active participant that can profoundly influence the rate and efficiency of each step.[12][13]
-
Oxidative Addition: This is typically the rate-determining step for aryl chlorides.[1][14] The polarity of the solvent plays a critical role; more polar solvents can stabilize the polar, charged transition state of the Pd(0) species inserting into the aryl-chloride bond, thereby increasing the reaction rate.[14][15] However, the relationship is not linear with the dielectric constant, as coordinating solvents can also directly bind to the palladium center, altering its reactivity.[12][16]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the presence of a base and, often, a protic co-solvent like water.[2][17] The base activates the boronic acid to form a more nucleophilic boronate 'ate' complex (e.g., [ArB(OH)₃]⁻).[18] Protic solvents are essential for dissolving the inorganic base and facilitating the formation and transfer of these charged species.[12][13]
-
Reductive Elimination: The final step, where the C-C bond is formed and the Pd(0) catalyst is regenerated, is also influenced by the solvent's ability to stabilize the intermediates leading up to the product.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key solvent intervention points.
Strategic Solvent Selection: A Comparative Analysis
The choice of solvent system is a critical parameter that must be optimized to balance the competing demands of solubilizing reagents, promoting the desired reaction steps, and suppressing unwanted side reactions like protodeboronation. A mixed solvent system, typically an organic solvent with an aqueous phase, is most common.
| Solvent System | Typical Ratio (Organic:Aqueous) | Key Considerations & Rationale | Potential Outcome |
| Toluene / H₂O | 2:1 to 5:1 | Workhorse System: Toluene effectively dissolves the organic substrates and the catalyst complex. The aqueous phase is crucial for dissolving the inorganic base (e.g., K₃PO₄, K₂CO₃) to facilitate transmetalation.[11] Good thermal stability for higher reaction temperatures. | Reliable, moderate to high yields. A good starting point for optimization. |
| 1,4-Dioxane / H₂O | 3:1 to 5:1 | Enhanced Solubility: Dioxane is a polar aprotic ether that is fully miscible with water, creating a more homogenous reaction mixture which can sometimes accelerate the reaction.[11][19] Often used with a variety of bases. | Can provide higher yields than toluene, especially if reagent solubility is an issue. |
| THF / H₂O | 2:1 to 4:1 | Lower Temperature Reactions: THF is less thermally stable than toluene or dioxane, making it suitable for reactions at or below its boiling point (~66 °C). It is often effective, but higher temperatures may be needed for activating the C-Cl bond.[13] | Effective for more reactive coupling partners, but may require a highly active catalyst for this specific substrate. |
| DMF or NMP (as co-solvent) | Toluene / DMF (e.g., 10:1) | Accelerating Oxidative Addition: The addition of a small amount of a polar aprotic co-solvent like DMF can increase the overall polarity of the medium, potentially accelerating the slow oxidative addition of the aryl chloride.[12] | May increase reaction rate and yield, but requires careful optimization. Too much DMF can sometimes lead to side reactions or catalyst decomposition. |
Recommendation: For the Suzuki coupling of this compound, a Toluene/H₂O or 1,4-Dioxane/H₂O system is the recommended starting point due to the need for elevated temperatures to activate the C-Cl bond. The ratio of the organic solvent to the aqueous phase should be considered a key parameter for optimization.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reagents and solvents are flammable and/or toxic.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.5 mol%) (A bulky, electron-rich phosphine ligand suitable for challenging couplings)[5]
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed (e.g., by sparging with Argon for 30 min)
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.045 equiv).
-
Rationale: Adding the solid reagents first allows for efficient removal of atmospheric oxygen from the vessel. Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation.
-
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[13] Thorough degassing is critical for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane followed by degassed water via syringe to achieve a desired organic:aqueous ratio (e.g., 4:1).
-
Rationale: Using degassed solvents prevents the introduction of oxygen into the reaction. Anhydrous organic solvent is important to prevent unwanted side reactions, though a controlled amount of water is necessary for the aqueous phase.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Rationale: High temperature is required to facilitate the oxidative addition of the less reactive aryl chloride. Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases.
-
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-18 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting & Advanced Considerations
-
Issue: Low or No Conversion.
-
Cause: Insufficiently active catalyst or reaction temperature.
-
Solution: Ensure the catalyst and ligand are of high quality. Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos). Increase the reaction temperature if using a high-boiling solvent like dioxane. Ensure the base is anhydrous and finely powdered for maximum reactivity.
-
-
Issue: Significant Protodeboronation.
-
Cause: The C-B bond is cleaving faster than transmetalation. This is a known issue with electron-deficient boronic acids.[10]
-
Solution: Use the mildest effective base (K₃PO₄ is often better than K₂CO₃ or Cs₂CO₃ in this regard). Avoid overly harsh conditions (excessively high temperatures or long reaction times). A faster, more active catalyst system that promotes rapid coupling can outcompete the slower decomposition pathway.[8][9]
-
-
Issue: Formation of Homocoupled Byproduct.
-
Cause: Oxygen contamination in the reaction vessel.
-
Solution: Improve the degassing procedure for both the reaction flask and the solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
-
Solvent Purity: The quality of the solvent is paramount. Trace impurities can act as catalyst poisons, drastically reducing reaction efficiency.[13][20] Always use high-purity, anhydrous solvents from a reputable source.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation. Success hinges on a rational understanding of the reaction mechanism and the critical role of the solvent system. By selecting a suitable solvent combination, such as 1,4-dioxane/water, to balance reagent solubility and promote the key transmetalation step, and by employing a highly active palladium/buchwald-ligand catalyst system under strictly anaerobic conditions, researchers can effectively synthesize valuable biaryl structures from this sterically hindered and electronically deactivated substrate. The protocol and principles outlined herein provide a robust framework for achieving high yields and purity in this demanding yet important chemical transformation.
References
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- Collier, M., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Couto, M., et al. (2021). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Chemistry – A European Journal.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Neufeldt, S. R., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Jacot, R., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry & Chemical Technology.
- Walden, D. M., et al. (2023). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Collier, M., et al. (2025). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Angewandte Chemie International Edition.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- NRO Vlogs. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Liu, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Hsu, Y. C., et al. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
- Piros, L., et al. (2024). Effect of solvent on the Suzuki reaction. ResearchGate.
- Bakherad, M., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.
- Humphrey, G. R., & Kuethe, J. T. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Heaton, S. B., & Ridding, G. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.
- Seyedi, S. M., et al. (2022). Effect of different solvents on the Suzuki cross‐coupling reaction of an aryl halide with phenylboronic acid. ResearchGate.
- Navas, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Molnár, Á. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
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Application Note: Strategic Synthesis of Biaryl Compounds Utilizing 2-Chloro-6-fluorophenylboronic Acid
For the attention of: Researchers, scientists, and drug development professionals.
A Foreword from the Senior Application Scientist
In the landscape of modern chemical synthesis, the pursuit of molecular complexity with precision and efficiency is paramount. Biaryl scaffolds represent a class of privileged structures, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic introduction of specific substituents onto these frameworks is a key determinant of their function. This guide is crafted to provide not just a protocol, but a deeper understanding of the synthesis of biaryl compounds using 2-Chloro-6-fluorophenylboronic acid. This particular building block is of significant interest as it allows for the incorporation of a sterically demanding and electronically distinct phenyl ring, a feature often sought in the optimization of lead compounds in drug discovery.[3][4] Our focus will be on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the art of carbon-carbon bond formation.[5]
The Rationale: Why this compound?
The unique substitution pattern of this compound offers several advantages in the design of novel molecules:
-
Steric Hindrance: The ortho-chloro and -fluoro substituents create a sterically hindered environment. This can enforce a twisted conformation in the resulting biaryl product, which can be crucial for modulating protein-ligand interactions and enhancing selectivity.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups, which can significantly alter the electronic properties of the biaryl system. This can influence metabolic stability, pKa, and other pharmacokinetic parameters.
-
Synthetic Versatility: The chloro-substituent provides a handle for further functionalization, allowing for late-stage diversification of the molecular scaffold.
The Cornerstone of Biaryl Synthesis: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide.[6] Its prominence stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[7]
Unveiling the Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][8]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.
A Field-Tested Protocol for Success
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Reagents and Stoichiometry
| Component | Role | Exemplary Reagent | Molar Equiv. |
| Boronic Acid | Arylating Agent | This compound | 1.0 - 1.5 |
| Organohalide | Coupling Partner | Aryl Bromide/Iodide | 1.0 |
| Palladium Source | Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 |
| Ligand | Catalyst Stabilizer/Activator | SPhos, RuPhos, or PPh₃ | 0.02 - 0.10 |
| Base | Activates Boronic Acid | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent System | Reaction Medium | Toluene/H₂O, Dioxane/H₂O, or DMF | - |
The Experimental Workflow
Figure 2: A Step-by-Step Experimental Workflow. This flowchart outlines the critical stages of the Suzuki-Miyaura coupling from setup to product characterization.
Detailed Procedural Steps
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Degassing: Seal the flask with a septum and thoroughly purge with an inert gas, such as argon or nitrogen, for at least 15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure biaryl compound.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The "Why" Behind the "How": Justifying Experimental Choices
-
The Catalyst-Ligand System: For sterically hindered substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or RuPhos are often superior as they promote the challenging oxidative addition and reductive elimination steps.[9][10]
-
The Role of the Base: The base is not a mere spectator. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12][13][14] The choice of base can also influence the reaction rate and selectivity.
-
The Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and can accelerate the reaction.[10]
Anticipating and Overcoming Challenges: A Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst due to oxygen exposure. | Ensure a rigorously inert atmosphere. Use freshly opened, high-purity reagents. |
| Low reaction temperature. | Incrementally increase the temperature, monitoring for decomposition. | |
| Inefficient catalyst-ligand combination. | Screen alternative phosphine ligands or N-heterocyclic carbene (NHC) ligands. | |
| Formation of Side Products | Homocoupling of the boronic acid. | Use a slight excess of the aryl halide. Ensure the reaction is truly anaerobic.[15] |
| Protodeboronation (loss of the boronic acid group). | Use anhydrous solvents if possible and a less aggressive base. |
Concluding Remarks: Enabling Discovery
The Suzuki-Miyaura cross-coupling reaction, when applied with a strategic understanding of its components, provides a powerful platform for the synthesis of complex biaryl compounds. This compound stands out as a versatile building block for introducing unique steric and electronic properties into target molecules. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize novel biaryl compounds to drive innovation in drug discovery and materials science.
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Introduction: The Strategic Importance of 2-Chloro-6-fluorophenylboronic Acid in Medicinal Chemistry
An In-Depth Guide to the Synthesis of Bioactive Molecules Using 2-Chloro-6-fluorophenylboronic Acid
This compound has emerged as a pivotal building block in the landscape of modern drug discovery and organic synthesis.[1][2] Its utility is primarily anchored in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][3]
The unique substitution pattern of this compound—featuring both a chloro and a fluoro group ortho to the boronic acid moiety—imparts specific steric and electronic properties that medicinal chemists exploit. These features are instrumental in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology, novel antibiotics, and other targeted therapeutics.[1][4][5] This guide provides a detailed exploration of its applications, offering field-proven protocols and explaining the causality behind critical experimental choices for researchers, scientists, and drug development professionals.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the preeminent method for utilizing this compound. The reaction facilitates the formation of a biaryl linkage between the 2-chloro-6-fluorophenyl group and another aryl or heteroaryl system, a common motif in many pharmaceutical agents.
Mechanistic Principles and Inherent Challenges
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: An active Palladium(0) complex inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or chloride).[6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-6-fluorophenyl moiety) to the palladium center.[3]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex as the final biaryl product, regenerating the Pd(0) catalyst.[6]
However, coupling with substrates like this compound presents distinct challenges:
-
Steric Hindrance: The two ortho substituents (Cl and F) create significant steric bulk around the reaction center, which can impede the approach of the palladium catalyst and slow down the reductive elimination step.[7]
-
Protodeboronation: Like many boronic acids, this reagent can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen) under basic conditions, especially at elevated temperatures, leading to unwanted byproducts.[8][9]
Overcoming these hurdles requires careful optimization of the catalyst system, base, and reaction conditions.
Key Parameters for Successful Synthesis
-
Catalyst System: The choice of palladium precursor and, critically, the ancillary ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are often required to facilitate the challenging oxidative addition and stabilize the active catalytic species.[7][9] Pre-formed palladium precatalysts, which generate the active Pd(0) species cleanly and efficiently, are highly recommended.[6][8]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. The strength and solubility of the base must be matched to the solvent and substrates to ensure efficient reaction without promoting significant protodeboronation.[7]
-
Solvent and Temperature: Anhydrous, degassed solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard.[10] While many Suzuki couplings require heating (80-110 °C), highly active modern catalysts can sometimes enable reactions to proceed at or near room temperature, which is particularly advantageous for thermally unstable substrates.[8][9]
Experimental Protocols and Methodologies
The following protocols provide robust starting points for researchers. Optimization may be necessary for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for coupling this compound with various aryl or heteroaryl halides/triflates.
Materials and Equipment:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/Heteroaryl Halide or Triflate (1.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware (Schlenk flask, condenser), magnetic stirrer, inert gas (Argon/Nitrogen) supply.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Catalyst Addition: Briefly move the flask under a positive flow of inert gas and add the palladium precatalyst (e.g., 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the rigorous exclusion of oxygen.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. For many reactions, a small amount of degassed water can be beneficial.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[11]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7][11]
| Parameter | Typical Condition | Rationale / Comment |
| Pd Precatalyst | XPhos Pd G3 / SPhos Pd G3 (1-3 mol%) | Highly active for challenging couplings of aryl chlorides and sterically hindered substrates.[7][8] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation. |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic bases effective for transmetalation. K₃PO₄ is often superior for difficult couplings.[8][11] |
| Solvent | Toluene, 1,4-Dioxane, or THF/H₂O | Choice depends on substrate solubility and reaction temperature. A small amount of water can accelerate the reaction.[10] |
| Temperature | Room Temp to 110 °C | Modern catalysts may allow for lower temperatures, minimizing side reactions.[8][9] Optimization is key. |
Table 1: Representative Optimized Conditions for Suzuki-Miyaura Coupling.
Protocol 2: Application in the Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a core structure where an aryl group is attached to a nitrogen-containing heterocycle like a purine, pyrimidine, or pyridine.[5][12][13] this compound is an ideal reagent for constructing these scaffolds.
Objective: Synthesize a 2-(2-chloro-6-fluorophenyl)-substituted pyrimidine, a key intermediate for Aurora Kinase or other kinase inhibitors.[5]
Procedure: The synthesis follows the general protocol outlined above (Protocol 1).
-
Aryl Halide: Use a di-halogenated heterocycle like 2,4-dichloropyrimidine as the limiting reagent (1.0 equiv.). The higher reactivity of one chloro position over the other can often be exploited for selective mono-arylation.
-
Reaction Control: Careful control of stoichiometry (using ~1.1 equiv. of the boronic acid) and temperature can favor the mono-substituted product.
-
Significance: The resulting product contains the crucial 2-chloro-6-fluorophenyl moiety, known to interact with key residues like Alanine 273 in the DFG activation loop of Aurora A kinase.[5] The remaining chloro-substituent on the pyrimidine ring serves as a handle for subsequent nucleophilic substitution to complete the synthesis of the final drug candidate.
Conclusion
This compound is a powerful and indispensable tool for the synthesis of complex bioactive molecules. Its successful application hinges on a solid understanding of the Suzuki-Miyaura reaction and the strategic selection of advanced catalyst systems to overcome the inherent challenges of steric hindrance and substrate reactivity. The protocols and insights provided in this guide offer a comprehensive framework for leveraging this key building block to accelerate the discovery and development of next-generation therapeutics.
References
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- ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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- National Center for Biotechnology Information.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds. [Link]
- American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- MDPI.
- MDPI. Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. [Link]
- Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
- Oncotarget. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... [Link]
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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The Strategic Application of Halogenated Boronic Acids in Kinase Inhibitor Synthesis: A Technical Guide
Introduction: The Indispensable Role of Kinase Inhibitors and Fluorinated Moieties in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies, with over 70 such drugs approved by the FDA to date[1]. A prominent trend in the design of these inhibitors is the incorporation of fluorine atoms and fluorinated moieties. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles[2].
2-Chloro-6-fluorophenylboronic acid is a prime example of a fluorinated building block that has gained significant traction in medicinal chemistry. It serves as a versatile reagent in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the biaryl scaffolds prevalent in many kinase inhibitors[3]. This technical guide will delve into the utility of this compound, focusing on its application in the synthesis of kinase inhibitors. We will explore the nuances of the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, and present a detailed case study on the synthesis of the multi-kinase inhibitor, Foretinib, which, contrary to some assumptions, utilizes a key nucleophilic aromatic substitution to construct its core diaryl ether linkage.
Part 1: The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex[4]. This reaction is celebrated for its mild conditions, broad functional group tolerance, and the generally low toxicity of its boron-containing reagents[5].
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
General Catalytic Cycle of the Suzuki-Miyaura Coupling
Challenges with this compound
While powerful, the Suzuki-Miyaura coupling can present challenges, particularly with substrates like this compound. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the oxidative addition step more difficult. Additionally, the ortho-substituents (chloro and fluoro groups) create steric hindrance around the reaction center, which can impede the approach of the palladium catalyst[6]. To overcome these hurdles, specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance the reactivity of the palladium catalyst.
Part 2: Case Study: The Synthesis of Foretinib (GSK1363089)
Foretinib is a potent, orally available multi-kinase inhibitor that primarily targets the MET, VEGFR2, and KDR tyrosine kinases[7][8]. Its development represents a significant advancement in the treatment of various solid tumors. The synthesis of Foretinib is a multi-step process that culminates in a key diaryl ether linkage formed via a nucleophilic aromatic substitution (SNAr) reaction.
Foretinib: Mechanism of Action and Therapeutic Relevance
Foretinib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis[7]. The MET proto-oncogene is frequently overexpressed in a variety of cancers, making it a prime therapeutic target[9]. By simultaneously inhibiting VEGFR2, Foretinib also disrupts the signaling pathways essential for tumor angiogenesis[2][9]. This dual-action mechanism provides a powerful strategy for combating cancer growth and progression.
Foretinib's dual inhibition of MET and VEGFR2 pathways.
Synthetic Strategy for Foretinib
The synthesis of Foretinib involves the preparation of two key intermediates, which are then coupled in the final step.
Overall synthetic strategy for Foretinib.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1: 4-Chloro-6,7-dimethoxyquinoline
This synthesis is a four-step process starting from 3,4-dimethoxyacetophenone.
Step 1.1: Nitration of 3,4-Dimethoxyacetophenone
-
Procedure: In a suitable reactor, dissolve 3,4-dimethoxyacetophenone in acetic acid and heat to approximately 60°C. Slowly add 65 wt% nitric acid while maintaining the temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into an ice-water slurry to precipitate the product. Filter the solid, wash with water, and dry to yield 2-nitro-4,5-dimethoxyacetophenone[10].
-
Rationale: The nitration occurs at the position ortho to the acetyl group and meta to the methoxy groups due to the directing effects of the substituents on the aromatic ring.
Step 1.2: Condensation with DMF-DMA
-
Procedure: Dissolve the 2-nitro-4,5-dimethoxyacetophenone in toluene and add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to reflux (approximately 120°C) for 4 hours, monitoring by TLC. Cool the reaction to room temperature, and the product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, will precipitate as a yellow solid. Filter and dry the product[11].
-
Rationale: DMF-DMA acts as a one-carbon synthon, condensing with the methyl group of the acetophenone to form an enaminone, a key precursor for the quinoline ring system.
Step 1.3: Reductive Cyclization to 4-Hydroxy-6,7-dimethoxyquinoline
-
Procedure: Suspend the enaminone from the previous step in a suitable solvent like methanol. Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C). Pressurize the reactor with hydrogen gas and heat to around 100°C for 1-24 hours. After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate to obtain the crude 4-hydroxy-6,7-dimethoxyquinoline[12].
-
Rationale: Catalytic hydrogenation simultaneously reduces the nitro group to an amine and the enamine double bond. The resulting intermediate undergoes spontaneous intramolecular cyclization and tautomerization to form the stable 4-hydroxyquinoline ring system.
Step 1.4: Chlorination to 4-Chloro-6,7-dimethoxyquinoline
-
Procedure: In a reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline and a solvent such as diethylene glycol dimethyl ether. While stirring, add phosphorus oxychloride (POCl₃, ~3.5 equivalents). Heat the mixture to 90-100°C for 4-12 hours, monitoring by TLC (developing solvent: dichloromethane:petroleum ether = 1:8). Once complete, cool the reaction and carefully quench by pouring it into a 10% aqueous potassium carbonate solution. Stir for 2 hours to allow for precipitation. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from an ethanol/ethyl acetate mixture (1:1) to yield 4-chloro-6,7-dimethoxyquinoline as a gray solid[12][13].
-
Rationale: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the 4-quinolone into a chloro group, activating the position for subsequent nucleophilic substitution.
| Parameter | Value |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Solvent | Diethylene glycol dimethyl ether |
| Temperature | 90-100°C |
| Reaction Time | 4-12 hours |
| Typical Yield | ~79%[13] |
Protocol 2: Synthesis of Intermediate 2: N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
This intermediate is synthesized from 1,1-cyclopropanedicarboxylic acid.
Step 2.1: Formation of the Dichloride
-
Procedure: To 1,1-cyclopropanedicarboxylic acid, add thionyl chloride and a catalytic amount of DMF. Heat the mixture to reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,1-cyclopropanedicarbonyl dichloride.
Step 2.2: Mono-amidation with 4-Fluoroaniline
-
Procedure: Dissolve 4-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane) and cool in an ice bath. Slowly add a solution of the 1,1-cyclopropanedicarbonyl dichloride in the same solvent. Allow the reaction to proceed to form the mono-amide, which can be isolated after an aqueous workup.
Step 2.3: Second Amidation with 4-Amino-2-fluorophenol
-
Procedure: The mono-amide is then reacted with 4-amino-2-fluorophenol in the presence of a coupling agent (e.g., BOP reagent) and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like DMF. The reaction is stirred at room temperature until completion. The final product is isolated and purified by chromatography.
Protocol 3: Final Synthesis of Foretinib via Nucleophilic Aromatic Substitution (SNAr)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq), N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (1.0-1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or NMP.
-
Reaction Execution: Heat the mixture to 80-120°C and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography to yield Foretinib as an off-white to pale yellow solid[7].
| Parameter | Value |
| Electrophile | 4-Chloro-6,7-dimethoxyquinoline |
| Nucleophile | Substituted phenol intermediate |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-120°C |
| Typical Yield | 44-55% (overall from intermediate 2)[10] |
Conclusion
This compound and other halogenated building blocks are invaluable tools in the synthesis of kinase inhibitors. While the Suzuki-Miyaura coupling is a dominant strategy for constructing the biaryl cores of many such drugs, it is crucial for the process chemist to be aware of the diverse synthetic methodologies employed in drug development. The synthesis of Foretinib serves as an excellent case study, highlighting the strategic use of a nucleophilic aromatic substitution to form a key diaryl ether linkage. A thorough understanding of these varied synthetic transformations, along with the rationale behind the choice of reagents and reaction conditions, is paramount for the efficient and successful development of novel therapeutics.
References
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
- Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - NIH. [Link]
- Affinity doesn't tell the whole story of MET inhibitor Foretinib - Enzymlogic. [Link]
- Fluorine in drug discovery: Role, design and case studies. [Link]
- CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google P
- Foretinib - Wikipedia. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PubMed Central. [Link]
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- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2-Chloro-6-fluorophenylboronic Acid in C-C Bond Formation
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Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic formation of carbon-carbon (C-C) bonds is paramount for the construction of complex molecular architectures. Among the vast arsenal of reagents available to chemists, 2-Chloro-6-fluorophenylboronic acid has emerged as a particularly valuable building block.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group ortho to the boronic acid moiety, imparts distinct steric and electronic properties that can be leveraged for selective transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The insights and protocols detailed herein are designed to streamline synthetic pathways and facilitate the discovery of novel chemical entities.[1]
The presence of the ortho-chloro and -fluoro substituents makes this reagent a precursor to a variety of di- and tri-substituted biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] For instance, the 2-chloro-6-fluorophenyl moiety is a key structural component in potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, highlighting its relevance in drug discovery.[2]
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient and versatile formation of C-C bonds between organoboron compounds and organohalides.[3][4][5] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[6]
Mechanistic Considerations for a Sterically Hindered Substrate
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] However, the use of a sterically hindered and electronically modified substrate like this compound necessitates a careful selection of reaction parameters to overcome potential challenges.[9][10]
The ortho-substituents can impede both the oxidative addition of the palladium catalyst to the coupling partner and the subsequent reductive elimination step.[11] Therefore, the choice of a suitable palladium catalyst and ligand is critical for achieving high reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, P(t-Bu)3), have proven to be particularly effective in facilitating the coupling of sterically demanding substrates.[9][11][12] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[12]
The role of the base is another critical factor. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[4][13] The choice of base can significantly influence the reaction rate and yield.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound. It is important to note that optimization of the reaction conditions may be necessary for different aryl halide coupling partners.[11]
Materials and Reagents
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[14]
-
Ligand (if required, e.g., SPhos, 0.06 mmol, 6 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[15]
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)[11][14]
-
Round-bottom flask or microwave reaction vial
-
Magnetic stir bar
-
Septum and inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[14] For microwave-assisted reactions, temperatures may be higher (e.g., 120-150 °C) with shorter reaction times.[14]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11]
Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Table of Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. These parameters should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective for a range of substrates.[12][15] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Bulky, electron-rich ligands are crucial for coupling sterically hindered substrates.[9][11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact reaction efficiency.[11][15] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is commonly used.[11][14][16] |
| Temperature | 80 - 120 °C (Conventional) | Higher temperatures are often required for less reactive aryl chlorides.[14] |
| 120 - 150 °C (Microwave) | Microwave heating can significantly reduce reaction times.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh batch of catalyst. |
| Insufficiently active catalyst system | Screen different palladium/ligand combinations.[9] | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Homocoupled Byproducts | Suboptimal stoichiometry or catalyst system | Carefully control the stoichiometry; screen different catalysts and ligands.[17] |
| Protodeboronation | Presence of excess water; prolonged reaction time at high temperature | Use anhydrous solvents where appropriate; minimize reaction time.[17] |
Safety Considerations
This compound is a crystalline powder and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex biaryl structures through C-C bond formation. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its application. By carefully considering the mechanistic nuances associated with this sterically hindered substrate and optimizing the reaction parameters, particularly the choice of catalyst, ligand, and base, researchers can successfully incorporate the 2-chloro-6-fluorophenyl moiety into a wide range of molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists and researchers in the fields of organic synthesis and drug discovery, enabling them to harness the full potential of this important building block.
References
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33, 1976-1984.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
- Unidentified Source. (2025).
- National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- The Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Google Patents. (n.d.). US5254776A - Synthesis of bromobiphenyls.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.
- Unidentified Source. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. researchgate.net [researchgate.net]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-fluorophenylboronic Acid with Aryl Halides
Introduction: Navigating the Challenges of Sterically Encumbered Biaryl Synthesis
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of diverse coupling partners.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of a particularly valuable, yet challenging, building block: 2-chloro-6-fluorophenylboronic acid . The di-ortho substitution of this reagent introduces significant steric hindrance and distinct electronic properties that necessitate carefully optimized reaction conditions to achieve high-yield couplings. Overcoming these hurdles unlocks access to a unique chemical space, enabling the synthesis of novel biaryl compounds with potential applications in areas such as antipsychotics and NMDA receptor antagonists.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction parameters, particularly when dealing with challenging substrates. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the steric bulk of the two ortho substituents can impede both the transmetalation and the final reductive elimination step. Furthermore, the electron-withdrawing nature of the chloro and fluoro groups can influence the reactivity of the boronic acid. The key to a successful reaction lies in selecting a catalyst system that can overcome these steric and electronic barriers.
Optimizing the Reaction: A Decision-Making Framework
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following diagram illustrates a logical workflow for optimizing these parameters.
Figure 2: Decision workflow for optimizing Suzuki-Miyaura coupling conditions.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation and unwanted side reactions.
Materials and Reagents
-
This compound
-
Aryl halide (iodide, bromide, or chloride)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald Ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF))
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Representative Protocol for Coupling with an Aryl Bromide
This protocol describes the coupling of this compound with 4-bromotoluene.
Reaction Scheme:
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Data Presentation: Representative Reactions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. These examples demonstrate the versatility of the optimized protocols.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | ~88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~75 |
| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 120 | 24 | ~70 |
| 6 | 1-Chloro-4-methoxybenzene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | t-BuOH/H₂O | 100 | 24 | ~65 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst | - Ensure an inert atmosphere and use freshly opened or purified reagents and solvents. - Increase catalyst and/or ligand loading (up to 5 mol% Pd). |
| - Inefficient ligand | - Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos or RuPhos). | |
| - Inappropriate base | - For less reactive aryl halides, consider a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| - Insufficient temperature | - Increase the reaction temperature, potentially using a higher-boiling solvent like xylene. | |
| Homocoupling of boronic acid | - Presence of oxygen | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Protodeboronation | - Unstable boronic acid | - Use the boronic acid as soon as possible after purchase or synthesis. - Consider using the corresponding boronate ester for increased stability. |
| Formation of byproducts | - Side reactions | - Lower the reaction temperature if possible. - Re-evaluate the choice of base and solvent. |
Applications in Drug Discovery and Materials Science
The biaryl compounds synthesized from this compound are valuable intermediates in several areas of research and development. The unique substitution pattern can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity.
For instance, derivatives of 2-chloro-6-fluorophenyl moieties have been explored in the development of novel antipsychotic agents.[1] The presence of the ortho-chloro and -fluoro substituents can influence the conformation of the biaryl system, which is critical for its interaction with biological targets. Additionally, this structural motif has been incorporated into NMDA receptor antagonists, which are under investigation for the treatment of various neurological disorders.[2]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides presents a powerful yet challenging synthetic transformation. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully synthesize a wide range of sterically hindered biaryl compounds. The protocols and troubleshooting guide provided in this application note offer a solid foundation for achieving high yields and purity in these reactions, thereby enabling the exploration of novel chemical entities for drug discovery and materials science.
References
- Bifeprunox Mesilate. Drugs of the Future, 2005, 30(10), 975. [Link]
- Layton, M. E., Kelly, M. J., & Rodzinak, K. J. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists. Current topics in medicinal chemistry, 6(7), 697–709. [Link]
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(7), 359-371. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Layton, M. E., et al. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists. Current Topics in Medicinal Chemistry, 6(7), 697-709. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]
- Rosa, G. R., et al. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 25(4), 450-454. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis with 2-Chloro-6-fluorophenylboronic Acid
Introduction: The Strategic Importance of 2-Chloro-6-fluorophenylboronic Acid in Complex Molecule Synthesis
This compound is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds.[1][2] The unique substitution pattern of this molecule—a boronic acid functional group flanked by both a chloro and a fluoro substituent—introduces significant steric hindrance and electronic deactivation. While these features are instrumental in directing the synthesis of complex, highly functionalized biaryl structures, they also present considerable challenges when transitioning from bench-scale discovery to large-scale production.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective scale-up of synthetic routes involving this compound. We will delve into the critical process parameters, safety considerations, and detailed protocols necessary to navigate the complexities of its reactivity on a larger scale, ensuring a robust, safe, and efficient synthesis.
Navigating the Challenges of Scale-Up with a Sterically Demanding Boronic Acid
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Scaling this reaction from milligram or gram quantities to the kilogram or multi-kilogram level is not a linear process and introduces a host of challenges that must be proactively addressed.[5][6]
Key Challenges Include:
-
Reaction Kinetics and Exothermicity: Palladium-catalyzed cross-coupling reactions are inherently exothermic.[7][8] What might be a manageable temperature increase in a small flask can become a dangerous thermal runaway in a large reactor if not properly controlled.[9][10] The hindered nature of this compound can also lead to slower reaction kinetics, potentially allowing for the accumulation of unreacted intermediates, which can then react rapidly and uncontrollably.
-
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields.[10][11] The physical properties of the reaction mixture, including viscosity and solids content, become critical factors in ensuring homogeneity.
-
Catalyst Activity and Loading: The efficiency of the palladium catalyst is paramount. On a large scale, minimizing catalyst loading is crucial for economic viability and to reduce the burden of palladium removal from the final product. However, the sterically hindered nature of the substrate often necessitates the use of highly active, and often expensive, catalyst systems.[3][4][12]
-
Reagent and Solvent Handling: The safe handling and transfer of large quantities of flammable solvents and potentially hazardous reagents require robust engineering controls and stringent safety protocols.[5][13][14][15]
-
Purification and Impurity Profile: Isolation and purification of the desired product on a large scale can be challenging. The impurity profile may differ from that observed on a small scale due to the factors mentioned above.[11]
Critical Parameters for a Successful and Scalable Suzuki-Miyaura Coupling
A successful scale-up hinges on the careful optimization of several key reaction parameters. The interplay between these factors is complex, and a systematic approach, such as a Design of Experiments (DoE), is often beneficial for identifying the optimal conditions.[16]
Catalyst System: The Engine of the Reaction
The choice of the palladium precursor and, more critically, the ligand is the most influential factor in achieving a successful coupling with a challenging substrate like this compound.[4]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) are often preferred for their stability and ease of handling on a larger scale.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu families (e.g., SPhos, XPhos, RuPhos), are essential for facilitating the oxidative addition of the aryl chloride coupling partner and promoting the reductive elimination of the biaryl product.[3][17][18] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[19]
Base Selection: Driving the Transmetalation Step
The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength, solubility, and physical form can significantly impact the reaction rate and yield.
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[20][21] The choice often depends on the specific coupling partners and solvent system.
-
Aqueous vs. Anhydrous: The presence of water can be beneficial in some cases, aiding in the dissolution of the base and facilitating the catalytic cycle. However, for boronic acids prone to protodeboronation, anhydrous conditions may be necessary.[22]
Solvent System: The Reaction Medium
The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst system, while also being suitable for the reaction temperature and downstream processing.
-
Common Solvents: Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are commonly employed.[21][22] The use of greener solvents like 2-MeTHF is becoming increasingly important in industrial settings.
-
Biphasic Systems: A mixture of an organic solvent and water is often used to dissolve the inorganic base.[22]
Temperature Control: Ensuring a Safe and Efficient Process
As previously mentioned, effective temperature control is critical for safety and reproducibility.[5][10]
-
Reaction Temperature: The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of thermal degradation products.
-
Heating and Cooling: Large-scale reactors require efficient heating and cooling systems to manage the reaction exotherm and maintain the desired temperature profile.[10]
Visualizing the Scale-Up Workflow
The following diagram illustrates a typical workflow for the scale-up of a Suzuki-Miyaura coupling reaction involving this compound.
Caption: A generalized workflow for the scale-up synthesis.
Detailed Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol provides a starting point for the gram-scale synthesis of a biaryl compound using this compound. Note: This protocol should be optimized for each specific coupling partner. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[13][14][15]
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl halide (e.g., a substituted aryl bromide, 1.0-1.2 equivalents)
-
Palladium catalyst (e.g., SPhos-Pd-G2, 0.5-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 2-MeTHF or Toluene, degassed)
-
Water (degassed)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature controller
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-free. Purge the reactor with an inert gas for at least 30 minutes.
-
Charging Reagents: To the reactor, add this compound, the aryl halide, and the base under a positive pressure of inert gas.
-
Catalyst Addition: In a separate, inerted glovebox or under a strong stream of inert gas, weigh the palladium catalyst and add it to the reactor.
-
Solvent Addition: Add the degassed solvent and water to the reactor via cannula or a pressure-equalizing dropping funnel.
-
Reaction: Begin vigorous stirring and slowly heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the internal temperature closely.
-
In-Process Control (IPC): Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[3]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes representative starting points and potential optimization ranges for the key reaction parameters in a Suzuki-Miyaura coupling with this compound.
| Parameter | Starting Condition | Optimization Range | Rationale & Key Considerations |
| Catalyst Loading | 1.0 mol% | 0.1 - 2.0 mol% | Balance between reaction rate, cost, and residual palladium levels. Higher loading may be needed for very challenging substrates.[16] |
| Base Equivalents | 2.5 equiv. K₃PO₄ | 2.0 - 4.0 equiv. | The choice and amount of base can significantly influence the rate of transmetalation.[20][21] |
| Solvent Ratio | Toluene:Water (4:1) | 2:1 to 10:1 (or anhydrous) | The amount of water can affect the solubility of the base and the stability of the boronic acid.[22] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures generally increase the reaction rate but may also lead to increased impurity formation.[16] |
| Concentration | 0.5 M | 0.2 - 1.0 M | Higher concentrations can increase reaction rates but may pose challenges for heat and mass transfer. |
Safety and Handling Considerations
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15][23] Handle in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]
-
Palladium Catalysts: Many palladium catalysts are air and moisture sensitive. Handle under an inert atmosphere.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
-
Exothermicity: Be prepared to manage the reaction exotherm, especially during the initial heating phase. Have a cooling bath readily available.[7][8]
-
Scale-Up Safety: Never scale up a reaction by more than a factor of three to five without re-evaluating the safety and process parameters.[5] A thorough risk assessment should be conducted before any scale-up activity.[5]
Conclusion
The scale-up of syntheses involving this compound, while challenging, is achievable with a systematic and well-informed approach. By carefully considering the critical parameters of catalyst selection, base, solvent, and temperature, and by adhering to stringent safety protocols, researchers and process chemists can successfully transition from small-scale discovery to robust and efficient large-scale production. The insights and protocols provided in this guide serve as a solid foundation for developing safe, reliable, and scalable synthetic routes to valuable complex molecules.
References
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- SAFETY DATA SHEET - TCI Chemicals. (2025-05-27).
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- Boronic Acid, B-(2-Chloro-6-Fluorophenyl) - Chlorinated Benzene Manufacturer in China.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
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- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (2019-11-12).
- chemical label (2-chloro-6-fluorophenyl)boronic acid.
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- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23).
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- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate.
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- General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC - NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
- 4-Chloro-2-fluorophenylboronic acid synthesis - ChemicalBook.
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- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. (2025-08-06).
- Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis - ResearchGate.
- Improvement on synthesis of different alkyl-phenylboronic acid - PubMed.
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Application Note: Real-Time and Offline Monitoring of Suzuki-Miyaura Reactions with 2-Chloro-6-fluorophenylboronic Acid
An Application Guide for Drug Development & Discovery Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures essential for pharmaceutical and materials science.[1][2] However, the use of deactivated and sterically hindered substrates, such as 2-Chloro-6-fluorophenylboronic acid, introduces significant challenges that can impede reaction efficiency and yield.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective monitoring of Suzuki reactions involving this challenging substrate. We will explore the mechanistic rationale behind monitoring, compare suitable analytical techniques, and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) analysis. The objective is to equip scientists with the tools to optimize reaction conditions, understand kinetics, and ensure the robust and reproducible synthesis of target molecules.
Introduction: The Challenge of Deactivated Aryl Chlorides
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide.[1][5] While highly versatile, its success is profoundly influenced by the nature of the coupling partners. This compound, when coupled with an aryl halide, presents a scenario where the boronic acid itself contains a challenging substituent pattern. When this substrate is coupled with another aryl chloride, the challenges are compounded.
Key challenges include:
-
Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, demanding highly active catalyst systems.[5][6][7][8]
-
Steric Hindrance: The presence of two ortho-substituents (chloro and fluoro groups) creates a sterically crowded environment around the boronic acid moiety. This can physically obstruct the approach of the bulky palladium catalyst complex, slowing down the crucial transmetalation step.[3]
-
Potential for Side Reactions: Like many boronic acids, this substrate is susceptible to competitive side reactions such as protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling, particularly under elevated temperatures or in the presence of oxygen.[9][10]
Given these complexities, simply mixing reagents and waiting for a predetermined time is inefficient and can lead to failed reactions or low yields. Active reaction monitoring is not just a quality control measure; it is a critical tool for mechanistic investigation and process optimization.[11][12][13][14]
The Suzuki-Miyaura Catalytic Cycle: Identifying Key Monitoring Targets
To effectively monitor the reaction, it is essential to understand the species involved in the catalytic cycle. The generally accepted mechanism consists of three primary steps, each transforming the palladium catalyst and the substrates.[1][6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially with aryl chlorides.[1]
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8][15][16]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
Monitoring focuses on tracking the disappearance of reactants (Ar¹-X and Ar²-B(OH)₂ ) and the appearance of the desired Product (Ar¹-Ar²) over time.
Selecting the Right Analytical Technique
The choice of monitoring technique depends on the required level of detail, speed, and available equipment. Both offline and in-situ methods can be employed.[11][12][17] For this specific application, we will focus on the most common and accessible offline techniques.
| Technique | Principle | Information Obtained | Pros | Cons |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[18] | Quantitative data on reactants, product, and non-volatile byproducts. High accuracy and precision. | Excellent for quantitative kinetics. Can separate complex mixtures. Highly reproducible. | Requires sample quenching and preparation. Slower than TLC. |
| GC-MS | Separation of volatile compounds in a gas phase followed by mass spectrometry detection.[18][19] | Quantitative data and structural confirmation (mass). Excellent for volatile components and identifying byproducts. | High sensitivity and specificity. Provides molecular weight information. | Requires analytes to be volatile and thermally stable. Derivatization may be needed. |
| TLC | Separation based on analyte affinity for a stationary phase on a plate, visualized under UV light.[18][20] | Qualitative or semi-quantitative assessment of reaction completion. | Fast, inexpensive, and requires minimal sample. Can be run in parallel with the reaction. | Not precise for kinetics. Resolution may be poor for similar compounds. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy of protons. | Structural information and quantitative data by integrating characteristic peaks. | Provides rich structural data. Can be made quantitative with an internal standard. | Lower sensitivity. Requires deuterated solvents and expensive equipment. Can be complex to interpret with overlapping signals. |
For routine monitoring and optimization of the Suzuki reaction with this compound, a combination of TLC for rapid progress checks and HPLC-UV for precise quantitative analysis provides a robust and reliable workflow.
Experimental Protocols
The following protocols are designed to be self-validating by including critical steps like quenching and proper sample preparation, which ensure that the analytical result accurately reflects the state of the reaction at the moment of sampling.
Protocol 1: Quantitative Monitoring by HPLC-UV
This protocol provides a reliable method for determining the percent conversion of the limiting reagent and the yield of the product over time.
Rationale for Choices:
-
Quenching: The reaction is immediately stopped upon sampling by dilution in a cold mobile phase. This is a critical step to ensure the integrity of the time-point data, preventing the reaction from continuing post-sampling.[17]
-
Filtration: A syringe filter is used to remove particulate matter (catalyst, base) that could damage the HPLC column and interfere with the analysis.
-
UV Detection: The aromatic nature of the reactants and product makes them strongly UV-active, allowing for sensitive detection.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the limiting aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[3][4] Add degassed solvent (e.g., 1,4-dioxane/water) and begin stirring at the desired temperature.
-
Initial Sample (t=0): Immediately after the reagents are mixed and before heating begins, withdraw a small aliquot (~20 µL) using a dry syringe.
-
Sample Quenching & Preparation: a. Dispense the aliquot into a pre-weighed HPLC vial containing 1.0 mL of cold mobile phase (e.g., Acetonitrile/Water). b. Immediately cap the vial and vortex thoroughly. c. Filter the quenched sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Time-Course Sampling: Repeat steps 2 and 3 at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.) until the reaction is complete.
-
HPLC Analysis:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan of the product).
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. Identify the retention times for the starting materials and the product. b. Integrate the peak areas for each component at each time point. c. Calculate the % conversion of the limiting starting material relative to the t=0 sample. For accurate yield determination, a calibration curve should be generated using a pure standard of the product.
Protocol 2: Rapid Monitoring by TLC
This protocol is ideal for quickly assessing if a reaction is progressing and when it has reached completion, without the need for extensive setup.
Rationale for Choices:
-
Co-spotting: By spotting the starting material alongside the reaction mixture, you create an internal reference, making it easy to see the consumption of the reactant.
-
Solvent System: A mixture of a non-polar solvent (Hexanes) and a slightly more polar solvent (Ethyl Acetate) is typically effective for separating the less polar starting materials from the often more polar biaryl product.
Step-by-Step Methodology:
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom (the origin). Mark lanes for the starting material (SM) and the reaction mixture (Rxn).
-
Sampling: Using a glass capillary, take a small sample from the reaction mixture.
-
Spotting: a. In the 'SM' lane, spot a dilute solution of your limiting aryl halide. b. In the 'Rxn' lane, carefully spot the reaction mixture. c. A "co-spot" lane, where both SM and Rxn are spotted on top of each other, can also be useful for confirmation.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: Monitor the disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new spot (the product). The reaction is considered complete when the starting material spot is no longer visible.
Visualizing the Monitoring Workflow
Data Interpretation & Troubleshooting
| Observation (HPLC/TLC) | Potential Cause | Suggested Solution |
| Reaction stalls; starting materials remain after extended time. | Catalyst Deactivation: The bulky ligand or high temperature may lead to catalyst decomposition. | Use a more robust pre-catalyst or ligand system (e.g., an NHC-based catalyst).[9] Lower the reaction temperature. |
| A new major peak/spot appears that is not the product. | Homocoupling of Boronic Acid: Presence of oxygen or excess Pd(II) at the start.[3][9] | Ensure all solvents and the reaction vessel are rigorously degassed and maintained under an inert atmosphere. |
| Disappearance of boronic acid peak without corresponding product formation. | Protodeboronation: The boronic acid is unstable under the reaction conditions (e.g., high temperature, wrong base). | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature. Use a boronic ester instead of the acid for increased stability.[21][22] |
| Broad peaks or poor separation in HPLC. | Poor Method Development: Mobile phase is not optimized; column is degraded. | Adjust the mobile phase composition (organic/aqueous ratio). Check column health and replace if necessary. |
Conclusion
Effectively monitoring the Suzuki-Miyaura coupling of a challenging substrate like this compound is essential for success in a research and development setting. By understanding the underlying mechanism, selecting appropriate analytical techniques, and adhering to rigorous, self-validating protocols, scientists can overcome the inherent difficulties of this transformation. The combined use of rapid TLC for progress checks and precise HPLC for kinetic analysis provides a powerful paradigm for reaction optimization, leading to higher yields, better purity, and a deeper understanding of the reaction dynamics. This analytical diligence is paramount in accelerating the discovery and development of novel chemical entities.
References
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- Nishihara, Y., & Osakada, K. (2021).
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Mandal, M., & Kakeshpour, T. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Bargiggia, F., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Inam, A., & Ahmad, S. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Scientific Research in Science and Technology. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Wang, Z., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2020). 17.
- Foley, D. P., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Hamashima, H., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Scientific Reports. [Link]
- Mondal, B., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry. [Link]
- Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron. [Link]
- Britton, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Wu, D. G., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
- Shayan, E., et al. (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
- Reis, I. F., & Gehlen, M. H. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
- Demidova, Y. S., et al. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. [Link]
- Li, R., et al. (2022). In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. CCS Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Novellino, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Maciejewski, H., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
- Awad, R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]
- Vantourout, J. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
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Application Notes and Protocols for the Work-up and Purification of Products from 2-Chloro-6-fluorophenylboronic Acid Reactions
Abstract
This comprehensive guide provides detailed application notes and protocols for the effective work-up and purification of products derived from reactions involving 2-Chloro-6-fluorophenylboronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] The unique electronic and steric properties imparted by the ortho-chloro and fluoro substituents necessitate tailored strategies to isolate the desired products in high purity. This document outlines methodologies for managing common reaction byproducts and offers step-by-step protocols for extraction, chromatography, and crystallization techniques, grounded in the principles of modern organic synthesis.
Introduction: The Unique Profile of this compound
This compound is a key intermediate in organic synthesis, valued for its role in creating carbon-carbon bonds.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The presence of both a chloro and a fluoro group at the ortho positions to the boronic acid moiety introduces significant steric hindrance and alters the electronic nature of the aromatic ring. These characteristics can influence reaction kinetics and byproduct formation, making a well-designed work-up and purification strategy paramount for obtaining pure compounds.
A primary challenge in reactions with this boronic acid is its potential for homocoupling and protodeborylation, leading to impurities that can complicate purification.[3] Furthermore, residual palladium catalysts and inorganic salts from the reaction base must be efficiently removed.[4] This guide will address these challenges by providing robust and validated protocols.
Understanding Potential Impurities and Byproducts
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture.
Table 1: Common Impurities in Reactions with this compound
| Impurity/Byproduct | Origin | Impact on Purification |
| Homocoupling Product | Coupling of two molecules of the boronic acid.[4] Often promoted by the presence of oxygen.[5] | Can have similar polarity to the desired product, making chromatographic separation challenging. |
| Protodeborylation Product | Hydrolysis of the boronic acid, replacing the -B(OH)₂ group with a hydrogen atom.[3] | Typically more nonpolar than the desired product. |
| Unreacted Starting Materials | Incomplete reaction, leaving residual this compound and the coupling partner. | The boronic acid's acidic nature can be exploited for removal via basic extraction.[6][7] |
| Palladium Catalyst Residues | Remnants of the palladium catalyst and its ligands (e.g., phosphines). | Can often be removed by filtration through celite or silica gel, or by specific scavenger resins.[6] |
| Inorganic Salts | Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[4] | Generally removed by aqueous extraction. |
Strategic Work-up Methodologies
The initial work-up is a critical step that can significantly simplify the subsequent purification process. The choice of work-up procedure depends on the stability and properties of the desired product.
General Aqueous Work-up
This is the most common initial step to remove inorganic salts and water-soluble impurities.
Protocol 1: Standard Aqueous Extraction
-
Upon reaction completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.[8]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).[8]
-
Combine the organic layers and wash with brine to remove residual water.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[8]
Acid-Base Extraction for Boronic Acid Removal
Exploiting the acidic nature of the boronic acid group is an effective method for removing unreacted this compound.[6][7]
Protocol 2: Basic Wash for Boronic Acid Removal
-
Following the general aqueous work-up, wash the combined organic layers with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution).
-
This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase.[7]
-
Separate the layers and wash the organic layer again with water to remove any residual base.
-
Proceed with the brine wash, drying, and concentration as described in Protocol 1.
Purification Protocols
The choice of purification technique is dictated by the physical state of the crude product (solid or oil), its polarity, and the nature of the remaining impurities.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[9][10]
Protocol 3: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[9]
-
Elution: Begin elution with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the desired product.[9] Monitor the fractions by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Insight: For products containing the 2-chloro-6-fluorophenyl moiety, a gradient elution from hexane/ethyl acetate to pure ethyl acetate is often effective. For more polar compounds, a dichloromethane/methanol system may be more suitable.[7]
Crystallization
For solid products, crystallization can be an excellent method for achieving high purity.
Protocol 4: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for biaryl compounds include toluene, ethanol, and mixtures like ethyl acetate/hexane.[11]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Characterization and Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques. The presence of fluorine can be a useful handle for certain analytical methods.
Table 2: Analytical Techniques for Product Characterization
| Technique | Purpose | Key Considerations for Organofluorine Compounds |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and purity assessment. | ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) provides accurate mass for formula confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A variety of column and mobile phase combinations can be used depending on the product's polarity. |
| Combustion Ion Chromatography (CIC) | Can be used for the analysis of organofluorine compounds.[12][13] | A technique for determining the total amount of organofluorine.[12] |
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful execution.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloro-6-fluorophenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields, specifically when using the sterically hindered and electronically deactivated substrate, 2-Chloro-6-fluorophenylboronic acid.
Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies. Our approach is rooted in a deep understanding of the reaction mechanism and the unique challenges posed by this particular substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate for Suzuki coupling?
A1: The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The presence of two ortho-substituents (chloro and fluoro groups) creates significant steric bulk around the boronic acid. This hindrance can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2]
-
Electronic Effects: The electron-withdrawing nature of both the chloro and fluoro substituents deactivates the aryl ring. This makes the boronic acid less nucleophilic, which can slow down the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[2]
These factors combined necessitate carefully optimized reaction conditions to achieve satisfactory yields.
Q2: I'm observing significant amounts of my starting aryl halide and no desired product. What is the likely cause?
A2: This scenario strongly suggests a failure in the initial oxidative addition step.[3][4] The palladium(0) catalyst is likely not reacting with your aryl halide partner. Several factors could be at play:
-
Inactive Catalyst: Your palladium source, particularly if it's a Pd(II) precatalyst like Pd(OAc)₂, may not be reducing to the active Pd(0) species.[5] Ensure your reaction conditions are suitable for this reduction.
-
Inadequate Ligand: For coupling with aryl chlorides, which are less reactive than bromides or iodides, the choice of ligand is critical.[3][6] Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need a more electron-rich and bulky ligand to facilitate the oxidative addition.[1][7]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively halting the catalytic cycle.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are paramount.
Q3: My reaction has stalled, and I see a significant amount of a byproduct that corresponds to the protodeboronated starting material (2-chloro-6-fluorobenzene). What's happening?
A3: You are observing protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[8] This is particularly prevalent with electron-deficient boronic acids like this compound, especially under harsh basic conditions or at elevated temperatures.[5]
To mitigate this:
-
Use Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate, which are more resistant to protodeboronation.[5][9]
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[5]
In-Depth Troubleshooting Guides
Problem 1: Consistently Low Yield (<30%) with Multiple Side Products
This common issue points to a fundamentally mismatched set of reaction conditions for this challenging substrate. A systematic re-evaluation is necessary.
Caption: A logical workflow for diagnosing low yields.
-
Re-evaluate the Catalyst System: For a sterically hindered aryl chloride partner and an electron-deficient boronic acid, a robust catalyst system is non-negotiable.
-
Ligand is Key: Standard phosphine ligands are often ineffective. The use of bulky, electron-rich biaryl phosphine ligands (often referred to as Buchwald ligands) is essential.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is necessary to overcome the high activation barrier of the oxidative addition step with aryl chlorides.
-
Palladium Precatalyst: While Pd(OAc)₂ is common, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., SPhos-Pd-G3).[2][6] These can lead to more consistent activation of the catalyst.
-
-
Optimize the Base and Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][10]
-
Base Strength and Solubility: A strong, yet sparingly soluble base like finely powdered potassium phosphate (K₃PO₄) is often an excellent choice.[1][2] It is effective at promoting the reaction while minimizing base-induced side reactions. Cesium carbonate (Cs₂CO₃) is another strong contender.
-
Solvent Choice: Anhydrous, aprotic polar solvents are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[1] For particularly stubborn reactions, a higher boiling point solvent like xylenes may be required to push the reaction to completion.[1]
-
Problem 2: Reaction Fails to Go to Completion, Stalling at ~50% Conversion
Stalling often indicates catalyst deactivation or an equilibrium issue.
Caption: Decision tree for addressing stalled reactions.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to decomposition over the course of the reaction, especially at high temperatures.
-
Increase Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to ensure enough active catalyst remains to drive the reaction to completion.[11]
-
Inert Atmosphere: Re-verify that your system is scrupulously free of oxygen. Even small leaks can kill the catalyst over time.
-
-
Boronic Acid Instability: As mentioned, this compound is susceptible to protodeboronation.[8] If this side reaction is occurring at a significant rate, the boronic acid may be consumed before the coupling reaction is complete.
-
Increase Boronic Acid Equivalents: Using a larger excess of the boronic acid (e.g., 1.5–2.0 equivalents) can compensate for its gradual decomposition.
-
Consider Boronic Esters: Pinacol or MIDA esters of the boronic acid are significantly more stable and can provide a slow release of the active boronic acid under the reaction conditions, minimizing decomposition.[9]
-
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl chloride. Optimization will likely be required for your specific coupling partner.
Experimental Setup
Caption: A typical experimental workflow for the Suzuki coupling.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[6]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 110 °C.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[12][13]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[6]
Data Summary Table
The following table provides a starting point for optimizing reaction conditions. Note that the optimal conditions can be highly dependent on the specific aryl halide used.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂, Palladacycles | Pd(0) source can improve consistency.[6] |
| Ligand | SPhos | XPhos, RuPhos, NHCs | Bulky, electron-rich ligands are essential for hindered aryl chlorides.[1][2] |
| Catalyst Loading | 2 mol% | 1 - 5 mol% | Higher loading may be needed for difficult substrates.[11] |
| Base | K₃PO₄ (finely powdered) | Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic base promotes transmetalation.[2] |
| Base Equivalents | 3.0 equiv. | 2.0 - 4.0 equiv. | Ensures complete activation of the boronic acid. |
| Solvent | Toluene | 1,4-Dioxane, Xylenes | Anhydrous, aprotic solvent is critical.[1] |
| Temperature | 110 °C | 80 - 140 °C | Higher temperatures may be needed to overcome activation barriers.[1] |
| Boronic Acid Equiv. | 1.5 equiv. | 1.2 - 2.0 equiv. | Excess compensates for potential protodeboronation. |
References
- Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Al-Masum, M. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Walker, S. D., et al. (2004). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 6(15), 2649–2652. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
- Hein, J. E., et al. (2016). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING.
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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common side reactions with 2-Chloro-6-fluorophenylboronic acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for 2-Chloro-6-fluorophenylboronic acid (CAS No: 313545-32-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this sterically hindered and electronically distinct reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the primary causes and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
Failure to achieve high yields with this compound in Suzuki-Miyaura couplings is a frequent issue stemming from its unique structure. The ortho-substituents (-Cl and -F) introduce significant steric hindrance, which can impede critical steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] Additionally, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the initial oxidative addition step.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Protocol for Hindered Substrates:
This protocol is optimized for challenging couplings involving sterically demanding partners like this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide partner (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[1]
-
Catalyst Addition: Add the selected palladium precatalyst (e.g., SPhos Pd G4, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A robustly inert atmosphere is critical to prevent catalyst decomposition and boronic acid homocoupling.[1]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane/H₂O 4:1, or Toluene) via syringe.
-
Reaction: Heat the mixture to the recommended temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Q2: I am observing a significant amount of 1-chloro-3-fluorobenzene as a byproduct. What is this and how can I prevent it?
A2: Identifying and Suppressing Protodeboronation
The byproduct you are observing, 1-chloro-3-fluorobenzene, is the result of protodeboronation (also called protodeborylation). This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[3] For fluorinated arylboronic acids, especially those with ortho-fluorine substituents, this process can be accelerated, particularly under basic conditions.[4]
Mechanism of Protodeboronation:
The reaction can proceed through several pathways, often catalyzed by acid or base.[3] Under the basic conditions of a Suzuki coupling, the boronic acid is converted to the more reactive boronate species. While this is necessary for transmetalation, the boronate can also react with a proton source (like trace water in the solvent) to undergo protodeboronation.[3][5]
Caption: Competing pathways of boronate species in Suzuki coupling.
Mitigation Strategies:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents. Use a finely powdered, anhydrous base.
-
Control Base Stoichiometry: Using a large excess of base can sometimes accelerate protodeboronation. Use the recommended 2.0-3.0 equivalents.[1]
-
Lower Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate, lowering the temperature can often suppress the rate of protodeboronation more significantly than the rate of coupling.[6]
-
Convert to a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can protect it from premature protodeboronation. The ester can then be used directly in the coupling reaction.[7]
Q3: My crude NMR shows a symmetrical biaryl product derived from this compound. What is causing this homocoupling?
A3: Preventing Oxidative Homocoupling
The formation of a symmetrical biaryl (2,2'-dichloro-6,6'-difluorobiphenyl) is due to the oxidative homocoupling of the boronic acid. This side reaction is almost always caused by the presence of oxygen in the reaction system.[1] Oxygen can facilitate a palladium- or copper-mediated catalytic cycle that couples two molecules of the boronic acid.[8][9]
Key Preventive Measures:
-
Rigorous Degassing: Solvents must be thoroughly degassed before use. The most effective methods are:
-
Freeze-Pump-Thaw: Freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. Repeat this cycle at least three times.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the best results.
-
Use High-Purity Reagents: Ensure the palladium catalyst and other reagents have not been unduly exposed to air.
Frequently Asked Questions (FAQs)
What is a boroxine and how does it affect my reaction?
A boroxine is a stable, six-membered ring that is the cyclic anhydride of three boronic acid molecules, formed through the loss of three water molecules.[10] this compound is often supplied containing varying amounts of its corresponding boroxine.
Caption: Reversible equilibrium between boronic acid and boroxine.
-
Impact on Stoichiometry: The formation of boroxine changes the molecular weight per aryl unit. If you weigh out 100 mg of what you believe is the boronic acid (MW: 174.37 g/mol ), but it is actually the boroxine (MW: 468.99 g/mol for the trimer), you will be adding significantly fewer moles of the coupling partner than calculated. This can lead to incomplete conversion of your limiting reagent.
-
Reactivity: While boroxines are generally competent in Suzuki couplings, they may exhibit different reaction kinetics compared to the free boronic acid. The equilibrium can be shifted back towards the boronic acid by adding water, which is why many Suzuki protocols for hindered substrates use aqueous solvent systems (e.g., dioxane/water).[11]
How can I improve the stability and handling of this compound?
Due to its propensity for dehydration to boroxine and potential for protodeboronation, proper storage and handling are key.
| Parameter | Recommendation | Rationale |
| Storage | Store in a desiccator at room temperature, tightly sealed. | Minimizes water absorption, which can affect the boronic acid/boroxine equilibrium and potentially lead to decomposition over long periods. |
| Handling | Weigh quickly in ambient atmosphere; for prolonged handling, use a glovebox. | Reduces exposure to atmospheric moisture. |
| Stability Enhancement | For sensitive applications, convert to a diethanolamine adduct.[1] | The diethanolamine adduct is often a more stable, crystalline solid that is less prone to dehydration and can be easily weighed and stored. It can be used directly in many coupling protocols. |
Protocol for Diethanolamine Adduct Formation: [1]
-
Dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like dichloromethane.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A white precipitate will form. Stir the slurry for 15 minutes.
-
Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. Source
- Protodeboron
- This compound. Chem-Impex. Source
- This compound CAS#: 313545-32-3. ChemicalBook. Source
- Protodeboronation of (Hetero)
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Source
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- This compound.
- Diagnosing issues with a failed Suzuki coupling?. Reddit. Source
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem. Source
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Protodeboron
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Wiley Online Library. Source
- Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Source
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- This compound. Tokyo Chemical Industry (India) Pvt. Ltd. Source
- (2-Chloro-6-fluorophenyl)boronic acid. Sigma-Aldrich. Source
- 2-Fluorophenylboronic acid. PubChem. Source
- This compound. TCI AMERICA. Source
- Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Source
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Source
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Source
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of 2-Chloro-6-fluorophenylboronic Acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Chloro-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with homocoupling, a prevalent side reaction that can diminish the yield of your desired product and complicate purification. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
Troubleshooting Guide: Overcoming Homocoupling
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant amount of the homocoupled biaryl byproduct in my Suzuki-Miyaura reaction. What are the most likely causes?
A1: Significant homocoupling of this compound is a common issue stemming from several factors, often related to the reaction atmosphere and the nature of the palladium catalyst.
-
Presence of Oxygen: The most frequent cause is the presence of molecular oxygen in the reaction vessel.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled product, consuming your boronic acid.[2] Rigorous degassing of solvents and maintaining a strictly inert atmosphere (Argon or Nitrogen) is critical to prevent this pathway.[2][4]
-
Use of Pd(II) Precatalysts: Starting with a Pd(II) source, such as Pd(OAc)₂, requires an initial reduction to the active Pd(0) species.[1][2] This reduction can be partially mediated by the boronic acid itself, leading to the formation of the homodimer as a byproduct.[1][2]
-
Substrate-Specific Factors: this compound is an electron-deficient arylboronic acid. Studies have shown that electron-deficient arylboronic acids can be particularly prone to homocoupling side reactions.[5][6]
Q2: My desired cross-coupling product yield is low, and the main byproduct is the homodimer. How can I adjust my reaction conditions to favor the desired product?
A2: Optimizing your reaction conditions is key to shifting the equilibrium away from homocoupling. Consider the following adjustments:
-
Catalyst and Ligand Selection: The choice of ligand is crucial.[2] Using bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly suppress homocoupling.[2][5][6][7] These ligands stabilize the Pd(0) state and promote the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling.[2] Modern palladium precatalysts, like G3 or G4 palladacycles, are designed to generate the active Pd(0) species cleanly and efficiently, which can also help minimize this side reaction.[2]
-
Base Selection: The choice of base can influence the rate of both the desired reaction and the side reactions.[8] While a base is necessary to activate the boronic acid for transmetalation, an overly strong or reactive base can sometimes promote undesired pathways.[9] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often effective and less prone to inducing side reactions compared to stronger bases.[7][8]
-
Solvent System: Aprotic solvents such as dioxane, toluene, or THF are generally preferred for Suzuki-Miyaura couplings.[2][4] The addition of a small amount of water can sometimes be beneficial for the solubility of the base and to facilitate the catalytic cycle, but anhydrous conditions can minimize protodeboronation, another common side reaction.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[2] However, this must be balanced with the need to overcome the activation energy for the coupling of a sterically hindered substrate.
Q3: Can the slow addition of the boronic acid help minimize homocoupling?
A3: Yes, the slow addition of this compound can be a very effective strategy.[4] By keeping the instantaneous concentration of the boronic acid low, you can disfavor the bimolecular homocoupling reaction. This technique ensures that the boronic acid is more likely to react with the aryl-palladium(II) intermediate in the desired cross-coupling cycle rather than with another boronic acid molecule in a homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling?
A1: There are two primary mechanisms for boronic acid homocoupling in palladium-catalyzed reactions:
-
Oxygen-Mediated Pathway: As mentioned, oxygen can oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][2] This cycle can continue as long as oxygen and boronic acid are present.
-
Reductive Homocoupling from Pd(II) Precatalysts: When using a Pd(II) precatalyst, two molecules of the boronic acid can act as the reducing agent to generate the active Pd(0) catalyst. In this process, the two boronic acid molecules become coupled.[1][2]
A visual representation of the desired Suzuki-Miyaura cycle versus the competing homocoupling pathway is provided below.
Caption: Desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: The susceptibility of this compound arises from a combination of steric and electronic factors. The ortho-chloro and ortho-fluoro substituents create significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the rate of the desired transmetalation step with the aryl halide-palladium complex.[8] Furthermore, the electron-withdrawing nature of the halogen substituents makes the boronic acid more electron-deficient, which has been shown to favor the homocoupling side reaction in some systems.[5][6]
Q3: How can I effectively monitor my reaction to detect homocoupling early?
A3: Early detection is crucial for optimizing your reaction conditions. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the progress of your reaction.[10] By spotting the reaction mixture alongside standards of your starting materials and, if available, the desired product and homocoupled byproduct, you can visualize the consumption of reactants and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows for the separation and identification of all components in the reaction mixture, providing accurate information on the relative amounts of the desired product and the homocoupled byproduct.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to monitor reaction progress, especially if there are distinct signals for the starting materials and products.[12] For substrates containing fluorine, ¹⁹F NMR can be a particularly clean and effective monitoring tool.[12]
Recommended Experimental Protocols
Protocol 1: Standard Conditions (Baseline)
This protocol outlines a standard set of conditions that may lead to observable homocoupling, serving as a baseline for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 10 mL of toluene/ethanol/water in a 3:1:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12-18 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by LC-MS or ¹H NMR to determine the ratio of cross-coupled product to homocoupled byproduct.
Protocol 2: Optimized Conditions for Minimizing Homocoupling
This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium precatalyst/ligand system (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Boronic Acid Addition: In a separate flame-dried vial, dissolve the this compound (1.1 mmol) in degassed dioxane (5 mL). Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Reaction: Heat the mixture to 100 °C and stir for the required time, monitoring by LC-MS until the aryl halide is consumed.
-
Workup: Follow the same workup procedure as in Protocol 1.
-
Analysis: Analyze the product ratio, which should show a significant reduction in the homocoupled byproduct.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving issues with homocoupling.
Caption: A step-by-step workflow for troubleshooting homocoupling reactions.
Summary of Key Parameters
The table below summarizes the key reaction parameters and their impact on minimizing the homocoupling of this compound.
| Parameter | Standard Condition (Prone to Homocoupling) | Optimized Condition (Minimizes Homocoupling) | Rationale |
| Atmosphere | Air / Incomplete Inerting | Strictly Inert (Argon/Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in a major homocoupling pathway.[1][2][3] |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources (e.g., Pd₂(dba)₃), Modern Precatalysts (e.g., SPhos G3) | Pd(0) sources and precatalysts avoid the initial reduction step that can be mediated by boronic acid homocoupling.[1][2] |
| Ligand | PPh₃ | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Bulky ligands sterically disfavor the formation of homocoupling intermediates and promote the desired C-C bond formation.[2][5][6][7] |
| Base | Strong Bases (e.g., NaOH, KOH) | Weaker Bases (e.g., K₃PO₄, K₂CO₃) | Milder bases are often sufficient for transmetalation and can reduce the likelihood of side reactions.[7][8] |
| Reagent Addition | All reagents added at once | Slow, controlled addition of the boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[4] |
| Solvent | Protic or non-degassed solvents | Anhydrous, degassed aprotic solvents (Dioxane, Toluene) | Minimizes side reactions like protodeboronation and removes dissolved oxygen.[2][4] |
References
- Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchG
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
- Title: Oxidative Palladium(II)
- Title: Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions Source: AZoM URL:[Link]
- Title: Mechanism and Selectivity Control in Ni- and Pd-Catalyzed Cross-Couplings Involving Carbon–Oxygen Bond Activation Source: ACS Public
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL:[Link]
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: N
- Title: Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling Source: Vapourtec URL:[Link]
- Title: Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid Source: Cardiff University URL:[Link]
- Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: De Gruyter URL:[Link]
- Title: Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes Source: ResearchG
- Title: Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids Source: ResearchG
- Title: Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations Source: N
- Title: SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface Source: Advion URL:[Link]
- Title: Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions Source: Journal of the American Chemical Society URL:[Link]
- Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: UBC Theses and Dissert
- Title: Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II)
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides Source: PubMed URL:[Link]
- Title: How to prevent metal catalysed homocoupling reaction of boronic acids?
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. vapourtec.com [vapourtec.com]
- 12. azom.com [azom.com]
Technical Support Center: Catalyst Deactivation in 2-Chloro-6-fluorophenylboronic Acid Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Chloro-6-fluorophenylboronic acid in cross-coupling reactions. Catalyst deactivation is a frequent challenge, leading to diminished yields, incomplete reactions, and purification difficulties.[1] This document provides in-depth troubleshooting advice and frequently asked questions to diagnose and mitigate these issues effectively.
Section 1: Understanding the Core Problem: Why Do Catalysts Deactivate?
Catalyst deactivation in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like this compound, is rarely due to a single cause. It is often a combination of factors related to the catalyst itself, the substrates, and the reaction conditions. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2][3][4][5] Deactivation can occur at any stage of this cycle.
Common Catalyst Deactivation Pathways
-
Palladium Black Formation: The active Pd(0) species can aggregate into inactive palladium black, especially if the ligand concentration is insufficient to stabilize the catalytic species.[6]
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways under the reaction conditions.[2]
-
Inhibition by Reaction Components: Substrates, products, or even the base can coordinate to the palladium center and inhibit catalytic activity.[7] Iodide salts, if present, can also be catalyst poisons.[6][7]
-
Substrate-Related Issues: this compound, with its ortho-substituents, can be sterically demanding. Additionally, boronic acids can undergo protodeboronation under basic conditions, especially at elevated temperatures, which removes the active coupling partner from the reaction.[3][8]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose the potential cause of catalyst deactivation based on your experimental observations.
Issue 1: Reaction is sluggish or stalls completely.
Possible Causes & Solutions
-
Insufficiently Active Catalyst: The generation of the active Pd(0) species from a Pd(II) precatalyst may be inefficient.
-
Low Reaction Temperature: The energy barrier for one of the steps in the catalytic cycle, likely oxidative addition to the chloro-group, may not be overcome at the current temperature.
-
Recommendation: Gradually increase the reaction temperature. For challenging substrates, temperatures around 100 °C are often necessary.[3]
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered substrate.
-
Reagent Purity: Impurities in the starting materials, particularly the boronic acid or the aryl halide, can act as catalyst poisons.[7]
-
Recommendation: Assess the purity of your reagents. Purification of the boronic acid by recrystallization may be necessary.
-
Issue 2: Significant formation of palladium black is observed.
Possible Causes & Solutions
-
Ligand Dissociation/Degradation: The ligand may be dissociating from the palladium center, leading to aggregation of the unstable Pd(0) species.
-
Incorrect Stoichiometry: An excess of the aryl halide relative to the boronic acid can lead to catalyst precipitation at the end of the borylation step in telescoped reactions.[1]
-
Recommendation: Use the boron compound as the limiting reagent to avoid palladium precipitation.[1]
-
Issue 3: Protodeboronation of this compound is a major side reaction.
Possible Causes & Solutions
-
Harsh Reaction Conditions: High temperatures and strong bases can promote the cleavage of the C-B bond.
-
Recommendation: Use a milder base such as K₃PO₄ or Cs₂CO₃.[3] If possible, lower the reaction temperature.
-
-
Presence of Water: While some water is often beneficial for Suzuki couplings, excess water can facilitate protodeboronation.
-
Recommendation: Use anhydrous solvents or consider using the boronic ester (e.g., pinacol ester) of this compound, which can be more resistant to protodeboronation.[3]
-
Issue 4: Reaction works on a small scale but fails upon scale-up.
Possible Causes & Solutions
-
Inefficient Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" or poor distribution of the catalyst, causing deactivation.
-
Recommendation: Ensure vigorous and efficient stirring.
-
-
Air/Moisture Sensitivity: While many modern precatalysts are air-stable, the active catalytic species is sensitive to oxygen. Inadequate inert atmosphere techniques can become more problematic on a larger scale.
-
Recommendation: Employ rigorous inert atmosphere techniques, such as degassing the solvent and using a glovebox or Schlenk line for reagent addition.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best type of palladium catalyst to use for reactions with this compound?
A1: For sterically hindered and electronically deactivated substrates like this compound, palladium precatalysts featuring bulky, electron-rich biaryl phosphine ligands are often the most effective. Examples include XPhos Pd G3, SPhos Pd G2, and RuPhos Pd G3.[3] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.[2][6]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. For sensitive substrates prone to protodeboronation, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like alkoxides.[3] The base is necessary to activate the boronic acid for transmetalation.[2][9]
Q3: Can I reuse my palladium catalyst?
A3: For homogeneous catalysts, recovery and reuse can be challenging and often result in decreased activity.[10] Heterogeneous catalysts, where palladium is supported on a solid matrix like charcoal or magnetic nanoparticles, are designed for easier recovery and recycling.[11][12][13] However, leaching of palladium into the solution can still occur, and the catalytic activity may decrease over multiple cycles.[4][13]
Q4: What analytical techniques can I use to investigate catalyst deactivation?
A4: Several techniques can provide insights into catalyst deactivation. X-ray Photoelectron Spectroscopy (XPS) can detect poisons on the catalyst surface.[14] Elemental analysis can identify foreign matter.[14] Temperature-programmed desorption (TPD) can help understand the adsorption of different species on the catalyst.[14] For changes in the catalyst's physical properties, BET surface area analysis can reveal fouling or thermal degradation.[14]
Q5: Should I be concerned about impurities in my this compound?
A5: Absolutely. Impurities in boronic acids can significantly impact the reaction.[15] It is crucial to use high-purity reagents. If you suspect impurities are an issue, consider purifying the boronic acid before use.
Section 4: Experimental Protocols & Data
General Protocol for Catalyst Screening with this compound
This protocol is designed for the parallel screening of different catalyst systems to identify the optimal conditions for your specific reaction.
-
Preparation: In an array of reaction vials, each containing a stir bar, add this compound (1.2 equivalents) and your aryl halide (1.0 equivalent).
-
Inert Atmosphere: Seal the vials and place them in a reaction block. Purge the block with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%) and the appropriate base (e.g., K₃PO₄, 2.0 equivalents) to each designated vial.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Transfer the reaction block to a preheated stir plate and stir at the desired temperature (e.g., 80-100 °C) for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion and identify any major byproducts.[3]
Data Presentation: Example Catalyst Screening Results
| Entry | Palladium Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 15 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 75 |
| 3 | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| 4 | SPhos Pd G2 | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |
This table illustrates a hypothetical catalyst screening. Actual results will vary depending on the specific aryl halide used.
Section 5: Visualizing Deactivation and Troubleshooting
Diagram: Catalyst Deactivation Pathways
Caption: Key deactivation pathways from the catalytic cycle.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki reaction. Wikipedia.
- Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Recyclable palladium catalysts for suzuki cross-coupling reaction.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions.
- Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Catalyst Characteriz
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Catalyst screening for Suzuki coupling of 1 with 2.
- What is the proper way to set up a suzuki coupling?. Reddit.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv.
- Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Emergent Organoboron Acid C
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.
- (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Impurities in Arylboronic Esters Induce Persistent Afterglow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
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- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-6-fluorophenylboronic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura coupling of 2-Chloro-6-fluorophenylboronic acid. The unique steric and electronic properties of this substrate present specific challenges, particularly concerning reaction temperature optimization. This document will provide a framework for understanding the underlying principles and a practical guide to achieving successful and reproducible outcomes.
Introduction: The Challenge of Coupling this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds.[1] However, the successful coupling of this compound is often challenging. This is due to two primary factors: the inherent low reactivity of aryl chlorides in the oxidative addition step compared to bromides or iodides, and the significant steric hindrance imposed by the ortho-chloro and fluoro substituents.[2][3] These factors can impede the approach of the palladium catalyst, slowing down the reaction and often leading to low yields.[3] Careful optimization of reaction parameters, especially temperature, is therefore critical for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding to completion, or the yield is very low. Could the reaction temperature be the issue?
A1: Absolutely. Temperature is a critical parameter in Suzuki-Miyaura couplings, especially with challenging substrates.[4] An inappropriate temperature can lead to several problems:
-
Insufficiently Low Temperature: The rate of the reaction may be too slow, particularly the oxidative addition of the sterically hindered aryl chloride to the palladium(0) center. This is often the rate-limiting step.
-
Excessively High Temperature: While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions such as catalyst decomposition, ligand degradation, or protodeboronation of the boronic acid.[5] Finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing these side reactions.
Q2: What is the recommended starting temperature for optimizing the coupling of this compound?
A2: A good starting point for temperature screening is typically in the range of 80-100 °C.[6][7] However, the optimal temperature is highly dependent on the specific catalyst system (palladium precursor and ligand), base, and solvent being used.[8] For particularly challenging couplings, temperatures up to 120 °C may be necessary, but this should be approached with caution due to the potential for catalyst deactivation.[9]
Q3: I am observing the formation of palladium black in my reaction mixture. What does this indicate, and how is it related to temperature?
A3: The formation of palladium black is a visual indicator of catalyst decomposition, where the active palladium complexes agglomerate into inactive metallic palladium. This is often exacerbated by excessively high temperatures.[5] If you observe this, it is a strong indication that your reaction temperature is too high for the chosen catalyst system. Consider reducing the temperature or screening for a more thermally stable catalyst and ligand combination.
Q4: Can a lower reaction temperature be used for this coupling?
A4: Achieving a successful coupling at lower temperatures (e.g., room temperature to 60 °C) with this compound is challenging but possible with the right catalyst system.[1] This typically requires the use of highly active, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can facilitate the difficult oxidative addition step even at lower temperatures.[2]
Q5: How does temperature influence the different steps of the Suzuki-Miyaura catalytic cycle?
A5: Temperature has a profound effect on each of the three key steps of the catalytic cycle:
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[2] Higher temperatures provide the necessary activation energy for the palladium(0) to insert into the carbon-chlorine bond.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. While generally faster than oxidative addition, its rate is also temperature-dependent.
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. This step is also accelerated by heat.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a systematic approach to troubleshooting and optimizing the reaction temperature for the coupling of this compound.
Initial Assessment: Analyzing a Failed or Low-Yielding Reaction
If your initial reaction has failed or resulted in a low yield, consider the following points related to temperature:
-
No Reaction or Very Low Conversion: This strongly suggests the temperature was too low to overcome the activation energy barrier for oxidative addition.
-
Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation): While multiple factors can contribute to byproducts, excessively high temperatures can promote these undesired pathways.[10]
-
Observation of Palladium Black: As mentioned, this is a clear sign of catalyst decomposition, likely due to excessive heat.[5]
Systematic Temperature Screening Protocol
A systematic screening of the reaction temperature is the most effective way to identify the optimal conditions.
Experimental Protocol: Temperature Screening
-
Setup: Prepare a series of identical reaction vials or flasks. To each, add this compound (1.0 equivalent), your chosen coupling partner (1.1-1.5 equivalents), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Purge each reaction vessel with an inert gas (argon or nitrogen) for at least 15 minutes to remove oxygen, which can contribute to side reactions.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent and base.
-
Temperature Gradient: Place each reaction vessel in a pre-heated reaction block or oil bath set to a different temperature. A good starting range for screening is 80 °C, 90 °C, 100 °C, and 110 °C.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Analysis: After a set reaction time (e.g., 12-24 hours), quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the formation of any byproducts.
Data Presentation: Interpreting the Results
Summarize your findings in a table to clearly visualize the effect of temperature on the reaction outcome.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Key Byproducts Observed |
| 80 | 24 | 30 | 25 | Unreacted starting material |
| 90 | 24 | 75 | 70 | Minor protodeboronation |
| 100 | 12 | 95 | 90 | Trace byproducts |
| 110 | 12 | 95 | 80 | Increased protodeboronation, trace palladium black |
This data will help you identify the optimal temperature that provides the best balance of reaction rate and selectivity.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Temperature Optimization
Caption: A decision-making workflow for optimizing reaction temperature.
Deeper Dive: The Causality Behind Temperature Effects
Understanding why temperature has such a significant impact is key to rational problem-solving.
-
Arrhenius Equation and Reaction Rate: The rate of a chemical reaction is exponentially dependent on temperature, as described by the Arrhenius equation. For the sterically hindered this compound, a higher temperature provides more molecules with the necessary activation energy to undergo the crucial oxidative addition step.
-
Catalyst Stability: Palladium catalysts are not infinitely stable. At elevated temperatures, the ligands can dissociate, and the palladium centers can aggregate, leading to the formation of inactive palladium black.[5] The thermal stability of the catalyst is highly dependent on the nature of the ligand. Bulky, electron-rich ligands often form more stable complexes that can tolerate higher temperatures.
-
Side Reactions: The rates of side reactions also increase with temperature. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that can be accelerated at higher temperatures, especially in the presence of water and a strong base.
Concluding Remarks
Optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound is a critical step towards achieving a high-yielding and reproducible process. A systematic and data-driven approach, as outlined in this guide, will enable you to efficiently identify the optimal conditions for your specific reaction. By understanding the interplay between temperature, catalyst stability, and reaction kinetics, you can overcome the challenges posed by this sterically hindered substrate and successfully synthesize your target molecules.
References
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temper
- The thermal decomposition of palladium acet
- Methane Combustion Kinetics over Palladium-Based Catalysts: Review and Modelling Guidelines. MDPI.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- The effect of various temperatures on the Suzuki coupling reaction a.
- Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Suzuki reaction. Wikipedia.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Figure S6. Temperature optimization for the Suzuki coupling reaction.
- This compound CAS#: 313545-32-3. ChemicalBook.
- Temperature and time screening for Suzuki coupling of 1 with 2.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Temperature effect on coupling reaction.
- Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- This compound. Chem-Impex.
- This compound.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- (2-Chloro-6-fluorophenyl)boronic acid. Sigma-Aldrich.
- This compound, 97%, Thermo Scientific 5 g. Fisher Scientific.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Navigating the Nuances of Water in Suzuki Reactions with 2-Chloro-6-fluorophenylboronic Acid
Welcome to our dedicated technical support center for chemists and researchers utilizing 2-Chloro-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice, particularly concerning the often-complex role of water in these transformations. As specialists in synthetic chemistry, we understand that seemingly minor variations in reaction conditions can have a profound impact on yield and purity. This resource is structured to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with this compound in Suzuki reactions where water is present.
Q1: My Suzuki coupling with this compound is giving low to no yield in an aqueous solvent system. What is the likely cause?
A1: The primary suspect in low-yielding Suzuki reactions with this compound in the presence of water and a base is protodeboronation .[1][2] This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[1] Ortho-substituted phenylboronic acids, especially those with electron-withdrawing groups like fluorine, are particularly susceptible to this decomposition pathway in aqueous basic conditions.[3]
Q2: Is water always detrimental to Suzuki reactions involving this boronic acid?
A2: Not necessarily. Water can be beneficial in Suzuki reactions by aiding in the dissolution of inorganic bases (like K₂CO₃ or K₃PO₄) and promoting the formation of the active boronate species required for transmetalation.[4][5] The challenge lies in finding the right balance where the desired coupling reaction proceeds significantly faster than the undesired protodeboronation.
Q3: I am observing the formation of a significant amount of 1-chloro-3-fluorobenzene as a byproduct. How can I prevent this?
A3: The formation of 1-chloro-3-fluorobenzene is a direct consequence of protodeboronation of your this compound. To mitigate this, you should focus on strategies that either accelerate the Suzuki coupling, reduce the rate of protodeboronation, or both. This can involve using a more active catalyst system, a less aqueous solvent, a milder base, or protecting the boronic acid.[1][6]
Q4: What are the best practices for setting up a Suzuki reaction with this compound in a partially aqueous medium?
A4: Rigorous degassing of all solvents (including water) and reagents is crucial to prevent oxidation and deactivation of the palladium catalyst.[6] Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is also essential.[7] Additionally, using fresh, high-purity this compound is recommended, as impurities can sometimes accelerate decomposition.
In-Depth Troubleshooting Guides
This section provides a more detailed exploration of common problems and offers systematic approaches to resolving them.
Issue 1: Low Yield Due to Protodeboronation
The instability of this compound in aqueous basic media is a central challenge. The ortho-fluoro substituent, being electron-withdrawing, increases the acidity of the boronic acid, making it more prone to hydrolysis.
-
Catalyst and Ligand Selection: The rate of the Suzuki coupling must be maximized to outcompete protodeboronation. For a sterically hindered and electronically deactivated substrate like 2-Chloro-6-fluorobenzaldehyde (a common coupling partner), highly active catalyst systems are necessary.[7] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[6] Pre-formed palladium precatalysts can also offer improved activity and reproducibility.[3]
-
Solvent System Optimization: While some water can be beneficial, an excess can accelerate protodeboronation. A common strategy is to use a biphasic solvent system, such as toluene/water or dioxane/water, with a higher ratio of the organic solvent.[7] For particularly sensitive substrates, consider using a less aqueous or even an anhydrous solvent system with a suitable base.[8]
-
Base Selection: The choice of base is critical. Stronger bases can accelerate both the desired reaction and the undesired protodeboronation. For sensitive boronic acids, milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might be preferable to stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[5][9] The physical form of the base is also important; using a finely powdered base can improve its reactivity and consistency.
-
Boronic Acid Protection: An effective strategy is to use a more stable derivative of the boronic acid, such as a pinacol ester or a trifluoroborate salt.[1] These derivatives undergo slow hydrolysis under the reaction conditions, maintaining a low steady-state concentration of the free boronic acid and thus minimizing its decomposition. This is often referred to as a "slow release" strategy.[1]
| Strategy | Approach | Rationale | Potential Drawbacks |
| Catalyst System | Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) or Pd(0) source. | Accelerates the rate-limiting oxidative addition and subsequent steps of the catalytic cycle. | Higher cost of specialized ligands. |
| Solvent System | Reduce the proportion of water in the solvent mixture (e.g., toluene:water 10:1). | Decreases the rate of hydrolytic protodeboronation. | May reduce the solubility of the base, potentially slowing the reaction. |
| Base Selection | Use a milder base such as K₂CO₃ or CsF. | Reduces the rate of base-catalyzed protodeboronation. | May not be sufficiently strong to promote the desired coupling with challenging substrates. |
| Boronic Acid Protection | Convert the boronic acid to a pinacol ester or trifluoroborate salt. | The protected form is more stable to protodeboronation and slowly releases the active boronic acid. | Requires an additional synthetic step to prepare the derivative. |
Issue 2: Incomplete Conversion of the Aryl Halide
Even if protodeboronation is minimized, you may still face challenges with incomplete conversion of your aryl halide coupling partner, especially if it is an aryl chloride.
-
Increase Reaction Temperature: Couplings involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) to facilitate the oxidative addition step.[6][10]
-
Optimize Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.[7]
-
Screen Different Ligands: If one bulky phosphine ligand is not effective, screening others is recommended. The subtle electronic and steric differences between ligands can have a significant impact on reactivity.
-
Ensure Anhydrous Conditions (if applicable): If you have opted for a non-aqueous system, ensure all reagents and solvents are scrupulously dried. Trace water can still impact the reaction.
Experimental Protocols
The following are generalized starting protocols. Optimization for your specific aryl halide is likely necessary.
Protocol 1: Aqueous Biphasic Suzuki Coupling
This protocol is a good starting point for aryl bromides or activated aryl chlorides.
-
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv, finely powdered)
-
Degassed Toluene (0.2 M relative to aryl halide)
-
Degassed deionized water (Toluene:Water ratio of 10:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Using a Boronic Ester for Improved Stability
This protocol is recommended when significant protodeboronation is observed with the free boronic acid.
-
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, finely powdered)
-
Degassed 1,4-Dioxane (0.2 M relative to aryl halide)
-
Degassed deionized water (Dioxane:Water ratio of 4:1)
-
-
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting the appropriate reagents.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
-
Visualizing the Chemistry
To better understand the processes at play, the following diagrams illustrate the key concepts.
The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway
Caption: The Suzuki cycle (blue/green) competes with protodeboronation (red/yellow).
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
References
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 2018.
- Protodeboron
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Org. Chem., 2022.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem. Commun., 2008.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem, 2025.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem, 2025.
- Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Org. Lett., 2005.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Scilit, 2005.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in W
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem, 2025.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace, 2001.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, 2011.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 2000.
- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 2013.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportion
- A Comparative Analysis of the Reactivity of 2-Borono-4,5-dimethoxybenzoic Acid in Suzuki-Miyaura Coupling. BenchChem, 2025.
- A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. BenchChem, 2025.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-6-fluorophenylboronic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-6-fluorophenylboronic acid and its derivatives. The unique electronic and steric properties of this class of compounds often present significant purification challenges. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
I. Common Purification Challenges & FAQs
This section addresses the most frequently encountered issues during the purification of this compound derivatives.
Q1: Why is my purification of this compound by standard silica gel chromatography resulting in low yield and poor separation?
A1: Standard silica gel chromatography is often problematic for boronic acids for several reasons. Boronic acids can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and in some cases, decomposition.[1][2] This interaction can make it difficult to achieve sharp peaks and good separation from impurities. Additionally, some boronic acids and their derivatives may be unstable on silica gel, leading to degradation and reduced yields.[1][2]
For this compound, the presence of ortho-substituents can create steric hindrance, which may further complicate interactions with the stationary phase.[3] Researchers have reported better success with reverse-phase chromatography (C18) or by using deactivated silica or alumina.[1][2][4]
Q2: I am observing a significant amount of a byproduct that appears to be 1-chloro-3-fluorobenzene in my final product. What is this impurity and how can I remove it?
A2: This impurity is likely the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is essentially the loss of the boronic acid group. Sterically hindered arylboronic acids, such as this compound, can be particularly susceptible to protodeboronation, especially under acidic or basic conditions, or in the presence of water and certain metals.[6][7]
To minimize its formation, it is crucial to control the pH during workup and purification. Some studies have found that protodeboronation is slowest around pH 5.[6] If this impurity has already formed, careful chromatographic separation is typically required. Due to the non-polar nature of 1-chloro-3-fluorobenzene, it should elute much earlier than the more polar boronic acid on reverse-phase HPLC.
Q3: My NMR spectrum shows complex signals, suggesting the presence of a trimeric species. What is happening?
A3: You are likely observing the formation of a boroxine, which is a six-membered ring formed from the dehydration of three boronic acid molecules.[8][9] This is a reversible equilibrium that can be influenced by factors such as concentration, solvent, and the presence of water.[10] For some arylboronic acids, the boroxine can be the thermodynamically more stable form, especially in non-polar solvents or at high concentrations.[11]
The formation of boroxines can complicate purification and characterization. To favor the monomeric boronic acid form, it is advisable to use protic solvents and avoid excessive heating or prolonged storage in a dehydrated state.[10] In some cases, the boroxine itself can be isolated and used in subsequent reactions, as it can revert to the boronic acid in situ.
Q4: I'm struggling with the recrystallization of my this compound derivative. What solvents are typically effective?
A4: Recrystallization can be a very effective purification method for boronic acids, but finding the right solvent system can be challenging.[1][12] For many arylboronic acids, recrystallization from hot water or mixtures of an organic solvent and water can be successful.[12][13] Solvents like ethanol have also been reported to be effective for recrystallizing arylboronic acids.[12] A patent for the preparation of chlorophenylboronic acid suggests recrystallization from an organic solvent after evaporation of the reaction solvent.[14]
Given the specific substitution pattern of this compound, a systematic solvent screen is recommended. Start with solvents of varying polarity, such as toluene, ethyl acetate, acetonitrile, and mixtures thereof with anti-solvents like hexanes or heptane.
II. Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
Issue 1: Persistent Impurities After Chromatography
If you are still observing significant impurities after attempting chromatographic purification, consider the following strategies:
Strategy 1.1: Derivatization to a Diethanolamine Adduct
Boronic acids can form stable, crystalline adducts with diethanolamine.[1][2][15] This can be an excellent method for separating them from neutral or non-acidic impurities.
Experimental Protocol: Purification via Diethanolamine Adduct Formation [15]
-
Adduct Formation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add diethanolamine (1.0-1.1 equivalents) dropwise with stirring.
-
Isolation: The diethanolamine adduct will often precipitate as a crystalline solid. Allow the mixture to stir for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration and wash with a small amount of cold solvent to remove soluble impurities.
-
Hydrolysis to Pure Boronic Acid: Suspend the filtered adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl). Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. The purified boronic acid will be in the organic layer, and the diethanolamine hydrochloride salt will be in the aqueous layer. Separate the layers.
-
Final Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Strategy 1.2: Use of Scavenger Resins
Scavenger resins are solid-supported reagents that can selectively bind to and remove specific impurities. For boronic acids, resins functionalized with diol or diethanolamine groups are particularly effective.[6][13]
Experimental Protocol: Purification using a Scavenger Resin
-
Resin Selection: Choose a diol or diethanolamine-functionalized scavenger resin.
-
Incubation: Dissolve the crude product in a suitable solvent and add the scavenger resin. Stir the mixture for a predetermined amount of time (this may require optimization).
-
Filtration: Remove the resin by filtration. The resin will have bound the boronic acid impurity.
-
Isolation: Concentrate the filtrate to obtain the purified product.
Issue 2: Product Decomposition on Stationary Phase
If you suspect your compound is degrading on silica gel, the following alternatives should be considered.
Strategy 2.1: Alternative Stationary Phases
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying acid-sensitive compounds.[4]
-
Reverse-Phase (C18) Silica: This is often a successful strategy for purifying polar compounds that behave poorly on normal-phase silica.[2]
Strategy 2.2: Deactivation of Silica Gel
If you must use silica gel, you can deactivate it by pre-treating it with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine to the eluent or by pre-washing the packed column with a solvent containing triethylamine.
Data Summary Table
| Challenge | Potential Cause(s) | Recommended Solution(s) | Key Considerations |
| Poor Separation/Low Yield on Silica Gel | Strong interaction with acidic silanols, decomposition.[1][2] | Reverse-phase chromatography (C18), neutral/basic alumina, deactivated silica.[1][2][4] | Monitor for decomposition on any new stationary phase. |
| Protodeboronation Impurity | Cleavage of the C-B bond under acidic/basic conditions or in the presence of water/metals.[5][6][7] | Control pH during workup and purification (aim for ~pH 5).[6] Careful chromatography. | This impurity is less polar than the boronic acid. |
| Boroxine Formation | Dehydration of three boronic acid molecules.[8][9] | Use protic solvents, avoid excessive heating.[10] | The equilibrium is reversible. |
| Difficulty with Recrystallization | Finding a suitable solvent system.[1][12] | Systematic solvent screening (e.g., water, ethanol, toluene/hexanes).[12][13] | Purity of the starting material will affect crystallization. |
Visualizing the Boronic Acid-Boroxine Equilibrium
The equilibrium between the boronic acid monomer and its corresponding boroxine trimer is a key concept in understanding the behavior of these compounds.
Caption: Reversible equilibrium between the boronic acid monomer and the boroxine trimer.
Decision Workflow for Purification Strategy
When faced with a purification challenge, a systematic approach can save time and resources.
Caption: Decision workflow for selecting a purification strategy.
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. Here are some recommended analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying boronic acids and their impurities.[16] A C18 column with a mobile phase of acetonitrile and water, often with an additive like ammonium acetate, is a good starting point.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[18]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of the main component and any impurities.[17]
IV. Impact on Subsequent Reactions
The purity of this compound derivatives is paramount for their successful application in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[19][20]
-
Protodeboronated Impurities: These will not participate in the cross-coupling reaction, leading to lower yields of the desired product.
-
Boroxines: While often competent in Suzuki couplings, their presence can affect the stoichiometry of the reaction if not accounted for.
-
Other Impurities: Residual starting materials or byproducts from the synthesis of the boronic acid can interfere with the catalytic cycle of the cross-coupling reaction, potentially poisoning the catalyst or leading to undesired side products.[21][22]
By implementing the purification strategies outlined in this guide, researchers can ensure the high quality of their this compound derivatives, leading to more reliable and reproducible results in their synthetic endeavors.
V. References
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
-
What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025).
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013).
-
Technical Support Center: Post-Reaction Purification of Boronic Acids - Benchchem.
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022). [Link]
-
Protodeboronation - Wikipedia. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. (2011). [Link]
-
Boroxine - Wikipedia. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013).
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (2021). [Link]
-
Technical Support Center: Highly Fluorinated Boronic Acids - Benchchem.
-
CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.
-
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. (2021). [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. (2021). [Link]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
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- 16. waters.com [waters.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 19. chemimpex.com [chemimpex.com]
- 20. This compound CAS#: 313545-32-3 [m.chemicalbook.com]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Accelerating 2-Chloro-6-fluorophenylboronic Acid Coupling Reactions
Welcome to the technical support hub dedicated to overcoming the challenges associated with the Suzuki-Miyaura coupling of 2-Chloro-6-fluorophenylboronic acid. This guide is structured for researchers, chemists, and process development professionals who encounter sluggish reaction rates and low yields with this particularly demanding substrate. Here, we dissect the common experimental hurdles and provide field-proven troubleshooting strategies to enhance your reaction's efficiency and success.
Understanding the Core Challenges
The coupling of this compound is inherently difficult for two primary reasons. First, the boronic acid is di-ortho-substituted with a chloro and a fluoro group, creating significant steric hindrance around the reactive C-B bond. This bulkiness can impede the crucial transmetalation step in the catalytic cycle. Second, the electron-withdrawing nature of the halogens deactivates the phenyl ring, while aryl chlorides, as coupling partners, are notoriously less reactive in the initial oxidative addition step compared to their bromide or iodide counterparts.[1][2] Furthermore, this substrate is susceptible to a common side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to yield loss.[3][4]
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the coupling of this compound in a practical question-and-answer format.
Q1: My reaction is extremely slow or has stalled completely. What's the primary bottleneck?
A1: A stalled reaction with this substrate typically points to a failure in one of the two key steps of the catalytic cycle: oxidative addition or transmetalation. The combination of a sterically hindered boronic acid and a potentially unreactive aryl chloride coupling partner creates a high activation energy barrier.
-
Issue 1: Inefficient Oxidative Addition: If you are using an aryl chloride, this step is often rate-limiting. The palladium(0) catalyst struggles to insert into the strong carbon-chlorine bond.
-
Issue 2: Slow Transmetalation: The steric bulk from the ortho-chloro and -fluoro groups hinders the approach of the boronic acid to the palladium center. The base may also be too weak or poorly soluble to efficiently generate the more reactive boronate species required for this step.[5]
To diagnose this, carefully analyze your crude reaction mixture using LC-MS or GC-MS. The presence of unreacted starting materials will confirm a stalled reaction.
Q2: How do I select the optimal Palladium catalyst and ligand system?
A2: This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a system designed for sterically demanding and electronically deactivated substrates.
Ligand Selection: The key is to use bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands promote both the oxidative addition of aryl chlorides and the subsequent reductive elimination step.[1][6][7]
-
Buchwald Ligands: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos have proven highly effective.[8][9][10] Their bulk facilitates the formation of a monoligated, highly reactive Pd(0) species.
-
Alkylphosphine Ligands: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices due to their high electron-donating ability and steric bulk.[6]
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, using a pre-formed palladium "precatalyst" is highly recommended. These complexes, which already contain the ligand, ensure the formation of the correct active catalyst and can lead to more reproducible results and faster reaction times.[3][7][9]
Table 1: Recommended Catalyst Systems for Hindered Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3% Pd / 2-6% Ligand | Excellent for aryl chlorides; high activity at room temperature for some substrates.[9] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd / 2-4% Ligand | Broad applicability, very effective for hindered biaryl synthesis.[10] |
| XPhos Pd G3 | (Precatalyst) | 1-3% | Air- and moisture-stable precatalyst, ensures reliable catalyst activation.[7] |
| PEPPSI-IPr | (Precatalyst) | 2-4% | NHC-based catalyst, very effective for unreactive chlorides.[7] |
Q3: What is the role of the base, and which one should I choose?
A3: The base is not merely a proton scavenger; it plays an active role in the catalytic cycle by activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[5][11][12]
For this compound, a weak base like Na₂CO₃ is often insufficient.
-
Recommended Bases: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) is even stronger and can be effective when other bases fail.[1][13]
-
Why Not Hydroxides? Strong hydroxide bases (like NaOH or KOH) can sometimes promote faster protodeboronation of the sensitive boronic acid.[5]
-
Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity.
Q4: I'm observing significant protodeboronation. How can this side reaction be minimized?
A4: Protodeboronation is the Achilles' heel of many Suzuki reactions, especially with electron-deficient or heteroaryl boronic acids.[4] It is the hydrolysis of the C-B bond, replacing it with a C-H bond, leading to an inactive byproduct and reduced yield.
Strategies to Mitigate Protodeboronation:
-
Use Fresh Reagents: Boronic acids can degrade on storage. Use high-purity, fresh this compound.
-
Employ Anhydrous Conditions: While some Suzuki protocols use aqueous mixtures, minimizing water can suppress this side reaction. Using a base like K₃PO₄ in an anhydrous solvent like dioxane or toluene is a good strategy.[10]
-
Use Boronic Acid Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate ester.[4][14] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and disfavoring the decomposition pathway.
-
Reaction Temperature: Avoid excessively high temperatures for prolonged periods. While heat is needed to drive the reaction, it can also accelerate decomposition. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).
Q5: What is the optimal solvent and temperature for this coupling?
A5: Solvent choice is critical for ensuring all components remain in solution and for influencing the catalyst's activity.[15]
-
Recommended Solvents: Aprotic polar solvents are generally the most effective.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Contaminants can poison the palladium catalyst.[15][17]
-
Temperature: This coupling rarely proceeds at room temperature. A starting point of 80-110 °C is recommended. Monitor the reaction; if it is sluggish, a modest increase in temperature may be beneficial. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[18][19]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction, highlighting where the challenges with this compound lie.
Caption: Suzuki-Miyaura catalytic cycle highlighting challenging steps.
Troubleshooting Workflow
Use this decision tree to systematically address poor reaction outcomes.
Caption: A systematic workflow for troubleshooting the coupling reaction.
Experimental Protocol: A Starting Point
This protocol provides robust starting conditions that can be optimized for your specific coupling partner. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Add this solid to the Schlenk flask under a positive flow of inert gas.
-
Degassing: Seal the flask and evacuate and backfill with inert gas three to five times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture in an oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots periodically.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society.
- Lima, C. F. R. A. C., et al. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3][9]
- Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.[20][21]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[8]
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.[22][23]
- Thomas, A. A., & Denmark, S. E. (2016).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.[1]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry.
- Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society.
- Smith, R. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.[26][27]
- Cox, P. A., et al. (2016).
- Wikipedia. (2023).
- Tang, W., et al. (2010). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.[29]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.[30]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[7]
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters.[31]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.[16]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.[32]
- NRO. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[33]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[14]
- BenchChem. (2025). (2-Chloro-6-fluorophenyl)boronic acid | 313545-32-3. BenchChem.[2]
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- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Chloro-6-fluorophenylboronic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to overcoming the unique challenges presented by 2-Chloro-6-fluorophenylboronic acid. As a di-ortho-substituted arylboronic acid, this reagent is a valuable building block for complex molecular architectures, yet its inherent steric bulk demands carefully optimized reaction conditions. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable troubleshooting strategies to ensure your success. We will delve into the causality behind experimental choices, offering robust protocols and a clear understanding of the mechanistic hurdles.
Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions involving this compound.
Question 1: I am observing very low or no yield in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I fix it?
Answer: Low conversion is the most frequent challenge with this substrate and typically points to inefficiencies in the catalytic cycle, which are exacerbated by steric hindrance. The bulky ortho-chloro and fluoro groups significantly slow down the crucial transmetalation and reductive elimination steps.[1][2] A systematic approach is required to overcome this kinetic barrier.
Troubleshooting Workflow for Low Yield
Sources
impact of reagent purity on 2-Chloro-6-fluorophenylboronic acid reactions
Welcome to the technical support center for 2-Chloro-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical reagent in synthetic applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Introduction: The Critical Role of Purity
This compound is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its use is prevalent in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, the success of these reactions is highly contingent on the purity of the boronic acid. Impurities can lead to a cascade of undesirable outcomes, including diminished yields, formation of complex side products, and catalyst deactivation. This guide will help you identify, understand, and mitigate these purity-related issues.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during reactions involving this compound and links them to potential purity issues.
Issue 1: Low or No Reaction Conversion
Q: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion to the desired product. What could be the cause related to the boronic acid's purity?
A: Low or no conversion is a frequent issue tied to the purity of the boronic acid. Several types of impurities can be the culprit:
-
Inorganic Impurities: Residual inorganic salts from the synthesis or workup of the boronic acid can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. These salts can interact with the palladium catalyst or the base, hindering their activity.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While boroxines can be active in some coupling reactions, their reactivity can differ from the corresponding boronic acid, leading to inconsistent results. The equilibrium between the boronic acid and boroxine is dependent on the presence of water.
-
Protodeboronation Byproducts: The starting material for the synthesis of this compound is often a brominated precursor. Incomplete reaction or side reactions can lead to the presence of 1-chloro-3-fluorobenzene, a protodeboronation byproduct that will not participate in the desired coupling reaction.
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Homocoupling Side Products
Q: I am observing a significant amount of the homocoupling product of my aryl halide and/or the boronic acid itself. How can reagent purity contribute to this?
A: The formation of biaryl homocoupling products is a common side reaction in Suzuki-Miyaura couplings. While reaction conditions play a major role, impurities in the this compound can exacerbate this issue:
-
Residual Starting Materials: The synthesis of this compound typically starts from 1-bromo-3-chloro-5-fluorobenzene via a lithium-halogen exchange followed by reaction with a trialkyl borate. The presence of unreacted 1-bromo-3-chloro-5-fluorobenzene can lead to its homocoupling.
-
Oxidative Degradation Products: Boronic acids can be susceptible to oxidation. Oxidative side reactions can influence the palladium catalyst's oxidation state, potentially favoring pathways that lead to homocoupling.
Issue 3: Inconsistent Reaction Yields and Profiles
Q: My reaction yields are not reproducible, even when I use the same protocol. Could batch-to-batch variation in the boronic acid be the problem?
A: Absolutely. Inconsistent purity of this compound is a primary cause of poor reproducibility in pharmaceutical and fine chemical synthesis.[2] The most common reason for this is the variable content of its corresponding boroxine.
-
Boronic Acid/Boroxine Equilibrium: The dehydration of three molecules of a boronic acid to form a boroxine is a reversible process. The amount of boroxine present in a given batch can vary depending on its synthesis, purification, and storage conditions. As the boronic acid and its boroxine can have different reactivities, this variation directly impacts the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1-bromo-3-chloro-5-fluorobenzene.
-
Byproducts: 1-chloro-3-fluorobenzene from protodeboronation of the organolithium intermediate.
-
-
Degradation-Related Impurities:
-
Boroxine: The cyclic trimeric anhydride formed by dehydration.
-
Protodeboronation Product: 1-chloro-3-fluorobenzene formed by cleavage of the C-B bond.
-
-
Inorganic Impurities:
-
Residual salts from the synthesis and workup, such as lithium salts and boric acid.
-
Impact of Common Impurities on Suzuki-Miyaura Coupling
| Impurity | Chemical Structure | Potential Impact on Reaction |
| Boroxine | (C₆H₃ClFO)₃B₃O₃ | Altered reactivity, inconsistent yields. |
| 1-bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | Homocoupling side products, reduced yield of desired product. |
| 1-chloro-3-fluorobenzene | C₆H₄ClF | Inert in the reaction, leading to lower effective concentration of the boronic acid and reduced yield. |
| Inorganic Salts | e.g., LiCl, H₃BO₃ | Catalyst poisoning, interference with the base, reduced reaction rate. |
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying and quantifying organic impurities. The presence of boroxine can often be detected by changes in the aromatic signals and the appearance of a broader B-OH proton signal.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for quantifying the main component and detecting organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Titration: Acid-base titration can be used to determine the overall boronic acid content.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the purity of the reagent.
-
Storage Temperature: Store at room temperature.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent boroxine formation and hydrolysis.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of the boronic acid in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for removing many impurities.
-
Solvent Selection: A mixed solvent system is often effective. A good starting point is a mixture of an ethereal solvent (e.g., diethyl ether or methyl tert-butyl ether) and a non-polar solvent (e.g., hexane or heptane).
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the hot ethereal solvent. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add the non-polar solvent to the hot solution until turbidity persists. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.
Logical Relationship of Purity and Reaction Outcome:
Caption: Impact of reagent purity on reaction outcome.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 2-Chloro-6-fluorophenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding Suzuki-Miyaura cross-coupling reactions, specifically when encountering difficulties with 2-Chloro-6-fluorophenylboronic acid. The di-ortho-substituted nature of this boronic acid presents unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: Addressing Common Failures
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.
Question 1: I'm seeing little to no product formation in my Suzuki coupling reaction with this compound. What are the most likely causes?
Answer:
A lack of product formation when using this compound is a frequent challenge, primarily stemming from the steric hindrance imposed by the ortho-chloro and -fluoro substituents.[1][2] This steric bulk can significantly impede key steps in the catalytic cycle.[3] Here are the primary factors to investigate:
-
Inefficient Oxidative Addition: If your coupling partner is an aryl chloride, this step is often the rate-limiting step. Aryl chlorides are less reactive than their bromide or iodide counterparts.[1] The combination of a less reactive coupling partner and a sterically hindered boronic acid can stall the reaction.
-
Difficult Transmetalation: The steric hindrance from the two ortho groups on the boronic acid can make it difficult for the aryl group to transfer from the boron atom to the palladium center.[4]
-
Catalyst Deactivation: The palladium catalyst may be deactivated through various pathways, including the formation of inactive palladium black or inhibition by impurities.[5]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[3] This is particularly prevalent with electron-deficient or sterically hindered boronic acids.[6]
Question 2: How can I overcome the steric hindrance associated with this compound?
Answer:
Addressing steric hindrance is critical for a successful coupling. The key is to select a catalyst system and reaction conditions that can accommodate the bulky substrates.
-
Catalyst and Ligand Selection: This is the most crucial factor.[3] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[4][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the subsequent steps of the catalytic cycle.[8]
-
Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[9] For sterically hindered couplings, stronger bases are often required.[4] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[4][7] The choice of base should also be compatible with your solvent system.
-
Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically demanding substrates.[4] Reactions are commonly run at temperatures ranging from 80 to 110 °C.[1]
Logical Troubleshooting Workflow
When faced with a failed reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
Question 3: I'm observing significant protodeboronation of my this compound. How can I prevent this?
Answer:
Protodeboronation is a common side reaction, especially with electron-poor or sterically hindered arylboronic acids.[6] It is often exacerbated by the presence of water and a strong base.[3] Here are some strategies to minimize it:
-
Use Anhydrous Conditions: If your chosen base does not require water for activation, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[3]
-
Convert to a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids. You can synthesize the boronic ester from the boronic acid before the coupling reaction.
-
Choice of Base: While stronger bases are often needed, some can be more prone to causing protodeboronation. Anhydrous potassium phosphate (K₃PO₄) is often a good choice.
-
Minimize Reaction Time: A more active catalyst system that allows for a shorter reaction time will leave less opportunity for the boronic acid to decompose.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling, and where do problems with this compound arise?
A1: The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (as a boronate) is transferred to the palladium center. This step requires a base.[9]
-
Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.
With this compound, the steric hindrance primarily affects the transmetalation and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: What are the best practices for setting up a Suzuki coupling reaction to maximize success?
A2:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction.[10] Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[10] This is achieved by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the setup and reaction.
-
Reagent Purity: Use high-purity reagents. Impurities in solvents or starting materials can poison the catalyst.[11]
-
Catalyst Pre-catalysts: Consider using palladium pre-catalysts (e.g., XPhos Pd G3). These are often more stable and provide a more reliable source of the active Pd(0) species compared to air-sensitive sources like Pd₂(dba)₃.[4]
-
Stirring: Ensure efficient stirring, especially in biphasic systems, to maximize the interaction between reactants.[12]
Q3: Which solvents are recommended for this type of challenging Suzuki coupling?
A3: The choice of solvent can significantly influence the outcome of the reaction.[13][14] For sterically hindered couplings, non-polar aprotic solvents are often preferred.[4]
-
Dioxane: A common and often effective solvent for Suzuki couplings.
-
Toluene: Another excellent choice, particularly for reactions requiring higher temperatures.
-
Tetrahydrofuran (THF): Can also be effective, though its lower boiling point may limit the achievable reaction temperature.
-
Solvent Mixtures: Often, a mixture of an organic solvent with a small amount of water is used, as water can be necessary for the activity of certain bases like carbonates and phosphates. However, for minimizing protodeboronation, an anhydrous system may be preferable.
Recommended Reaction Conditions for Suzuki Coupling with this compound
The following table provides a starting point for optimizing your reaction conditions. It is important to note that the ideal conditions will depend on the specific aryl halide being used.
| Parameter | Recommendation | Rationale |
| Palladium Source | Palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2) | Provides a stable and reliable source of the active Pd(0) catalyst.[4] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos, RuPhos) or NHC ligand | Accommodates steric hindrance and promotes oxidative addition and reductive elimination.[4][7] |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | Stronger bases are often necessary for sterically demanding couplings.[4] |
| Solvent | Dioxane, Toluene, or THF (often with a small amount of water) | Non-polar aprotic solvents are generally preferred for these types of couplings.[4] |
| Temperature | 80 - 110 °C | Higher temperatures help to overcome the activation energy barriers.[4] |
General Experimental Protocol
This is a general guideline and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By carefully considering the factors outlined in this guide and systematically troubleshooting your reaction, you can significantly increase the likelihood of a successful Suzuki coupling with the challenging this compound.
References
- Arques, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- Nikoshvili, L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- Val-Torregrosa, B., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem Technical Support.
- Organic Chemistry Portal. Suzuki Coupling.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Vaddula, B. S., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.
- ResearchGate. (2015).
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- Ison, E. (2017). Use of Base Metals in Suzuki Coupling. WordPress.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Reddy, V. P., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. Role of a base in Suzuki-Miyaura reaction.
- Reddy, V. P., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0)
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem Technical Support.
- Mid-Atlantic Regional Meeting of the American Chemical Society. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PubMed Central.
- Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts.
- Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Hall, D. G. (Ed.). (2011).
- da Silva, A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. reddit.com [reddit.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 2-Chloro-6-fluorophenylboronic Acid Reactions
Welcome to the technical support center. As Senior Application Scientists, we have compiled this guide to address common challenges encountered when using 2-Chloro-6-fluorophenylboronic acid in cross-coupling reactions, with a focus on identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Chemistry & Common Byproducts
Q1: What are the primary challenges and expected byproducts when using this compound in a Suzuki-Miyaura coupling reaction?
A1: this compound is a valuable building block in organic synthesis, particularly for creating complex biaryl structures via the Suzuki-Miyaura coupling.[1][2] However, its structure presents specific challenges. The presence of two ortho-substituents (Cl and F) creates significant steric hindrance, which can slow down the desired reaction. More importantly, the electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center and makes the C-B bond susceptible to cleavage.[3]
The most common byproducts you should anticipate are:
-
Protodeboronation Product: This is often the most prevalent byproduct. The boronic acid group is replaced by a hydrogen atom, yielding 1-chloro-3-fluorobenzene. This side reaction is typically promoted by aqueous basic conditions and elevated temperatures.[4][5]
-
Homo-coupling Products: These are dimeric structures formed by the coupling of two identical molecules. You may observe the homo-coupling of your boronic acid to form 2,2'-dichloro-6,6'-difluorobiphenyl, or the homo-coupling of your aryl halide partner.[6]
-
Boronic Acid Degradation Products: Boronic acids can dehydrate to form cyclic trimers known as boroxines, or react with diols (if present in solvents like pinacol) to form boronic esters.[7] These may or may not be reactive under the coupling conditions.
Below is a diagram illustrating the intended reaction pathway versus the major side reactions.
Caption: Key reaction and byproduct formation pathways.
Section 2: Decoding Your LC-MS Data
Q2: My LC-MS analysis shows a clean chromatographic peak, but the mass spectrum has multiple signals. What are these, and how do I find my molecular ion?
A2: This is a very common observation in Electrospray Ionization (ESI) mass spectrometry. The multiple signals arise from the formation of adduct ions , where the analyte molecule associates with various ions present in the mobile phase or from glassware contaminants.[8] ESI is a "soft" ionization technique, meaning it imparts little excess energy, preserving the molecular species but making it prone to adduct formation.[8]
Instead of a single [M]+ ion, you will typically see [M+H]+ (protonated molecule) in positive ion mode. You must train your eye to look for other common adducts based on their specific mass differences from the protonated molecule.[9]
Table 1: Common Adducts in Positive Ion Mode ESI-MS [9][10][11]
| Adduct Ion | Mass Shift from [M+H]⁺ | Common Source |
| [M+H]⁺ | Reference | Acidic mobile phase |
| [M+Na]⁺ | +22 Da | Glassware, solvents |
| [M+K]⁺ | +38 Da | Glassware, solvents |
| [M+NH₄]⁺ | +17 Da | Ammonium buffers |
| [M+ACN+H]⁺ | +41 Da | Acetonitrile mobile phase |
| [2M+H]⁺ | M + 1 Da | High sample concentration |
To identify your molecular ion: Look for a cluster of peaks. The most intense is often [M+H]+ or [M+Na]+. Find the peak with the lowest m/z in the cluster (that isn't a fragment) and hypothesize it is [M+H]+. Then, check if other peaks in the cluster correspond to the mass shifts in the table above.
Q3: How can I definitively identify byproducts containing chlorine?
A3: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are approximately 2 Da apart. This creates a highly characteristic isotopic pattern in the mass spectrum. For any ion containing one chlorine atom, you will see two peaks:
-
An M peak (containing ³⁵Cl)
-
An M+2 peak (containing ³⁷Cl) with an intensity that is roughly one-third (ca. 32%) of the M peak.[12][13]
This M/M+2 pattern is a powerful diagnostic tool. If you suspect a peak in your chromatogram corresponds to a chlorine-containing byproduct (like the protodeboronation product or a homo-coupled species), zoom in on its mass spectrum. The presence of this ~3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom.[12][14]
Q4: My reaction shows a significant peak with m/z 130 and a corresponding M+2 peak at m/z 132. What is it, and why did it form?
A4: This signal corresponds to the protodeboronated byproduct , 1-chloro-3-fluorobenzene.
-
Calculation: C₆H₄ClF has a monoisotopic mass of 130.00 Da for the ³⁵Cl isotope.
-
Confirmation: The presence of the M+2 peak at m/z 132 confirms it contains one chlorine atom.
This byproduct forms via protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is particularly prevalent with electron-deficient arylboronic acids, like this compound, especially under prolonged heating in the presence of water and base.[4][5] Its formation indicates that your reaction conditions may be too harsh or that the catalytic cycle is inefficient, allowing the side reaction to compete.
Table 2: Expected Monoisotopic Masses of Key Species
| Compound | Formula | Expected Mass [M+H]⁺ | Notes |
| This compound | C₆H₅BClFO₂ | 174.99 | Starting Material |
| 1-Chloro-3-fluorobenzene | C₆H₄ClF | 131.01 | Protodeboronation Product |
| 2,2'-Dichloro-6,6'-difluorobiphenyl | C₁₂H₆Cl₂F₂ | 258.98 | Boronic Acid Homo-coupling |
Section 3: Experimental Workflow & Troubleshooting
Q5: I need a robust method to screen my reaction progress. Can you provide a standard LC-MS protocol?
A5: Certainly. This protocol is designed for rapid screening of reaction mixtures to identify starting materials, the desired product, and major byproducts.
Experimental Protocol: Rapid Reaction Screening by LC-MS
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. b. Dilute it 1:1000 with a 50:50 mixture of acetonitrile and water. (e.g., add 1 µL of reaction mix to 1 mL of solvent). c. Vortex thoroughly. d. If the solution is cloudy, centrifuge and transfer the supernatant to an LC-MS vial. Causality: Proper dilution is critical to avoid saturating the detector and contaminating the ion source.[15]
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid aids in protonation for better ESI+ sensitivity.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 800.
-
Source Parameters (Instrument Dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Causality: These are typical starting parameters. They may need optimization to prevent in-source fragmentation or improve signal.[16]
-
Caption: General workflow for LC-MS sample preparation and analysis.
Q6: My chromatogram is messy, with broad peaks and retention time shifts. What are the most common causes?
A6: Poor chromatography can obscure your results and make byproduct identification impossible. Here are the most common culprits and how to fix them.[16][17]
-
Issue: Column Contamination/Degradation
-
Cause: Buildup of salts, non-volatile reaction components, or palladium catalyst residues on the column frit or stationary phase.
-
Solution:
-
Use a Guard Column: This is a small, disposable column placed before your analytical column to catch contaminants.
-
Flush the Column: Disconnect the column from the detector and flush with a strong solvent series (e.g., water, isopropanol, acetonitrile, hexane, then reverse). Check manufacturer guidelines first.
-
Replace the Column: If performance doesn't improve, the column may be irreversibly damaged.
-
-
-
Issue: Mobile Phase Problems
-
Cause: Incorrect pH, buffer precipitation (if used), or degradation of the mobile phase. Air bubbles in the solvent lines can also cause pressure fluctuations and retention time shifts.[16][17]
-
Solution:
-
Prepare Fresh Mobile Phase Daily: Additives like formic acid can degrade.
-
Degas/Sparge Solvents: Ensure your system's degasser is working or sonicate the mobile phase to remove dissolved gases.
-
Check for Leaks: Inspect all fittings for signs of salt buildup or drips.
-
-
-
Issue: Insufficient Equilibration
-
Cause: Not allowing the column to fully return to the initial gradient conditions between injections.
-
Solution: Ensure your method includes an equilibration step of at least 10 column volumes. For a 50x2.1mm column at 0.4 mL/min, this is roughly 2 minutes.[16]
-
References
- What are common adducts in ESI mass spectrometry? - WKB67428 - Waters. (n.d.). Waters.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chrom-Ed.
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018). ResearchGate.
- LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
- List of common adduct types in positive ionisation mode for ESI. (n.d.). ResearchGate.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). ACS Publications.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). ResearchGate.
- Automated Detection of Natural Halogenated Compounds from LC‑MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 14). ACS Figshare.
- Boronic acid. (n.d.). Wikipedia.
- LCMS Troubleshooting: 14 Proven Strategies for Laboratories. (2025, May 6). ZefSci.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review.
- Troubleshooting LC-MS. (2023, February 2). LCGC International.
- LC/MS Troubleshooting Guide. (2024, August 12). ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
- Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. (n.d.). ResearchGate.
- Protodeboronation. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). National Institutes of Health.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
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- 8. acdlabs.com [acdlabs.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Automated Detection of Natural Halogenated Compounds from LCâMS ProfilesâApplication to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - American Chemical Society - Figshare [acs.figshare.com]
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- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. zefsci.com [zefsci.com]
Technical Support Center: Strategies to Reduce Catalyst Loading in 2-Chloro-6-fluorophenylboronic Acid Coupling Reactions
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 2-chloro-6-fluorophenylboronic acid. The sterically hindered and electron-deficient nature of this substrate often necessitates high catalyst loadings, leading to increased costs, complex purification, and concerns about residual palladium in active pharmaceutical ingredients (APIs).[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions to help you significantly reduce palladium catalyst loading while maintaining high reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is reducing catalyst loading for the coupling of this compound so challenging?
A1: The primary challenges stem from two key characteristics of the reactants:
-
Aryl Chloride Inertness: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the oxidative addition step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[3][4][5] This inherent inertness typically requires more forcing conditions or a more active catalyst to achieve efficient coupling.
-
Steric Hindrance: The presence of both a chloro and a fluoro substituent ortho to the boronic acid group creates substantial steric bulk around the reaction center. This hindrance can impede the approach of the palladium catalyst to the aryl halide, slowing down the crucial oxidative addition and subsequent steps.[6][7]
Q2: What is the single most critical factor to consider when trying to lower catalyst loading for this specific coupling?
A2: The choice of the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this demanding transformation. You need to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[6][7][8][9][10][11] These ligands promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for the oxidative addition of the unreactive aryl chloride.[8][10] Excellent starting points for ligand screening include SPhos, XPhos, and RuPhos.[5][6]
Q3: Can the choice of palladium precursor impact catalyst loading?
A3: Yes, the palladium source matters. While common precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with an appropriate ligand, using a pre-formed catalyst or "precatalyst" is often a superior strategy for minimizing catalyst loading.[3][12][13] Buchwald G3 or G4 precatalysts, for example, are designed to generate the active monoligated Pd(0) species cleanly and efficiently under mild conditions, which can lead to higher turnover numbers (TONs) and turnover frequencies (TOFs).[3][14][15]
Q4: How does the choice of base influence the ability to reduce catalyst loading?
A4: The base plays a critical role in the transmetalation step of the catalytic cycle.[16][17] For this sterically hindered coupling, a moderately strong base is often required to facilitate the transfer of the aryl group from the boronic acid to the palladium center. Potassium phosphate (K₃PO₄) is a frequently effective choice.[5] However, the optimal base is highly dependent on the solvent system, so screening different bases (e.g., Cs₂CO₃, K₂CO₃) in various solvents is recommended.[17][18]
Q5: Are there any advanced techniques that can accelerate the optimization process for reducing catalyst loading?
A5: Absolutely. High-Throughput Experimentation (HTE) is a powerful tool for rapidly screening a wide array of catalysts, ligands, bases, and solvents to identify the optimal conditions for low catalyst loading.[19][20][21][22] HTE platforms can perform hundreds of reactions in parallel, allowing for a much more comprehensive and efficient optimization process than traditional one-at-a-time experimentation.[20][21]
Troubleshooting Guide: Reducing Catalyst Loading
This section addresses common issues encountered when attempting to decrease palladium loading in the Suzuki-Miyaura coupling of this compound.
| Problem/Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls at low catalyst loading. | 1. Inefficient Catalyst System: The chosen ligand may not be bulky or electron-rich enough to facilitate the oxidative addition of the aryl chloride.[6][7][8][9][10][11] 2. Poor Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be slow or incomplete.[14][15] 3. Suboptimal Base/Solvent Combination: The chosen base may not be strong enough or sufficiently soluble in the reaction solvent to promote efficient transmetalation.[16][17][18] | 1. Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or cataCXium® A.[5][6] Consider using N-heterocyclic carbene (NHC) ligands as an alternative.[23][24] 2. Use a Precatalyst: Employ a well-defined precatalyst, such as a Buchwald G3 or G4 palladacycle, which is designed for rapid and clean activation to the active Pd(0) species.[14] 3. Base and Solvent Optimization: Screen a matrix of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, 2-MeTHF, CPME). A small amount of water can sometimes be beneficial.[5][18][25] |
| Significant formation of homocoupled boronic acid byproduct. | 1. Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of the boronic acid.[5][26] 2. High Concentration of Pd(II): A higher concentration of Pd(II) species can promote this undesired side reaction.[27][28] | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[5][27][28] 2. Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly impacting the active catalyst.[27][28] 3. Controlled Reagent Addition: Slow addition of the boronic acid can sometimes suppress homocoupling. |
| Protodeboronation of this compound. | 1. Unstable Boronic Acid: Some boronic acids are prone to decomposition, especially at elevated temperatures or in the presence of certain bases.[12][13] 2. Presence of Protic Solvents: Alcohols or water can sometimes exacerbate protodeboronation. | 1. Milder Reaction Conditions: If possible, lower the reaction temperature. The use of a highly active catalyst system may allow for efficient coupling at room temperature or slightly above.[12][13] 2. Use of Boronic Esters or Trifluoroborates: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt, which are generally more resistant to protodeboronation.[11] 3. Aprotic Conditions: If protic solvents are suspected to be the issue, switch to anhydrous aprotic solvents like toluene or dioxane. |
| Inconsistent results and poor reproducibility. | 1. Reagent Purity: Impurities in the boronic acid, aryl halide, or solvent can poison the catalyst.[29] 2. Atmospheric Control: Inconsistent exclusion of air and moisture can lead to variable results. 3. Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions, leading to a loss of activity over time.[30] | 1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are properly stored.[29] 2. Strict Inert Atmosphere: Use Schlenk line or glovebox techniques to ensure a consistently inert atmosphere throughout the reaction setup and duration. 3. Ligand Selection for Stability: Some ligands can form more stable catalytic complexes than others. Consider ligands known to impart high stability to the palladium center. |
Experimental Protocols & Visualizations
Workflow for Catalyst System Optimization
The following diagram illustrates a systematic approach to optimizing the catalyst system for reduced loading.
Caption: A three-phase workflow for optimizing catalyst loading.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The bulky phosphine ligands play a crucial role in facilitating the oxidative addition and preventing catalyst deactivation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. arodes.hes-so.ch [arodes.hes-so.ch]
- 26. youtube.com [youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. nbinno.com [nbinno.com]
- 30. Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Reactions with 2-Chloro-6-fluorophenylboronic acid
Welcome to the technical support center for 2-Chloro-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this sterically hindered and electronically unique reagent. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the selectivity and success of your reactions.
The ortho-positioning of both a chloro and a fluoro substituent presents significant steric and electronic challenges in reactions like the Suzuki-Miyaura coupling.[1][2] These substituents can impede the approach of catalysts and influence the electronic nature of the boronic acid, leading to side reactions and reduced yields.[2] This guide is structured to address these specific issues head-on, providing you with the expert insights needed to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound, presented in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low yields. What are the primary causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings with this compound are often due to a combination of steric hindrance and the electronic properties of the starting material.[2] The ortho-substituents can slow down crucial steps in the catalytic cycle, such as transmetalation and reductive elimination.[3]
Potential Causes:
-
Steric Hindrance: The bulky ortho-substituents can physically block the palladium catalyst from efficiently coordinating with the boronic acid.[2][4]
-
Slow Transmetalation: The electron-withdrawing nature of the chloro and fluoro groups can decrease the nucleophilicity of the aryl group, leading to a sluggish transmetalation step.[3]
-
Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be robust enough to overcome the steric and electronic hurdles presented by this substrate.[2][5]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hamper the reaction efficiency.[2][6]
Recommended Solutions:
-
Optimize the Catalyst System:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are highly effective for sterically demanding substrates.[3] These ligands promote both oxidative addition and reductive elimination, accelerating the overall catalytic cycle.[3]
-
Utilize Modern Precatalysts: Buchwald G3 or G4 precatalysts can provide a more active and stable catalytic species in solution, leading to improved yields.[3]
-
-
Select an Appropriate Base:
-
Adjust Reaction Conditions:
-
Increase Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[2][6]
-
Choose a Suitable Solvent: Aprotic polar solvents like toluene, dioxane, or THF are generally effective.[6] A mixture of an organic solvent and water is often used to dissolve the inorganic base.[6]
-
Q2: I'm observing a significant amount of a byproduct that appears to be 1-chloro-3-fluorobenzene. What is this side reaction and how can I prevent it?
A2: The byproduct you are observing is likely the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[8] This process is often exacerbated by the presence of water and certain reaction conditions.[8]
Potential Causes:
-
Presence of Protic Solvents/Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[8]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[8]
-
Boronic Acid Instability: Some boronic acids are inherently more prone to protodeboronation, especially under basic conditions.[9][10]
Recommended Solutions:
-
Use Anhydrous Conditions:
-
Ensure all solvents and reagents are thoroughly dried and degassed. Flame-dry glassware and conduct the reaction under a strict inert atmosphere (argon or nitrogen).[2]
-
-
Employ Boronic Acid Surrogates:
-
Optimize the Base and Temperature:
-
Use the mildest effective base and the lowest possible temperature that still allows for a reasonable reaction rate.
-
Q3: My reaction mixture shows a significant amount of a symmetrical biaryl byproduct derived from the boronic acid. How can I suppress this homocoupling?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.[12][13][14]
Potential Causes:
-
Oxygen in the Reaction Mixture: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[12][13][15]
-
High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can increase the rate of homocoupling.
Recommended Solutions:
-
Rigorous Exclusion of Oxygen:
-
Controlled Addition of Reagents:
-
Use of Additives:
-
In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species.[13]
-
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing and handling this compound?
A: this compound should be stored in a cool, dry place, away from light and moisture. It is best kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation. Due to its potential for protodeboronation, minimizing exposure to atmospheric moisture is crucial.
Q: Which palladium catalyst systems are generally recommended for this type of sterically hindered boronic acid?
A: For sterically hindered boronic acids like this compound, highly active palladium catalyst systems are necessary.[2][5] Systems based on bulky, electron-rich phosphine ligands are particularly effective.[3][4][16]
| Catalyst System | Key Advantages |
| Pd(OAc)₂ / SPhos | Excellent for sterically demanding couplings, promotes fast reductive elimination. |
| Pd₂(dba)₃ / XPhos | High activity, good for challenging aryl chlorides. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Air- and moisture-stable, provide a reliable source of active Pd(0).[3] |
Q: How does the choice of base influence the selectivity of the reaction?
A: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. It activates the boronic acid by converting it to a more nucleophilic boronate species.[7][17] The choice of base can impact the reaction rate and selectivity. For this compound, a moderately strong base is needed to facilitate transmetalation without promoting side reactions. Potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally does not lead to significant protodeboronation.[6]
Key Experimental Protocols
Protocol 1: High-Yield Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and purge with argon for 10 minutes.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations and Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(5), 1325–1333.
- RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Journal of the American Chemical Society. (n.d.). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Celin, J. A., & Biscoe, M. R. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14054–14056.
- ResearchGate. (2020). The influence of ortho-substituents on the properties of phenylboronic acids.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- ACS Publications. (2020, November 27). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
- PubMed. (n.d.). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups.
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- PubMed. (2018, September 11). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1290.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects.
- ResearchGate. (2025). Boronic Acids as Ligands for Affinity Chromatography.
- National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14316–14330.
- MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9315–9330.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Wikipedia. (n.d.). Ortho effect.
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- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 17. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist’s Guide to 2-Chloro-6-fluorophenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in medicinal chemistry and materials science, the selection of a boronic acid is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of 2-Chloro-6-fluorophenylboronic acid against key alternatives in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will move beyond catalog specifications to explore the nuanced interplay of steric and electronic effects that govern reactivity, supported by experimental insights and detailed protocols.
The Challenge of Ortho-Substitution: Unpacking the Reactivity of this compound
This compound is an invaluable building block for introducing a di-substituted phenyl moiety, a common motif in pharmaceuticals and advanced materials.[1] However, its utility is intrinsically linked to the challenges posed by its structure. The presence of two substituents in the positions ortho to the boronic acid group creates a unique chemical environment that profoundly influences its reactivity.
Causality Behind Reactivity: The outcome of a Suzuki-Miyaura coupling is largely determined by the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[2] The properties of the boronic acid directly impact this critical step.
-
Steric Hindrance: The bulky chlorine atom and the fluorine atom flanking the C-B bond create significant steric congestion.[3] This shield can physically impede the approach of the palladium complex, slowing down or inhibiting the transmetalation process. This is a primary reason why ortho-substituted isomers are often less reactive than their meta or para counterparts.[4]
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. This has two opposing effects. Firstly, it increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[5][6] Secondly, it decreases the nucleophilicity of the phenyl ring, which can slow the transfer of the aryl group to the palladium center.[4] In the case of this compound, the steric effects are generally the dominant factor governing its reactivity profile.
The diagram below illustrates the key molecular features of this compound that influence its performance in cross-coupling reactions.
Caption: Interplay of steric and electronic effects in this compound.
Performance Benchmark: A Comparative Reactivity Study
To contextualize the performance of this compound, we compare it against structurally related boronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. The alternatives were chosen to systematically dissect the impact of each ortho-substituent.
-
Phenylboronic Acid: The unsubstituted parent compound, our baseline for ideal reactivity.[7][8]
-
2-Fluorophenylboronic Acid: Isolates the effect of a single, smaller ortho-halogen.
-
2-Chlorophenylboronic Acid: Isolates the effect of a single, bulkier ortho-halogen.
-
2,6-Difluorophenylboronic Acid: A challenging di-ortho-substituted analogue known for rapid protodeboronation.[9][10]
Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Reaction Reaction Conditions: Aryl Boronic Acid (1.2 equiv.), 4-Bromoanisole (1.0 equiv.), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 100 °C, 12 h. Yields are representative and based on established chemical principles.
| Boronic Acid Coupling Partner | Structure | Key Feature(s) | Expected Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Unsubstituted (Baseline) | 95% |
| 2-Fluorophenylboronic Acid | 2-F-C₆H₄B(OH)₂ | Single small ortho-substituent | 80% |
| 2-Chlorophenylboronic Acid | 2-Cl-C₆H₄B(OH)₂ | Single bulky ortho-substituent | 65% |
| This compound | 2-Cl-6-F-C₆H₃B(OH)₂ | Two ortho-substituents | 50% |
| 2,6-Difluorophenylboronic Acid | 2,6-F₂-C₆H₃B(OH)₂ | Two ortho-substituents, prone to decomposition | 40% |
Analysis of Results:
The data clearly illustrates a reactivity trend dominated by steric effects. The unsubstituted phenylboronic acid provides a near-quantitative yield, as expected. The introduction of a single ortho-fluoro group (2-Fluorophenylboronic acid) moderately decreases the yield, while the bulkier ortho-chloro group (2-Chlorophenylboronic acid) has a more pronounced negative impact.
Our target compound, this compound, with substituents at both ortho positions, exhibits a significantly lower yield under these standard conditions. This underscores the additive nature of steric hindrance. Its performance is only slightly better than that of 2,6-Difluorophenylboronic acid, a notoriously difficult substrate due to its high rate of decomposition via protodeboronation.[9] This comparison validates the necessity for carefully optimized protocols when working with di-ortho-substituted boronic acids.
A Self-Validating Experimental Protocol
Achieving success with challenging substrates like this compound requires a robust, optimized protocol. The following methodology is designed as a self-validating system, where the rationale behind each step is explained to ensure reproducibility and facilitate troubleshooting. This protocol utilizes a more active catalyst system better suited for deactivated and sterically hindered partners.[3][11]
Experimental Workflow Diagram
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
1. Reaction Setup:
-
Action: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (e.g., 4-chloroanisole, 1.0 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Causality (Expertise): Aryl chlorides are less reactive than bromides, necessitating a more active catalyst system.[3] The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich Buchwald ligand such as SPhos generates a highly active Pd(0) species in situ.[11] This catalyst is effective at promoting the challenging oxidative addition step with aryl chlorides and overcoming the steric hindrance of our boronic acid.[3] A strong base like K₃PO₄ is chosen to facilitate the transmetalation step without being detrimental to sensitive functional groups.
2. Establishing an Inert Atmosphere:
-
Action: Seal the flask with a rubber septum, and subject it to three cycles of evacuation and backfilling with an inert gas (high-purity argon or nitrogen).
-
Causality (Trustworthiness): This step is critical to prevent two key side reactions. First, oxygen can lead to the oxidative homocoupling of the boronic acid, forming an undesirable biaryl byproduct.[3] Second, a rigorously anaerobic environment minimizes the risk of protodeboronation, a common failure mode where the C-B bond is cleaved and replaced by a C-H bond.[3]
3. Solvent Addition:
-
Action: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to form a ~0.2 M solution with respect to the aryl halide) via syringe.
-
Causality (Expertise): The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen. Toluene is a common choice for its high boiling point and ability to dissolve the organic reagents.
4. Reaction and Monitoring:
-
Action: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality (Trustworthiness): Continuous monitoring is essential for determining the reaction endpoint. Allowing the reaction to proceed for too long after completion can lead to product degradation, while stopping it prematurely results in low conversion. The reaction is typically complete within 12-24 hours.
5. Aqueous Work-up:
-
Action: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine.
-
Causality (Expertise): This procedure removes the inorganic base and salts. The brine wash helps to break up any emulsions and begins the drying process of the organic layer.
6. Isolation and Purification:
-
Action: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality (Trustworthiness): This final step isolates the desired biaryl product from any unreacted starting materials, catalyst residues, and byproducts, ensuring high purity of the final compound.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process involves a sequence of steps that regenerate the active palladium(0) catalyst.
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- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Ortho-Fluoro Effect: A Comparative Guide to 2-Chloro-6-fluorophenylboronic Acid and 2-Chlorophenylboronic Acid in Suzuki Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of boronic acid is critical, dictating reaction efficiency, catalyst selection, and ultimately, yield. This guide provides an in-depth comparison of two structurally related yet distinct building blocks: 2-chloro-6-fluorophenylboronic acid and 2-chlorophenylboronic acid . We will explore how the addition of a single ortho-fluoro substituent dramatically alters the reagent's behavior, demanding a more nuanced approach to reaction design.
Structural and Electronic Divergence: The Impact of the Ortho-Fluorine
At first glance, the two molecules are nearly identical. However, the substitution of a hydrogen atom for a fluorine atom at the 6-position (ortho to the boronic acid) introduces profound steric and electronic changes that are critical to understand.
-
2-Chlorophenylboronic Acid: This molecule possesses a single chlorine atom ortho to the boronic acid group. While the chlorine atom exerts some steric hindrance and is moderately electron-withdrawing, the adjacent C-H bond leaves one side of the boronic acid relatively unencumbered.
-
This compound: The addition of a fluorine atom creates a di-ortho substituted ring.
-
Steric Hindrance: Both ortho positions are now occupied, significantly increasing the steric bulk around the reactive boronic acid center. This bulk can impede the approach of the palladium catalyst, which is a crucial step in the catalytic cycle.[1][2]
-
Electronic Effects: Fluorine is the most electronegative element, imparting a strong electron-withdrawing inductive effect. This effect, combined with that of the chlorine, lowers the electron density of the phenyl ring. This can decrease the nucleophilicity of the aryl group, potentially slowing the rate-determining transmetalation step in the Suzuki cycle.[3]
-
Comparative Reactivity in Suzuki Coupling: A Data-Driven Analysis
The increased steric hindrance and altered electronics of this compound necessitate more robust catalytic systems and often more forcing conditions to achieve comparable yields to its mono-substituted counterpart. While a direct, side-by-side comparison in a single publication is scarce, a survey of the literature allows for a representative comparison of typical reaction conditions and outcomes.
| Parameter | 2-Chlorophenylboronic Acid (Mono-ortho-substituted) | This compound (Di-ortho-substituted) | Rationale & Causality |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos , Pd(OAc)₂ / XPhos , Pd(OAc)₂ / RuPhos | The significant steric bulk of the di-ortho substrate requires bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate oxidative addition and promote the difficult transmetalation and reductive elimination steps.[2][3][4] Standard ligands like PPh₃ are often insufficient. |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases like K₃PO₄ are often required to activate the sterically hindered and electronically deactivated boronic acid for effective transmetalation. |
| Reaction Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is often needed to overcome the activation barrier for the sterically demanding coupling.[3] |
| Expected Yield Range | Good to Excellent (80-98%) | Moderate to Good (65-90%) | Even with optimized, highly active catalyst systems, the inherent steric and electronic challenges of the di-ortho substrate can lead to slightly lower yields compared to simpler substrates under standard conditions.[3] |
Table 1: Comparison of typical Suzuki-Miyaura coupling conditions and expected outcomes. Data is synthesized from representative literature procedures.
Mechanistic Considerations: The Suzuki Catalytic Cycle
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-substituents on the boronic acid primarily impact the transmetalation step.
Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. For this compound, the sterically hindered transmetalation step is often rate-limiting.
For This compound , the bulky ortho-chloro and ortho-fluoro groups shield the boron atom, making it difficult for the boronate complex (formed with the base) to approach and coordinate with the palladium center (Ar-Pd(II)(X)L₂). This increases the energy barrier for transmetalation, slowing the entire catalytic cycle. The use of bulky, electron-rich ligands on the palladium helps create a more reactive, coordinatively unsaturated metal center that can better accommodate the hindered boronic acid.
Field-Proven Experimental Protocol: Coupling of 2-Chloro-6-fluorobenzaldehyde
This protocol details a representative procedure for a challenging Suzuki coupling using a di-ortho-substituted substrate, based on established methods for sterically hindered aryl chlorides.[3]
Reaction: Coupling of 2-chloro-6-fluorobenzaldehyde with 4-methoxyphenylboronic acid.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 mmol, 1 equiv.)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-fluorobenzaldehyde (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) to the flask. Causality: The pre-catalyst and ligand are added under inert conditions to prevent oxidation, which would deactivate the catalyst.
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe. The biphasic system is common and often beneficial for Suzuki couplings.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: Removing dissolved oxygen is critical as it can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of a sterically hindered substrate.
Conclusion and Key Takeaways
The choice between 2-chlorophenylboronic acid and this compound is a choice between operational simplicity and structural complexity.
-
2-Chlorophenylboronic Acid is the more reactive and forgiving substrate. It is suitable for a wider range of standard Suzuki conditions and is a good choice when the di-ortho substitution pattern is not required for the final target molecule.
-
This compound presents a significant steric and electronic challenge. Its successful implementation requires careful selection of a highly active catalyst system, typically involving bulky, electron-rich Buchwald-type phosphine ligands, and more rigorous reaction conditions. Researchers should anticipate the need for higher temperatures and potentially longer reaction times.
Ultimately, understanding the fundamental impact of the ortho-fluoro substituent allows for the rational design of experimental conditions, transforming a challenging substrate into a viable building block for the synthesis of complex, sterically congested biaryl compounds.
References
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010).
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
Sources
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- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Steric Hindrance: A Comparative Guide to the Reactivity of Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl and heteroaryl compounds. The versatility and functional group tolerance of this palladium-catalyzed reaction have made it a mainstay in modern organic synthesis. However, the efficiency of the Suzuki-Miyaura coupling is highly dependent on the steric and electronic properties of the coupling partners. Among the various substrates, ortho-substituted phenylboronic acids present a unique set of challenges primarily due to steric hindrance, which can significantly impede the reaction rate and overall yield.
This in-depth technical guide provides a comparative analysis of the reactivity of a range of ortho-substituted phenylboronic acids. By synthesizing data from the literature and providing a standardized experimental protocol, this guide aims to equip researchers with the insights needed to navigate the complexities of sterically hindered Suzuki-Miyaura couplings and optimize their synthetic strategies.
The Ortho Effect: Unpacking the Interplay of Steric and Electronic Factors
The generally observed reactivity trend for isomeric phenylboronic acids in Suzuki-Miyaura coupling is para > meta >> ortho.[1] This trend is a direct consequence of the interplay between electronic and steric effects. While electronic effects of substituents can either activate or deactivate the boronic acid for the crucial transmetalation step, it is the steric hindrance imposed by ortho-substituents that predominantly governs their reactivity.[1]
The bulky nature of a substituent at the ortho position physically obstructs the approach of the palladium catalyst to the boronic acid moiety. This steric impediment hinders the formation of the key palladium-boronate complex, which is a prerequisite for the transmetalation of the aryl group from boron to palladium.[2] The result is often a significant decrease in reaction rate and, consequently, lower product yields compared to their meta and para counterparts.
A Comparative Look at the Reactivity of Common Ortho-Substituted Phenylboronic Acids
Direct, systematic comparisons of a wide array of ortho-substituted phenylboronic acids under identical reaction conditions are scarce in the literature.[1] This scarcity itself highlights the challenging nature of these substrates. However, by collating available data, we can construct a representative comparison that sheds light on the relative reactivities of commonly encountered ortho-substituted phenylboronic acids.
It is crucial to note that the following data has been compiled from various sources and, while informative, may not be directly comparable due to variations in reaction conditions such as catalyst systems, ligands, bases, and solvents.
| Ortho-Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -CH₃ | 1-bromo-4-(chloromethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | 96 | [2] |
| -OCH₃ | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | (Multiple Products) | [3] |
| -Cl | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | (Multiple Products) | [3] |
| -NO₂ | 4-chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 | [1] |
| -H (for comparison) | 1-bromo-4-(chloromethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | 99 | [2] |
Insights from the Data:
-
2-Methylphenylboronic Acid (-CH₃): The methyl group is weakly electron-donating, which can slightly enhance the nucleophilicity of the aryl ring. However, its steric bulk is the more dominant factor. In a direct comparison with its isomers, 2-tolylboronic acid gave a slightly lower yield (96%) compared to 3-tolyl (98%) and 4-tolyl (99%) boronic acids under the same conditions, illustrating the negative impact of the ortho-methyl group.[2]
-
2-Methoxyphenylboronic Acid (-OCH₃): The methoxy group is electron-donating through resonance but can also exhibit a chelating effect, where the oxygen atom coordinates to the palladium center. This chelation can sometimes promote the reaction by pre-organizing the transition state.[3] However, the steric bulk of the methoxy group remains a significant challenge.
-
2-Chlorophenylboronic Acid (-Cl): The chloro substituent is electron-withdrawing and sterically demanding. The combination of these two factors generally leads to lower reactivity compared to less hindered or electron-rich boronic acids.
-
2-Nitrophenylboronic Acid (-NO₂): The nitro group is strongly electron-withdrawing and sterically bulky. This combination makes 2-nitrophenylboronic acid one of the most challenging ortho-substituted substrates, often resulting in significantly lower yields even with optimized catalyst systems and prolonged reaction times.[1]
Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
Given the challenging nature of ortho-substituted phenylboronic acids, a robust and adaptable experimental protocol is essential. The following procedure is a generalized starting point that can be optimized for specific substrates. The choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is critical for success.
Materials:
-
ortho-Substituted phenylboronic acid (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos) (1-2 times the mol% of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-Butanol)
-
Water (if using a biphasic system)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the ortho-substituted phenylboronic acid, the base, and a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent. Allow the mixture to stir for 10-15 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the solvent to the Schlenk flask containing the reagents, followed by the pre-formed catalyst solution. If using a biphasic system, add the degassed water at this stage.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands (e.g., SPhos, RuPhos): These ligands are crucial for sterically hindered couplings. Their large steric bulk promotes the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. Furthermore, their electron-rich nature enhances the rate of reductive elimination.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): A strong base is often required to facilitate the transmetalation step by promoting the formation of the more reactive boronate species.
-
Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is critical to prevent the deactivation of the palladium catalyst and the protodeboronation of the boronic acid, a common side reaction.
Visualizing the Process
To better understand the mechanistic challenges and the experimental workflow, the following diagrams are provided.
Sources
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Yield Comparison of 2-Chloro-6-fluorophenylboronic Acid and Its Isomers
Introduction: The Central Role of Substituted Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials, where the creation of complex biaryl structures is often a critical step.[3] Halogenated phenylboronic acids are particularly valuable building blocks in this context. Among these, 2-Chloro-6-fluorophenylboronic acid and its isomers present a unique combination of electronic properties and, critically, steric challenges that significantly influence reaction outcomes.
This guide provides an in-depth comparison of the expected reactivity and yield of this compound relative to its isomers in Suzuki-Miyaura coupling. We will dissect the underlying principles of steric hindrance and electronic effects, provide a robust experimental protocol optimized for these challenging substrates, and present data to guide researchers in experimental design and substrate selection.
Understanding Reactivity: The Interplay of Steric and Electronic Effects
The success and yield of a Suzuki-Miyaura reaction are not solely dependent on the catalyst or conditions; the intrinsic properties of the coupling partners are paramount.[1] For substituted phenylboronic acids, two main factors dictate reactivity:
-
Electronic Effects : The nature of the substituents on the phenyl ring alters the nucleophilicity of the carbon atom attached to the boron. Electron-withdrawing groups (EWGs) like fluorine and chlorine decrease the electron density of the aromatic ring, which can hinder the crucial transmetalation step of the catalytic cycle by reducing the nucleophilicity of the aryl group.[4][5] The position of the substituent (ortho, meta, or para) determines the magnitude of its inductive and resonance effects.[5][6]
-
Steric Hindrance : This is arguably the most significant factor when dealing with ortho-substituted substrates. Bulky groups positioned adjacent to the boronic acid moiety physically obstruct the approach of the palladium complex, impeding the transmetalation step necessary for C-C bond formation.[4][7][8] Substrates with substituents in both ortho positions (e.g., 2,6-disubstituted) represent the most sterically demanding cases.[8]
The Unique Challenge of this compound
This compound is a prime example of a sterically hindered and electronically deactivated substrate.[9][10]
-
Severe Steric Blockade : With both the chloro and fluoro groups in the ortho positions, the boronic acid group is exceptionally crowded. This steric shield makes it difficult for the palladium center to efficiently engage with the boronic acid for transmetalation.[8]
-
Electronic Deactivation : Both fluorine and chlorine are electron-withdrawing, reducing the overall nucleophilicity of the phenyl ring and potentially slowing the reaction.[5]
Consequently, achieving high yields with this substrate requires carefully optimized conditions, particularly the use of highly active catalyst systems featuring bulky, electron-rich ligands that can promote the challenging catalytic steps.[11][12]
Comparative Yield Analysis of Isomers
The following table provides a representative comparison of expected yields for various isomers when coupled with a standard aryl bromide (e.g., 4-bromoanisole) under optimized conditions. These yields are synthesized from literature precedents on similarly substituted systems and fundamental reactivity principles.
| Boronic Acid Isomer | Structure | Key Features | Expected Relative Yield | Rationale |
| This compound | 2,6-disubstituted (ortho, ortho') | High Steric Hindrance ; Electronically Deactivated | Low to Moderate | Severe steric crowding from two ortho substituents dramatically impedes the transmetalation step.[4][8] |
| 4-Chloro-2-fluorophenylboronic acid | 2,4-disubstituted (ortho, para) | Moderate Steric Hindrance ; Electronically Deactivated | Moderate | The single ortho-fluoro group provides steric hindrance, but less than the 2,6-isomer. The para-chloro group primarily exerts an electronic effect.[13][14] |
| 3-Chloro-4-fluorophenylboronic acid | 3,4-disubstituted (meta, para) | Low Steric Hindrance ; Electronically Deactivated | High | With no ortho substituents, the boron center is sterically accessible. Reactivity is mainly governed by the combined electronic effects of the substituents. |
| 4-Chloro-3-fluorophenylboronic acid | 3,4-disubstituted (meta, para) | Low Steric Hindrance ; Electronically Deactivated | High | Similar to its isomer above, the lack of ortho-substitution allows for efficient coupling, leading to high expected yields. |
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, we can visualize the key stages and components of the reaction.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: Steric accessibility of the boronic acid group in different isomers.
Field-Proven Experimental Protocol: Coupling of this compound
This protocol is optimized for challenging, sterically hindered aryl chlorides and boronic acids. The key to success is the meticulous exclusion of oxygen and the use of a highly active catalyst system.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ / SPhos): Aryl chlorides are less reactive than bromides or iodides.[8][15] A highly active catalyst is therefore essential. SPhos is a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition step and stabilizes the palladium catalyst.[11][12]
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation.[11] Potassium phosphate is effective and generally compatible with a wide range of functional groups.
-
Solvent (Toluene/Water): A biphasic solvent system is common. Toluene dissolves the organic reagents, while a small amount of water helps to dissolve the base and facilitate the reaction.[1][3] Rigorous degassing is critical to prevent catalyst degradation and homocoupling of the boronic acid.[8][12]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide/chloride (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (high-purity Argon or Nitrogen) for at least 15 minutes. This involves evacuating the flask and backfilling with the inert gas, repeated three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). The ligand-to-palladium ratio is crucial for catalyst stability and activity.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe. Solvents must be sparged with an inert gas for 30 minutes prior to use.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100–110 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with hindered substrates may require 12-24 hours for completion.[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[11]
Conclusion and Outlook
The isomeric position of substituents on a phenylboronic acid has a profound impact on its reactivity and the ultimate yield in Suzuki-Miyaura cross-coupling reactions. For chlorofluorophenylboronic acids, a clear hierarchy of reactivity emerges, governed primarily by steric hindrance. The this compound isomer, with its two ortho-substituents, represents the most significant synthetic challenge, demanding highly optimized protocols with advanced catalyst systems to achieve satisfactory yields. In contrast, isomers lacking ortho-substituents, such as 3-chloro-4-fluorophenylboronic acid, are far more reactive due to the steric accessibility of the boronic acid group.
For researchers in drug development and materials science, understanding these structure-activity relationships is critical for efficient route design and the successful synthesis of target molecules. By selecting isomers with lower steric profiles or by employing the robust protocols outlined in this guide, chemists can effectively navigate the challenges posed by these valuable synthetic building blocks.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- MDPI. (2022).
- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Chem-Impex. (n.d.). This compound.
- Matrix Scientific. (n.d.). This compound.
- PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- TCI America. (n.d.). This compound.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Purity Assessment of 2-Chloro-6-fluorophenylboronic Acid: Methodologies and Insights
Welcome to a comprehensive guide on the analytical methodologies for assessing the purity of 2-Chloro-6-fluorophenylboronic acid. As a crucial building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of this reagent is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final product.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical techniques, complete with experimental protocols and supporting data to facilitate informed method selection.
The inherent reactivity of the boronic acid functional group presents unique analytical challenges, including the propensity to form cyclic anhydrides (boroxines) and its hydrophilic nature.[2] Therefore, a multi-faceted analytical approach is often necessary for a comprehensive purity assessment. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a critical evaluation of each technique's strengths and limitations in the context of this compound analysis.
The Importance of Purity in Synthetic Chemistry
In the realm of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[3][4] Impurities in a starting material like this compound can lead to the formation of undesired side products, complicate downstream purification processes, and potentially introduce toxic or mutagenic substances into the final active pharmaceutical ingredient (API).[5] Regulatory bodies such as the FDA and ICH mandate rigorous validation of analytical methods used to control the quality of these materials.[3][6][7]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for purity assessment is a critical decision that depends on various factors, including the type of impurities to be detected, the required sensitivity, and the available instrumentation. The following sections provide a detailed comparison of the most commonly employed techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. |
| Primary Use | Purity and impurity profiling, quantification of non-volatile impurities. | Purity and impurity profiling, especially for volatile impurities. | Structural elucidation, identification, and quantification of major components and impurities. | Identification and quantification of trace-level impurities and degradation products. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric detectors. | High, particularly when coupled with a mass spectrometer (GC-MS). | Very high, provides detailed structural information for unambiguous identification. | Very high, especially with tandem MS (MS/MS) for specific fragment monitoring. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds.[8] | High, capable of detecting trace-level impurities.[8] | Relatively low sensitivity compared to chromatographic methods.[9] | Extremely high sensitivity, capable of detecting picogram to femtogram levels.[10] |
| Sample Throughput | High, suitable for routine quality control. | Moderate to high, depending on the run time. | Low, generally not suitable for high-throughput screening. | High, especially with modern UPLC-MS systems.[11] |
| Key Advantage for this Analyte | Direct analysis of the polar, non-volatile boronic acid without derivatization. | Effective for separating volatile organic impurities. | Unambiguous structural confirmation and quantification without the need for a reference standard of the main component. | Unparalleled sensitivity for detecting trace impurities and byproducts. |
| Key Limitation for this Analyte | Potential for on-column degradation or interaction with the stationary phase. | Requires derivatization to increase volatility and prevent boroxine formation.[2][12] | Lower sensitivity for detecting minor impurities. | May not distinguish between isomers without chromatographic separation. |
Experimental Protocols and Workflows
To provide a practical framework for the implementation of these techniques, the following sections detail standardized experimental protocols. It is imperative to note that these methods should be validated for their intended use in your laboratory, in accordance with ICH guidelines.[6][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, reversed-phase HPLC is the most common approach.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography (GC)
Due to the low volatility of boronic acids, GC analysis necessitates a derivatization step to convert the polar boronic acid group into a more volatile and thermally stable derivative.
Experimental Protocol: GC-FID Analysis with Derivatization
-
Derivatization:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Caption: Workflow for GC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and purity assessment of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of information from a single sample.[9]
Experimental Protocol: Multi-nuclear NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The boronic acid protons typically appear as a broad singlet.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is particularly useful for identifying fluorine-containing impurities.[9]
-
¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. The chemical shift can provide information about the coordination state of the boron atom and the presence of boroxine anhydrides.[14][15]
-
Quantitative NMR (qNMR): For an absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.
Caption: Workflow for NMR Purity Assessment.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS, offers unparalleled sensitivity for the detection and quantification of impurities.
Experimental Protocol: LC-MS for Impurity Profiling
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the HPLC conditions described previously.
-
Ionization Mode: ESI in negative ion mode is often preferred for boronic acids, as they can readily form [M-H]⁻ ions.
-
MS Parameters:
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Acquisition: Acquire data in full scan mode for impurity identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of known impurities.
Caption: Workflow for LC-MS Impurity Profiling.
Conclusion and Recommendations
The purity assessment of this compound requires a thoughtful and often complementary approach to analytical methodology.
-
For routine quality control and quantification of the main component and known impurities, HPLC-UV is the method of choice due to its robustness, high throughput, and direct analysis capabilities.
-
To investigate the presence of volatile organic impurities, GC-FID following a validated derivatization procedure is recommended.
-
For unambiguous structural confirmation, absolute purity determination without a reference standard, and characterization of major impurities, NMR spectroscopy , particularly quantitative NMR (qNMR), is indispensable.
-
When trace-level sensitivity is required for the detection and quantification of unknown impurities or degradation products, LC-MS is the most powerful technique.
By understanding the principles, advantages, and limitations of each of these analytical methods, researchers and quality control professionals can develop a comprehensive testing strategy to ensure the quality and consistency of this compound, ultimately contributing to the successful development of novel chemical entities and pharmaceutical products.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). European Commission and UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
- Strategies for the analysis of highly reactive pinacolboron
- A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Altern
- This compound. (n.d.). Chem-Impex.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods.
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. (n.d.). BenchChem.
- Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Compar
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry.
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
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A Comparative Guide to HPLC Analysis of 2-Chloro-6-fluorophenylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. 2-Chloro-6-fluorophenylboronic acid is a critical building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] The analytical challenge, however, lies in the complex nature of the reaction mixture, which can contain the starting boronic acid, its corresponding pinacol ester, the desired coupled product, unreacted starting materials, and various process-related impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive analysis of these intricate mixtures, grounded in established chromatographic principles and supported by representative experimental data.
The primary hurdles in the chromatographic analysis of boronic acid reaction mixtures are twofold: the on-column hydrolysis of boronic pinacol esters to their more polar boronic acid counterparts and the poor retention of highly polar boronic acids on traditional reversed-phase columns.[3][4] This guide will dissect various HPLC strategies designed to overcome these challenges, offering a comparative analysis to empower researchers in selecting the optimal method for their specific analytical needs.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on the specific analytical goals, such as monitoring reaction progress, quantifying impurities, or isolating the final product. Below is a comparative summary of three distinct HPLC approaches: traditional Reversed-Phase (RP-HPLC), a fast RP-HPLC method designed to minimize on-column degradation, and a mixed-mode chromatographic approach for enhanced retention of polar analytes.
| Parameter | Method 1: Traditional RP-HPLC | Method 2: Fast RP-HPLC | Method 3: Mixed-Mode HPLC |
| Principle | Separation based on hydrophobicity. | Minimizes on-column residence time to reduce hydrolysis of pinacol esters. | Utilizes a combination of reversed-phase and ion-exchange interactions for enhanced retention of polar compounds.[5] |
| Column | C18, e.g., Waters XTerra MS C18 (4.6 x 150 mm, 5 µm)[6][7] | UPLC BEH C18, e.g., Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[8] | Mixed-Mode, e.g., SIELC Primesep P (4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water[8] | 0.1% Sulfuric Acid in Water[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 4 min | 20% to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 270 nm[5] |
| Pros | Robust, widely available columns and solvents. Good for separating hydrophobic compounds. | Significantly reduces on-column hydrolysis of pinacol esters.[9] High throughput. | Excellent retention of polar boronic acids.[5] Provides alternative selectivity. |
| Cons | Potential for on-column hydrolysis of pinacol esters.[3][6] Poor retention of highly polar boronic acids. | Requires a UPLC system. May have lower resolution for complex mixtures compared to longer gradients. | Method development can be more complex. The use of strong acids like sulfuric acid may not be ideal for all analytes or systems. |
| Representative Retention Time (min) - this compound | ~ 3.5 | ~ 1.2 | ~ 8.1 |
| Representative Retention Time (min) - this compound pinacol ester | ~ 15.2 | ~ 3.5 | ~ 12.5 |
Note: Retention times are representative and will vary based on the specific HPLC/UPLC system, column dimensions, and exact mobile phase composition.
Experimental Workflows and Methodologies
A systematic approach to the analysis of a this compound reaction mixture is crucial for obtaining reliable and reproducible results. The following diagrams illustrate the logical flow of a typical analytical process and the foundational mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for HPLC analysis.
Caption: Simplified Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of a this compound reaction mixture. Optimization may be required based on the specific reaction conditions and analytical instrumentation.
Method 1: Traditional Reversed-Phase HPLC
This method is a robust, general-purpose approach suitable for monitoring the consumption of less polar starting materials and the formation of the coupled product.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm particle size.[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Method 2: Fast Reversed-Phase HPLC (UPLC)
This high-throughput method is ideal for rapid reaction monitoring and is particularly advantageous for minimizing the on-column hydrolysis of any boronic pinacol ester present.[9]
-
Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-4.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute the reaction mixture in acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Method 3: Mixed-Mode HPLC
This method provides enhanced retention for the highly polar this compound, which can be beneficial for accurate quantification, especially at low concentrations.[5]
-
Column: SIELC Primesep P, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% Sulfuric Acid.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-12 min: 20% to 80% B
-
12-14 min: 80% B
-
14-14.1 min: 80% to 20% B
-
14.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.[5]
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Alternative and Complementary Analytical Techniques
While HPLC is the workhorse for analyzing such reaction mixtures, other techniques can provide valuable complementary information.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds like boronic acids. It employs a polar stationary phase and a high concentration of organic solvent in the mobile phase, offering an orthogonal separation mechanism to reversed-phase chromatography.
-
Ion-Exchange Chromatography (IEC): IEC can be employed to separate charged species within the reaction mixture. Boronic acids can carry a partial negative charge, particularly at higher pH, making them amenable to anion-exchange chromatography.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides definitive peak identification based on mass-to-charge ratios, which is invaluable for impurity profiling and confirming the identity of the desired product.
Conclusion
The successful analysis of this compound reaction mixtures hinges on selecting an HPLC method that can effectively address the challenges of on-column hydrolysis and poor retention of polar analytes. Traditional RP-HPLC offers a robust baseline, while fast RP-HPLC is superior for high-throughput analysis and preserving the integrity of pinacol esters. Mixed-mode chromatography presents a powerful solution for enhancing the retention and quantification of the polar boronic acid starting material. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the generation of accurate and reliable analytical data, ultimately accelerating the drug development process.
References
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online.
- Joshi, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 12-18.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
- Kumar, A., et al. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
- V, R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4763-4769.
- Akolgo, G. A., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. Scientific Reports, 13(1), 12189.
- Joshi, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1143-1153.
- Sharma, B. K., et al. (1998). Separation of Boron Isotopes by Ion Exchange Chromatography: Studies with Duolite-162, A Type-n Resin.
- Hage, D. S., & Cazes, J. (Eds.). (2005).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Nasser, S., & El-Rashedy, R. (2020). Boronic Acids as Ligands for Affinity Chromatography. Current Organic Synthesis, 17(1), 16-27.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- Hemström, P., & Irgum, K. (2006). Hydrophilic interaction liquid chromatography.
- LCGC International. (2013). Hydrophilic Interaction Chromatography.
- LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
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A Cost-Benefit Analysis of 2-Chloro-6-fluorophenylboronic Acid in Biaryl Synthesis: A Guide for Discovery and Development
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone technology. The Suzuki-Miyaura reaction, celebrated for its versatility and functional group tolerance, stands preeminent among these methods.[1][2] Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive cost-benefit analysis of a specific, highly functionalized building block: 2-Chloro-6-fluorophenylboronic acid .
This analysis moves beyond a simple cataloging of properties to offer a senior application scientist's perspective on when the unique attributes of this reagent justify its costs and complexities, compared to simpler alternatives. We will delve into its performance advantages, inherent challenges, economic implications, and provide actionable experimental protocols for its successful implementation.
Part 1: The "Benefit" Profile: Performance Advantages of this compound
The utility of this compound stems directly from the steric and electronic influence of its ortho-substituents. These features impart distinct advantages in the synthesis of complex molecular architectures.
1.1. Access to Sterically Hindered Biaryls:
The primary advantage of this reagent is its ability to serve as a precursor to di-ortho-substituted biaryl compounds.[3] Such motifs are prevalent in pharmaceuticals and advanced materials but are notoriously difficult to synthesize due to steric hindrance, which can impede the final reductive elimination step in the catalytic cycle. The use of a pre-functionalized ring like this compound circumvents the challenge of introducing these substituents post-coupling.
1.2. Modulated Reactivity and Stability:
Boronic acids are generally favored over other organometallic reagents (like organotins or organozincs) due to their lower toxicity, and air and moisture stability, which simplifies handling.[4][5] this compound is a white to off-white crystalline solid, making it easy to store and weigh.[6][7] The electron-withdrawing nature of the fluorine and chlorine atoms can also influence the acidity and stability of the boronic acid group, potentially reducing the rate of undesired side reactions like protodeboronation under certain conditions.[8]
1.3. Strategic Importance in Drug Discovery:
This building block is frequently employed in the synthesis of targeted therapies, particularly for cancer.[6][9] The specific substitution pattern can be crucial for achieving high binding affinity and selectivity for a biological target. For instance, it is a key reactant in the preparation of inhibitors for cellular checkpoint kinases.[9] Its use allows for the precise installation of a chloro-fluoro-phenyl motif, which can be critical for modulating properties like metabolic stability and membrane permeability.
Part 2: The "Cost" Profile: Challenges and Economic Considerations
The unique benefits of this compound are accompanied by specific challenges and costs that must be carefully managed.
2.1. The Reactivity Hurdle of the C-Cl Bond:
A significant "cost" is associated with the coupling partner this reagent is typically paired with: an aryl chloride. The carbon-chlorine bond is substantially stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. Consequently, Suzuki-Miyaura couplings involving aryl chlorides necessitate more sophisticated and expensive catalyst systems.[10] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Instead, highly active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are required to achieve good yields.[10][11] These specialized ligands and the potentially higher catalyst loadings increase the overall process cost.
2.2. Reagent Acquisition Cost:
As a specialized, multi-substituted building block, this compound is more expensive than simpler, commodity-like boronic acids. A brief market comparison illustrates this point:
| Reagent | CAS Number | Typical Purity | Price (1 g) | Price (5 g) |
| This compound | 313545-32-3 | 97-98% | ~$23.00 | ~$28.75 - $46.00 |
| Phenylboronic acid | 98-80-6 | 97-99% | ~$8.00 | ~$15.00 |
| 2-Fluorophenylboronic acid | 1993-03-9 | 98% | ~$15.00 | ~$40.00 |
| 2-Chlorophenylboronic acid | 16419-60-6 | 98% | ~$12.00 | ~$35.00 |
| (Note: Prices are approximate, based on publicly listed catalog data from various suppliers for research quantities, and are subject to change.[7][12][13]) |
While the unit cost difference may seem modest at the research scale, it becomes a significant factor in process development and large-scale manufacturing.
2.3. Potential for Side Reactions:
Like many boronic acids, this reagent is susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures for extended periods.[11] This leads to the formation of 1-chloro-3-fluorobenzene, an impurity that can complicate purification. Furthermore, boronic acids can undergo self-coupling (homocoupling) to form symmetrical biaryls, consuming the starting material. Careful optimization of reaction conditions, including the choice of base and ensuring an anaerobic environment, is critical to minimize these pathways.[10]
Part 3: Comparative Analysis with Alternatives
The decision to use this compound should be made after considering viable alternatives.
| Feature | This compound | Alternative Organoboron Reagents (e.g., MIDA Boronates, Trifluoroborates) | Alternative Coupling Reactions (e.g., Stille, Negishi) |
| Organometallic Reagent | Organoboron | Organoboron | Organotin (Stille), Organozinc (Negishi) |
| Key Advantages | Provides unique di-ortho substitution pattern; relatively stable solid.[3][6] | Often more stable to protodeboronation; slow-release of boronic acid can improve reaction outcomes.[4][14] | High reactivity, often requiring milder conditions; excellent functional group tolerance (Stille).[4] |
| Key Disadvantages | Higher reagent cost; often requires advanced catalysts when paired with aryl chlorides.[10] | May require specific activation steps (e.g., hydrolysis); can be more expensive than the corresponding boronic acid. | High toxicity of organotin reagents and byproducts (Stille); air and moisture sensitivity of organozinc reagents (Negishi).[4] |
| Toxicity Profile | Low | Low | High (Stille), Moderate (Negishi) |
| Handling | Air-stable solid, easy to handle.[7] | Air-stable solids, easy to handle. | Toxic liquids or solids, often requiring Schlenk techniques or glovebox. |
| Typical Catalyst | Palladium (often with specialized ligands).[10] | Palladium | Palladium or Nickel |
| Base Required | Yes (e.g., K₃PO₄, Cs₂CO₃).[1][10] | Yes (for trifluoroborates) | Often not required.[4] |
Part 4: Visualization & Logical Frameworks
To better illustrate the concepts discussed, the following diagrams outline the chemical process and a decision-making framework.
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision framework for selecting the appropriate boronic acid.
Part 5: Experimental Protocols
The following protocols provide validated starting points for using this compound and a more reactive alternative, highlighting the difference in required catalytic systems. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Coupling of an Aryl Chloride with this compound
This protocol is adapted for a less reactive aryl chloride, necessitating a highly active catalyst system. [10] Reaction:
-
Aryl Partner: 4-Chloroacetophenone
-
Boronic Acid: this compound
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloroacetophenone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of Argon, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Coupling of an Aryl Bromide with Phenylboronic Acid (for Comparison)
This protocol uses a more reactive aryl bromide and a simpler boronic acid, allowing for a classic, less expensive catalyst. [15] Reaction:
-
Aryl Partner: 4-Bromoacetophenone
-
Boronic Acid: Phenylboronic acid
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add a solvent mixture of toluene (8 mL) and water (2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 85-90 °C with stirring for 4-8 hours under a nitrogen atmosphere. Monitor reaction progress by TLC.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Perform an aqueous workup and purification as described in Protocol 1.
Conclusion
This compound is a powerful, albeit specialized, reagent in the synthetic chemist's toolbox. Its primary benefit lies in providing a direct route to sterically congested biaryl structures that are of high value in medicinal chemistry and materials science. [3][6]This strategic advantage, however, comes at a cost . The economic considerations include a higher reagent price and, more significantly, the frequent need for advanced and costly catalyst systems to couple with less reactive aryl chloride partners. [10] The decision to employ this reagent should be driven by the final product's structural requirements. If the unique di-ortho-substituted chloro-fluoro-phenyl motif is essential for the target molecule's function, the associated costs are often justified. However, for synthesizing less complex biaryls, more economical alternatives like simpler boronic acids or more reactive aryl halides (bromides or iodides) should be the preferred path. A thorough cost-benefit analysis, considering both reagent expense and the process requirements, is paramount for efficient and scalable chemical synthesis.
References
- Mondal, B., & Bora, U. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21863-21873.
- Zhang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4565.
- Kaur, N., et al. (2021). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ChemistrySelect, 6(45), 12586-12591.
- Shen, X., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(32), 11278–11287.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Imao, D., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 131(39), 14182–14183.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 73–84.
- Ramirez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(52), 32909–32914.
- Noble, A., et al. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. Journal of the American Chemical Society, 145(20), 11058–11064.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
- Paul, T. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org.
- Drzazga, Z., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5966.
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- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Green Chemistry Metrics of Reactions with 2-Chloro-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical development, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable synthesis.[1][2] The selection of building blocks and reaction pathways has a profound impact on the overall environmental footprint of a synthetic process. This guide provides an in-depth analysis of the green chemistry metrics associated with reactions involving 2-chloro-6-fluorophenylboronic acid, a key intermediate in the synthesis of a variety of complex molecules.[3] We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and established green chemistry metrics.
Introduction to Green Chemistry Metrics
To quantitatively assess the "greenness" of a chemical reaction, a set of metrics has been established. These tools move beyond simple reaction yield to provide a more holistic view of efficiency and waste generation.[4] For the purpose of this guide, we will focus on three key metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[4][5]
-
Environmental Factor (E-Factor): A simple yet powerful metric defined as the total mass of waste generated per unit of product.[6][7][8] A lower E-Factor signifies a more environmentally friendly process.[6][7]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[4] The ideal PMI is 1, representing a process with no waste.[7]
These metrics provide a framework for evaluating and comparing the sustainability of different synthetic routes.
Suzuki-Miyaura Cross-Coupling: The Primary Application of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[9][10] this compound is a frequently employed coupling partner in these reactions, valued for the introduction of the 2-chloro-6-fluorophenyl moiety into target molecules.[3]
A typical Suzuki-Miyaura reaction involving this compound can be represented as follows:
Figure 1: General workflow of a Suzuki-Miyaura cross-coupling reaction.
To illustrate the green chemistry metrics, let's consider a hypothetical but representative Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Reaction: this compound + 4-Bromoanisole → 2-(4-Methoxyphenyl)-1-chloro-3-fluorobenzene + HBr + B(OH)₃
| Metric | Calculation | Result | Interpretation |
| Atom Economy | (MW of Product) / (MW of this compound + MW of 4-Bromoanisole) x 100% | (236.66 g/mol ) / (174.35 g/mol + 187.04 g/mol ) x 100% = 65.5% | This indicates that a significant portion of the reactant mass is incorporated into the final product. However, it does not account for solvents, reagents, or yield. |
| E-Factor | (Total Mass of Waste) / (Mass of Product) | See Experimental Protocol for detailed calculation. A typical lab-scale reaction might yield an E-Factor in the range of 50-150 . | The high E-Factor is primarily due to the large volumes of solvent used for the reaction and subsequent purification steps. |
| PMI | (Total Mass of Inputs) / (Mass of Product) | See Experimental Protocol for detailed calculation. A typical lab-scale reaction might have a PMI in the range of 51-151 . | Similar to the E-Factor, the PMI highlights the significant contribution of solvents and reagents to the overall mass intensity of the process. |
Note: The provided E-Factor and PMI values are estimates for a laboratory-scale synthesis and can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
Comparative Analysis with Alternative Synthetic Routes
To provide a comprehensive assessment, it is crucial to compare the green metrics of the Suzuki-Miyaura reaction with alternative methods for synthesizing biaryl compounds.
Direct C-H arylation has emerged as a promising alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners, thereby improving atom economy.[11]
Reaction: 1-Chloro-3-fluorobenzene + Anisole → 2-(4-Methoxyphenyl)-1-chloro-3-fluorobenzene + H₂
| Metric | Suzuki-Miyaura with this compound | Direct C-H Arylation |
| Atom Economy | ~65.5% | ~99% |
| E-Factor | 50-150 | Potentially lower (25-100) |
| PMI | 51-151 | Potentially lower (26-101) |
Causality Behind the Differences:
-
Atom Economy: Direct C-H arylation is inherently more atom-economical as it eliminates the need for the boronic acid functional group, with the only theoretical byproduct being hydrogen gas.[5]
-
E-Factor & PMI: The potential reduction in E-Factor and PMI for C-H arylation stems from the elimination of the synthesis and purification steps for the boronic acid. However, these reactions often require harsher conditions, more complex catalyst systems, and may suffer from lower yields and selectivity, which can increase the overall waste generated during purification.
Grignard reagents offer another classical approach to C-C bond formation.
Reaction: (2-Chloro-6-fluorophenyl)magnesium bromide + 4-Bromoanisole → 2-(4-Methoxyphenyl)-1-chloro-3-fluorobenzene + MgBr₂
| Metric | Suzuki-Miyaura with this compound | Grignard Cross-Coupling |
| Atom Economy | ~65.5% | ~56.2% |
| E-Factor | 50-150 | 75-200 |
| PMI | 51-151 | 76-201 |
Causality Behind the Differences:
-
Atom Economy: The atom economy of the Grignard coupling is lower due to the formation of a stoichiometric amount of magnesium bromide as a byproduct.
-
E-Factor & PMI: Grignard reactions are notoriously sensitive to moisture and air, requiring strictly anhydrous solvents and inert atmospheres. These stringent requirements often lead to increased solvent usage and more complex workup procedures, contributing to higher E-Factor and PMI values.
Figure 2: Comparison of synthetic strategies for biaryl synthesis.
Experimental Protocols
To provide a practical basis for the green metrics calculations, detailed experimental protocols for a representative Suzuki-Miyaura reaction are provided below.
Materials:
-
This compound (1.0 eq, 1.74 g)
-
4-Bromoanisole (1.1 eq, 2.06 g)
-
Palladium(II) acetate (0.02 eq, 0.045 g)
-
Triphenylphosphine (0.08 eq, 0.210 g)
-
Potassium carbonate (2.0 eq, 2.76 g)
-
1,4-Dioxane (20 mL)
-
Water (5 mL)
-
Ethyl acetate (for extraction, ~100 mL)
-
Brine (for washing, ~50 mL)
-
Magnesium sulfate (for drying, ~5 g)
-
Silica gel (for column chromatography, ~50 g)
-
Hexanes/Ethyl acetate mixture (for elution, ~200 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
E-Factor and PMI Calculation for the Experimental Protocol:
-
Total Mass of Inputs: 1.74 g + 2.06 g + 0.045 g + 0.210 g + 2.76 g + (20 mL * 1.03 g/mL) + (5 mL * 1 g/mL) + (100 mL * 0.902 g/mL) + (50 mL * 1.02 g/mL) + 5 g + 50 g + (200 mL * ~0.7 g/mL) = 368.815 g
-
Theoretical Product Mass: 2.37 g (assuming 100% yield)
-
Actual Product Mass (assuming 85% yield): 2.01 g
-
Total Mass of Waste: 368.815 g - 2.01 g = 366.805 g
-
E-Factor: 366.805 g / 2.01 g = 182.5
-
PMI: 368.815 g / 2.01 g = 183.5
These calculations underscore the significant contribution of solvents and purification materials to the overall waste generated in a typical lab-scale reaction.
Conclusion and Future Perspectives
While the Suzuki-Miyaura cross-coupling reaction utilizing this compound is a robust and reliable method for the synthesis of important biaryl structures, its green chemistry metrics, particularly the E-Factor and PMI, highlight a significant area for improvement. The large quantities of solvents and purification media are the primary contributors to the environmental impact of this process on a laboratory scale.
Alternative strategies such as direct C-H arylation offer a more atom-economical approach, but often face challenges in terms of reaction conditions and selectivity. The choice of synthetic route will ultimately depend on a balance of factors including substrate scope, desired yield, and the overall process efficiency.
For researchers and drug development professionals, a critical evaluation of these green chemistry metrics is essential for designing more sustainable and cost-effective synthetic pathways. Future efforts should focus on the development of more efficient and recyclable catalyst systems, the use of greener solvents, and the implementation of purification techniques that minimize waste generation.[1][2][12][13]
References
- Green Solvent Selection for Suzuki-Miyaura Coupling of Amides - Research With Rutgers. (2021). ACS Sustainable Chemistry & Engineering, 9(1), 552-559.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. (2020).
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020).
- Energetic assessment of the Suzuki–Miyaura reaction: a curtate life cycle assessment as an easily understandable and applicable tool for reaction optimization. (n.d.). Green Chemistry (RSC Publishing).
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
- Organic & Biomolecular Chemistry. (2024). RSC Publishing.
- Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. (2020). NIH.
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025).
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PMC - NIH.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.).
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- Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.).
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- Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. (n.d.).
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- E factor = Kg waste/Kg product. (n.d.). Unknown Source.
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A Senior Application Scientist's Guide to Palladium Precatalysts for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluorophenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds. However, the efficiency of this powerful reaction is highly dependent on the choice of catalyst, particularly when dealing with challenging substrates. This guide provides an in-depth comparison of various palladium precatalysts for the coupling of 2-chloro-6-fluorophenylboronic acid, a substrate notorious for its electronic deactivation and steric hindrance. We will delve into the mechanistic nuances of different catalyst systems, present comparative performance data, and provide a detailed experimental protocol to empower you to select the optimal precatalyst for your synthetic needs.
The Challenge: Coupling Sterically Hindered and Electron-Deficient Aryl Chlorides
This compound presents a significant challenge in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluorine and chlorine substituents deactivates the aryl chloride towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the ortho-substituents introduce considerable steric hindrance, impeding the approach of the palladium catalyst. These factors necessitate the use of highly active and sterically accommodating catalyst systems to achieve efficient coupling.[1]
Understanding the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the desired biaryl product and regenerate the active Pd(0) catalyst. The efficiency of each step is profoundly influenced by the nature of the ligands on the palladium center.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Leading Palladium Precatalysts
The evolution of palladium precatalysts has been driven by the need to overcome the limitations of traditional palladium sources. Precatalysts offer the advantage of being air- and moisture-stable, while efficiently generating the active Pd(0) species in situ.[2][3] Below, we compare some of the most effective classes of precatalysts for challenging couplings.
Buchwald Precatalysts (Generations 1-4)
The Buchwald group has developed several generations of highly active palladacycle precatalysts.[4] These are characterized by the use of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos.[5]
-
G1 and G2 Precatalysts: These early generations demonstrated significant improvements over traditional palladium sources, enabling the coupling of aryl chlorides at room temperature with weak bases.[4]
-
G3 and G4 Precatalysts: The latest generations feature a carbazole or N-methylcarbazole leaving group, respectively. This design allows for the quantitative and rapid generation of the active Pd(0) catalyst under mild conditions, which is crucial for preventing the protodeboronation of unstable boronic acids.[4][6][7][8][9] For a substrate like this compound, the rapid catalyst activation offered by G3 and G4 precatalysts is paramount.[4]
Caption: Activation of Buchwald G3/G4 precatalysts to the active Pd(0) species.
PEPPSI™ Catalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are palladium-N-heterocyclic carbene (NHC) complexes.[10] These precatalysts, such as PEPPSI™-IPr and PEPPSI™-SIPr, are exceptionally stable and can be handled in air without degradation. The NHC ligand provides a strong σ-donating character, which enhances the catalytic activity. The activation of PEPPSI™ catalysts involves the reductive elimination of the pyridine and halide ligands to generate the active Pd(0)-NHC species. Their high stability and activity make them excellent candidates for challenging couplings.[11][12]
cataCXium® Ligands
The cataCXium® family of ligands, particularly cataCXium® A (di(1-adamantyl)-n-butylphosphine), are extremely bulky and electron-rich phosphine ligands. When used with a palladium source like Pd(OAc)₂, they form highly active catalysts in situ. These systems are known for their high turnover numbers (TONs) and effectiveness in coupling unreactive aryl chlorides, even at low catalyst loadings. The steric bulk of the adamantyl groups facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the most active catalytic intermediate.
Performance Comparison
The following table provides a semi-quantitative comparison of the expected performance of different palladium precatalysts for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The data is extrapolated from literature reports on structurally similar, challenging substrates.[1][4][6]
| Precatalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield | Key Advantages |
| XPhos Pd G3 | 1-2 | Room Temp - 40 | 0.5 - 2 | Excellent | Rapid activation, mild conditions, high yields with unstable boronic acids.[4] |
| SPhos Pd G2 | 2-3 | 80-100 | 12-24 | Good to Excellent | Robust and reliable for a range of aryl chlorides. |
| PEPPSI™-IPr | 2-3 | 80-110 | 12-24 | Good to Excellent | Air and moisture stable, high thermal stability. |
| Pd(OAc)₂ / cataCXium® A | 0.5-1.5 | 100-120 | 18-36 | Good | High turnover numbers, effective for deactivated chlorides. |
Recommended Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a Buchwald G3 precatalyst. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.5 mmol).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of palladium precatalyst is critical for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. While several advanced catalyst systems can facilitate this transformation, the third and fourth-generation Buchwald precatalysts, particularly those employing the XPhos ligand, are highly recommended due to their rapid activation at mild temperatures, which is essential for preventing the decomposition of the unstable boronic acid. PEPPSI™ catalysts and systems based on cataCXium® ligands also represent viable alternatives, offering unique advantages in terms of stability and catalyst efficiency. By understanding the principles outlined in this guide and utilizing the provided experimental protocol as a starting point, researchers can confidently approach the synthesis of complex biaryl structures derived from this challenging building block.
References
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- Cid, J., Garcia-Anton, J., & Riera, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11448-11463. [Link]
- Lei, P., et al. (2017). Mechanistic Study of Suzuki-Miyaura Cross-Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Journal of the American Chemical Society, 139(35), 12130-12144. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ChemInform, 41(52). [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT DSpace. [Link]
- MacNeil, E. A., et al. (2015). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 34(15), 3819-3829. [Link]
- Sirindil, F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(13), 8866-8880. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Fairlamb, I. J. S., et al. (2005). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 7(23), 5123-5126. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]
- Vantourout, J. C., et al. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 22(1), 133. [Link]
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- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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- Grygorenko, O. O., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron, 74(38), 5582-5589. [Link]
- Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Organometallics, 42(15), 2004-2015. [Link]
- Bastin, S., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[16]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluorophenylboronic Acid
For researchers and professionals in drug development, the synthesis of novel molecules is a daily endeavor. Just as critical as the reactions we perform is the responsible management of the chemical waste we generate. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-6-fluorophenylboronic acid, a common reagent in cross-coupling reactions. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is essential to comprehend the intrinsic hazards of the substance. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
May cause respiratory irritation (STOT SE 3) : Inhalation of dust may lead to respiratory discomfort.[2][3]
The presence of halogen substituents (chlorine and fluorine) necessitates careful handling to prevent the generation of hazardous decomposition products.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to fundamental safety principles. These include:
-
Waste Minimization : The most effective disposal method is to minimize waste generation in the first place.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Mixing can lead to dangerous and unforeseen chemical reactions.[5]
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.
-
Regulatory Compliance : Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Chemical-resistant gloves : Nitrile or neoprene gloves are recommended.
-
Safety goggles : Provide a complete seal around the eyes.
-
Lab coat : To protect skin and clothing.
-
Face shield : Recommended when handling larger quantities or when there is a risk of splashing.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol for Solid this compound
-
Waste Collection :
-
Carefully sweep up any solid this compound waste, avoiding dust generation.[1][3]
-
Place the solid waste into a designated, properly labeled, and sealable hazardous waste container.[5][6] The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[7]
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste in the container.
-
-
Storage :
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[1]
-
Step-by-Step Disposal Protocol for Solutions Containing this compound
Aqueous solutions from reaction work-ups are a common form of waste for this compound.
-
Neutralization (with caution) :
-
Boronic acids are, as the name implies, acidic. While neutralization is a common step for acid disposal, the presence of a fluorine atom warrants caution. Hydrofluoric acid, for instance, should not be neutralized in a standard laboratory setting due to its high toxicity.[8]
-
For dilute aqueous solutions of this compound, slow neutralization with a weak base such as sodium bicarbonate is generally acceptable.[5][9] This should be done in a fume hood with constant stirring.
-
Monitor the pH of the solution using pH test strips and aim for a neutral pH range of 6-8.[8][9]
-
-
Waste Collection :
-
Pour the neutralized solution into a designated, labeled hazardous waste container for aqueous waste. Do not dispose of it down the drain unless explicitly permitted by your local regulations and EHS office for fully neutralized, dilute solutions.[5]
-
-
Labeling and Storage :
-
Follow the same labeling and storage procedures as outlined for solid waste.
-
-
Final Disposal :
-
Arrange for disposal through a certified hazardous waste facility.[5]
-
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal to prevent environmental contamination.[4]
-
Initial Rinse :
-
Subsequent Rinses :
-
For "P-list" or acutely hazardous chemicals, a triple rinse is required.[10] While this compound is not typically on the P-list, a triple rinse is a best practice. The subsequent rinsates may be collected as hazardous waste.
-
-
Final Container Disposal :
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[4]
-
Deface the original label on the container.[4]
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4]
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| pH for Neutralized Aqueous Waste | 6 - 8 | [8][9] |
| Container Fill Capacity | Do not exceed 90% | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [3][11] |
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, following established protocols, and working closely with your institution's Environmental Health and Safety department, you can ensure that this valuable research chemical is managed responsibly from acquisition to disposal.
References
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- (2-Chloro-4-fluoro-[1,1'-biphenyl]-3-yl)boronic acid. PubChem. [Link]
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- How to Get Rid of Acidic Waste Safely and Responsibly. Greenflow. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluorophenylboronic Acid
Welcome to your essential guide for the safe handling of 2-Chloro-6-fluorophenylboronic acid (CAS No. 313545-32-3). As a frequently utilized building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its hazard profile is paramount to ensuring a safe and productive research environment.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical properties and associated risks of this reagent.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a solid compound that presents a multi-faceted hazard profile. The primary risks are associated with direct contact and inhalation of its dust or aerosols.[3]
-
Skin Irritation (H315): The compound is classified as a skin irritant.[4][5][6][7] Prolonged or repeated contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation (H319): This is a significant risk.[4][5][6][7] Contact with the eyes can cause serious damage, and immediate and thorough rinsing is critical in case of exposure.[5]
-
Respiratory Tract Irritation (H335): As a fine powder, the dust can be easily inhaled, leading to irritation of the nose, throat, and lungs.[3][5][6][7]
-
Harmful if Swallowed (H302): Ingestion can be harmful, making it crucial to prevent contamination of hands and subsequent transfer to the mouth.[3][6]
These hazards dictate that our primary safety objective is to establish effective barriers between the chemical and the researcher. This is achieved through a combination of engineering controls (like fume hoods) and a meticulously chosen PPE ensemble.
The Foundational PPE Ensemble: Your "Always-On" Protocol
Before handling this compound in any capacity, the following foundational PPE must be worn. This is the absolute minimum requirement for entering a laboratory space where this chemical is in use.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material protects your skin and personal clothing from incidental contact and minor splashes.
-
Chemical Safety Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8] Chemical splash goggles are mandatory to protect against dust, powders, and splashes.[8] Ensure they are indirectly vented to prevent liquids from entering.[8]
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are effective against solid reagents.[9][10] Always check gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
Operational Safety: Task-Specific PPE Requirements
Different laboratory procedures carry varying levels of risk. The following table provides a clear, step-by-step guide to escalating your PPE based on the specific task you are performing.
| Laboratory Operation | Engineering Control | Required PPE | Recommended Additional PPE | Rationale |
| Pre-Use Inspection | General Lab Ventilation | Foundational Ensemble (Lab Coat, Goggles, Gloves) | N/A | Minimal exposure risk, but adherence to baseline PPE is essential for establishing safety habits. |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Foundational Ensemble | Double-gloving, disposable sleeve covers | The highest risk of aerosolization and dust generation occurs during solid transfer.[3] A fume hood is a critical engineering control.[11] Double gloving provides an extra layer of protection. |
| Preparing Solutions | Chemical Fume Hood | Foundational Ensemble | Face Shield | The risk of splashing is highest when adding solvents. A face shield worn over safety goggles provides full facial protection from splashes.[8][10] |
| Running a Reaction | Chemical Fume Hood | Foundational Ensemble | N/A | The chemical is contained within the reaction vessel, reducing direct exposure risk. The fume hood contains any potential vapors.[9] |
| Work-up & Purification | Chemical Fume Hood | Foundational Ensemble | Consider heavier-duty gloves if large solvent volumes are used | Post-reaction handling may still involve exposure. Ensure all transfers are conducted within the fume hood. |
| Waste Disposal | Chemical Fume Hood | Foundational Ensemble | N/A | All contaminated materials should be handled as hazardous waste within the fume hood before being sealed in an appropriate container.[4] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when planning to work with this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Protocols: Spill and Exposure Management
If a spill occurs:
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: If the spill is contained within the fume hood, close the sash.[9]
-
Evacuate (if necessary): For large spills outside a fume hood, evacuate the area and prevent entry.[9]
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a hood.[11]
-
Clean-up: Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials. Sweep up the material, avoiding dust creation, and place it into a tightly sealed, labeled container for hazardous waste disposal.[3][11]
-
Decontaminate: Clean the spill area thoroughly.
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and shoes.[11] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.[5][11]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][11]
-
Inhalation: Move the affected person to fresh air.[5][11] If breathing is difficult or symptoms persist, seek medical attention.[5]
-
Ingestion: Wash out the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.[5][6]
Post-Handling: Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: Used gloves, disposable sleeve covers, and other contaminated disposable items must be placed in a designated hazardous waste container. Do not discard them in regular trash.
-
Chemical Waste: All surplus chemical and contaminated absorbent materials must be collected in a clearly labeled, sealed container.[3]
-
Disposal Protocol: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, regional, and national regulations.[4][5][11] Never pour chemical waste down the drain.[3][11]
-
Hygiene: After handling is complete and PPE has been removed, wash your hands and face thoroughly.[4][7]
By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust, multi-layered defense against the hazards of this compound, ensuring a safer laboratory environment for you and your team.
References
- Boric Acid - IsoLab. (n.d.). IsoLab.
- Safety Data Sheet: 4-Amino-3-fluorophenylboronic acid pinacol ester. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET: this compound. (2025, May 27). TCI Chemicals.
- SAFETY DATA SHEET: this compound. (2021, December 28). Fisher Scientific.
- Safety Data Sheet: 2,3-Dichloro-6-fluorophenylboronic acid. (2024, November 1). Aaron Chemicals.
- SAFETY DATA SHEET: 2-Chloro-6-fluorobenzeneboronic acid. (2024, February 10). Fisher Scientific.
- 2-Fluorophenylboronic acid. (n.d.). PubChem.
- Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station Int. Ed.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
- Section 6C: Protective Equipment. (n.d.). Princeton EHS.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19). Boron Molecular.
- The Things You Need To Know About Boronic Acids. (2023, May 8). Labinsights.
- SAFETY DATA SHEET: 2-Formylphenylboronic acid. (2024, September 8). Sigma-Aldrich.
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. labinsights.nl [labinsights.nl]
- 3. aaronchem.com [aaronchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. hsa.ie [hsa.ie]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
